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1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride Documentation Hub

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  • Product: 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
  • CAS: 2253108-14-2

Core Science & Biosynthesis

Foundational

1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2): A Strategic Spirocyclic Scaffold in Modern Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the transition from planar, sp2-hybridized molecules to complex, three-dimensional architectures is a critical driver of clinical success. 1-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the transition from planar, sp2-hybridized molecules to complex, three-dimensional architectures is a critical driver of clinical success. 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2) has emerged as a premium building block designed to facilitate this transition[1]. By fusing an azetidine ring to a piperidine ring via a single spiro carbon, this compound serves as a conformationally restricted, 3D bioisostere for traditional flat heterocycles like piperazine. This in-depth technical guide explores the structural rationale, physicochemical advantages, and field-proven synthetic protocols for incorporating this advanced spirocycle into targeted therapeutics.

Structural Rationale: The "Escape from Flatland" Paradigm

The "Escape from Flatland" theory, pioneered by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical transition rates[2].

1-Methyl-1,7-diazaspiro[3.5]nonane perfectly embodies this paradigm. Structurally, it consists of a 4-membered azetidine ring and a 6-membered piperidine ring sharing a quaternary spiro carbon.

  • Regioselective Handles: The molecule possesses a tertiary amine at the 1-position (N-methyl) and a secondary amine at the 7-position (NH).

  • Vector Projection: The spiro fusion forces the two rings into orthogonal planes. This geometry projects the N-methyl group into a distinct 3D vector that cannot be accessed by flat aromatic or simple cycloalkyl systems[3].

G cluster_0 Traditional Piperazine Scaffold cluster_1 Spirocyclic Bioisostere Piperazine Piperazine Core (Linear Vectors, Flat) Liability1 Conformational Flexibility Piperazine->Liability1 Causes Liability2 Off-Target Promiscuity Piperazine->Liability2 Drives Spirocycle 1-Methyl-1,7-diazaspiro[3.5]nonane (Orthogonal 3D Vectors) Liability1->Spirocycle Scaffold Hopping (Escape from Flatland) Advantage1 Target Selectivity (Rigid Binding) Spirocycle->Advantage1 Enables Advantage2 Metabolic Stability (Steric Shielding) Spirocycle->Advantage2 Enables

Fig 1: Mechanistic rationale for replacing traditional flat scaffolds with 3D spirocycles.

Comparative Physicochemical Profiling

When designing a library, understanding the comparative advantage of a spirocycle over a traditional diamine is critical. The table below synthesizes the pharmacological impact of substituting a standard piperazine with 1-Methyl-1,7-diazaspiro[3.5]nonane[4].

Property / MetricTraditional Piperazine1-Methyl-1,7-diazaspiro[3.5]nonanePharmacological Impact
3D Character (Fsp3) Lower systemic 3D impactHigh (Orthogonal ring system)Enhanced target selectivity and reduced promiscuity[2].
Vector Projection Linear (~180°)Orthogonal (~90°/120°)Access to cryptic binding pockets; improved IP novelty.
Reactive Handles Two secondary aminesOne secondary (N7), one tertiary (N1)Eliminates the need for orthogonal protecting groups during library synthesis.
Metabolic Stability Susceptible to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-oxidation
Sterically shielded by spiro centerReduced CYP450 clearance; improved half-life.
Salt Form VariableDihydrochloride (CAS 2253108-14-2)Highly stable, non-hygroscopic solid for long-term storage[1].

Mechanistic Advantages in Target Binding & PK/PD

A. Mitigating hERG Liability via pKa Modulation

A common failure point for CNS and kinase drugs is hERG channel inhibition, driven by highly basic, lipophilic amines. The spirocyclic core inherently lowers the lipophilicity (LogD) compared to an acyclic or fused bicyclic analog of similar molecular weight. Furthermore, the proximity of the spiro carbon subtly modulates the pKa of the N7 nitrogen, often reducing the basicity just enough to weaken the electrostatic interaction with the hERG cavity without compromising target affinity.

B. CYP450 Steric Shielding

Cytochrome P450 enzymes typically target sterically accessible, electron-rich ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbons adjacent to amines. In 1-Methyl-1,7-diazaspiro[3.5]nonane, the quaternary spiro carbon lacks abstractable hydrogen atoms and creates significant steric bulk. This bulk acts as a physical shield, blocking the enzymatic oxidation of the adjacent azetidine and piperidine C-H bonds, thereby drastically extending the molecule's metabolic half-life.

Experimental Methodology: Buchwald-Hartwig Amination

Because 1-Methyl-1,7-diazaspiro[3.5]nonane is supplied as a dihydrochloride salt (MW: 213.15 g/mol )[1], standard cross-coupling protocols must be heavily modified to account for in situ freebasing. The following protocol is a self-validating system designed for high-yield C-N bond formation.

Workflow Step1 Step 1: In Situ Freebasing 1-Methyl-1,7-diazaspiro[3.5]nonane 2HCl + NaOtBu (3.0+ eq) Step3 Step 3: C-N Cross-Coupling Aryl Halide (1.0 eq) 100°C, 3-12 h Step1->Step3 Generates Nucleophilic N7 Step2 Step 2: Catalyst Activation Pd2(dba)3 + RuPhos in 1,4-Dioxane (Degassed) Step2->Step3 Forms Active Pd(0) Step4 Step 4: Workup & Isolation Aqueous Extraction Silica Gel Chromatography Step3->Step4 >90% Conversion Step5 Step 5: Analytical Validation LC-MS (Target Mass) 1H NMR (Loss of NH) Step4->Step5 Purified API Intermediate

Fig 2: Optimized Buchwald-Hartwig cross-coupling workflow for dihydrochloride spirocycles.

Step-by-Step Protocol & Causality
  • Reagent Preparation & Freebasing:

    • Action: To an oven-dried Schlenk flask, add Aryl Halide (1.0 eq), 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (1.2 eq), and Sodium tert-butoxide (NaOtBu) (3.5 eq).

    • Causality: Exactly 2.0 equivalents of NaOtBu are consumed immediately to neutralize the 2HCl salt, liberating the free base (MW: 140.23 g/mol ) in situ. The remaining 1.5 eq serves as the active base required for the palladium catalytic cycle.

  • Catalyst Loading:

    • Action: Add Pd2(dba)3 (0.02 eq) and RuPhos (0.04 eq).

    • Causality: RuPhos is strictly selected over smaller ligands (like BINAP). Its extreme steric bulk facilitates rapid reductive elimination, preventing the newly formed product from re-oxidatively adding to the palladium, and prevents the built-in tertiary N-methyl amine from poisoning the active Pd(0) center.

  • Solvent Addition & Degassing:

    • Action: Add anhydrous 1,4-Dioxane (0.2 M). Sparge with Argon for 10 minutes.

  • Reaction Execution:

    • Action: Seal the flask and heat to 100 °C for 3–12 hours until TLC/LC-MS indicates complete consumption of the aryl halide.

  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, concentrated, and purified via flash chromatography (DCM:MeOH gradient).

Analytical Validation (Self-Validating QC)

To ensure the trustworthiness of the synthesis and confirm that coupling occurred exclusively at the N7 position, the following analytical signatures must be verified:

  • LC-MS: The mass must shift from the free base mass (140.23 g/mol ) to the exact mass of the coupled product

    
    . No bis-arylated mass should be present, validating the inertness of the N1-methyl group.
    
  • 1H NMR (Diagnostic Shifts):

    • The starting material exhibits a broad singlet for the piperidine NH proton. In the purified product, this peak must completely disappear .

    • The N-methyl singlet (typically around

      
       2.2 - 2.4 ppm) must remain intact and unshifted, proving the tertiary amine survived the basic, high-temperature conditions without demethylation.
      
  • 13C NMR: The quaternary spiro carbon (typically found between

    
     35 - 45 ppm) serves as a diagnostic anchor point to confirm the spirocyclic core did not undergo ring-opening during the harsh cross-coupling conditions.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [2]

  • BenchChem Technical Support Team. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem. 2[2]

  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. 4[4]

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4(3), 515-519. 5[5]

  • Sigma-Aldrich. (2026). 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS 2253108-14-2) Product Page. Merck KGaA. 1[1]

  • Jin, H., et al. (2022). A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA). Int J Mol Sci. 3[3]

Sources

Exploratory

chemical structure of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

Executive Summary 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS: 2253108-14-2) is a high-value spirocyclic diamine scaffold used in modern medicinal chemistry.[1] Characterized by a high fraction of sp³-hybridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS: 2253108-14-2) is a high-value spirocyclic diamine scaffold used in modern medicinal chemistry.[1] Characterized by a high fraction of sp³-hybridized carbons (


), this building block serves as a rigid, three-dimensional bioisostere for morpholine, piperazine, and piperidine moieties. Its unique spiro-fusion between an azetidine (4-membered) and a piperidine (6-membered) ring creates a defined vector geometry that improves metabolic stability and solubility while lowering lipophilicity (LogD) compared to non-spirocyclic analogs.

This guide details the structural anatomy, physicochemical profile, synthetic pathways, and application protocols for this compound, designed for researchers optimizing lead compounds in drug discovery.

Chemical Identity & Structural Anatomy

Nomenclature and Identification
  • IUPAC Name: 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

  • CAS Number: 2253108-14-2

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 213.15 g/mol (Salt), 140.23 g/mol (Free Base)

  • SMILES: CN1CC2(C1)CCNCC2.Cl.Cl

Structural Geometry

The scaffold features a spiro[3.5] system where a quaternary carbon (C4) fuses an azetidine ring and a piperidine ring.

  • N1 (Azetidine Nitrogen): This nitrogen is directly attached to the spiro center. In this specific derivative, it is methylated (

    
    ). The steric bulk of the spiro center combined with the ring strain of the azetidine (~26 kcal/mol) influences its nucleophilicity and basicity.
    
  • N7 (Piperidine Nitrogen): Located in the 6-membered ring, para to the spiro center. It functions as a secondary amine in the free base form, serving as the primary handle for chemical functionalization (e.g., amide coupling,

    
    ).
    
  • Conformation: The piperidine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions, while the azetidine ring exhibits a slight pucker (

    
    ) to relieve torsional strain. The spiro-fusion locks the two rings into a perpendicular orientation, providing a rigid 90° exit vector between substituents on N1 and N7.
    

[6][7]

Physicochemical Profile

The dihydrochloride salt form significantly enhances the handling properties of the diamine, which is prone to oxidation and hygroscopicity as a free base.

PropertyValue (Approx.)Implication for Drug Design
LogP (Free Base) 0.1 to 0.5Highly polar; ideal for lowering lipophilicity in greasy leads.
LogD (pH 7.4) -2.4Excellent aqueous solubility; reduces non-specific binding.
pKa (N1) ~9.5 - 10.0Tertiary amine; protonated at physiological pH.
pKa (N7) ~10.5 - 11.0Secondary amine; highly basic, primary protonation site.
TPSA ~24 ŲLow polar surface area favors membrane permeability despite basicity.
Solubility >50 mg/mL (H2O)High solubility facilitates formulation and biological assays.

Expert Insight: The


 of N1 is slightly modulated by the inductive effect of the spiro center and the strain of the 4-membered ring. However, both nitrogens are basic. In the dihydrochloride form, the compound is a stable, white solid.

Synthetic Methodology

The synthesis of 1-Methyl-1,7-diazaspiro[3.5]nonane presents a challenge due to the formation of the strained azetidine ring at a quaternary center. The most robust industrial route utilizes a Staudinger [2+2] Cycloaddition strategy to form the spiro-lactam, followed by reduction.

Validated Synthetic Pathway
  • Imine Formation: Condensation of N-Boc-4-piperidone with methylamine.

  • Staudinger Cycloaddition: Reaction of the imine with an activated ketene precursor (e.g., chloroacetyl chloride or mixed anhydride) to form the

    
    -lactam (azetidin-2-one).
    
  • Lactam Reduction: Reduction of the carbonyl group using Lithium Aluminum Hydride (LiAlH4) to yield the amine.

  • Deprotection & Salt Formation: Removal of the Boc group and treatment with HCl.

synthesis Figure 2: Synthesis via Staudinger Cycloaddition Start N-Boc-4-Piperidone Step1 1. Imine Formation (MeNH2, TiCl4 or dehydrating agent) Start->Step1 Inter1 Intermediate: N-Methyl Imine Step1->Inter1 Step2 2. Staudinger [2+2] Cycloaddition (Chloroacetyl chloride, Base) Inter1->Step2 Inter2 Spiro-beta-lactam (1-Methyl-2-oxo-1,7-diaza...) Step2->Inter2 Step3 3. Global Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Inter3 1-Methyl-1,7-diazaspiro[3.5]nonane (N7-Boc protected) Step3->Inter3 Step4 4. Acidic Deprotection (4M HCl in Dioxane) Inter3->Step4 Final 1-Methyl-1,7-diazaspiro[3.5]nonane Dihydrochloride Step4->Final

Detailed Protocol (Step 4: Deprotection)

Note: This protocol assumes possession of the N-Boc-1-methyl intermediate.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 1-methyl-1,7-diazaspiro[3.5]nonane-7-carboxylate in dry dichloromethane (DCM) (5 mL/mmol).

  • Acid Addition: Cool to 0°C. Add 10 eq of 4M HCl in 1,4-dioxane dropwise under

    
     atmosphere.
    
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (disappearance of Boc-protected mass).

  • Workup:

    • The product typically precipitates as the hydrochloride salt.

    • Dilute with diethyl ether (

      
      ) to maximize precipitation.
      
    • Filter the white solid under inert atmosphere (argon/nitrogen) to prevent moisture absorption.

    • Wash with cold

      
       and dry under high vacuum.
      
  • Yield: Quantitative conversion is expected.

Medicinal Chemistry Applications

Vector Modulation

The 1,7-diazaspiro[3.5]nonane scaffold is a "rigidified" surrogate for 4-aminopiperidine or piperazine.

  • Angle: The spiro center enforces a ~90° angle between the azetidine plane and the piperidine plane.

  • Exit Vectors: Substituents on N1 and N7 project into defined regions of space that are inaccessible to flat aromatic linkers. This allows for precise probing of binding pockets, particularly in kinases and GPCRs.

Case Studies & Utility
  • KRAS G12C Inhibitors: Analogs of this scaffold (specifically the 2,7-diaza isomer, but applicable to 1,7) have been used to position acrylamide warheads for covalent bonding to Cysteine-12, improving metabolic stability over flexible chains.

  • Solubility Fix: Replacing a cyclohexyl or phenyl ring with this spiro-diamine can lower LogP by 1–2 units and increase solubility by >10-fold due to the solubilizing effect of the basic nitrogens and the disruption of crystal packing (high

    
    ).
    

References

  • Sigma-Aldrich. 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride Product Page. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. (General reference for spiro-piperidine synthesis).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • ChemScene. 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride MSDS. Retrieved from

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.

Sources

Foundational

Engineering 3D Space: Spirocyclic Amine Building Blocks in Modern Drug Discovery

Topic: Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The dominance of planar, aromatic scaffolds in legacy drug libraries h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The dominance of planar, aromatic scaffolds in legacy drug libraries has contributed to high attrition rates due to poor solubility, nonspecific binding, and suboptimal metabolic stability. The industry-wide shift toward increasing the fraction of saturated carbons (


) has elevated spirocyclic amines  from academic curiosities to essential pharmacophores.

This guide analyzes the structural and physicochemical superiority of spirocyclic amine building blocks—specifically spiro[3.3]heptanes , spiro[2.3]hexanes , and azaspiro[3.4]octanes —as bioisosteres for piperidines, piperazines, and morpholines. We detail the mechanistic basis for their metabolic resilience, provide validated synthetic protocols, and demonstrate their utility in resolving ADME-Tox liabilities.

The "Escape from Flatland": Structural Logic

The Geometric Advantage

Traditional saturated heterocycles like piperidine exist predominantly in a chair conformation, projecting substituents in equatorial or axial vectors. While stable, these vectors are often collinear or parallel, limiting the exploration of chemical space.

Spirocyclic amines, particularly the strained spiro[3.3]heptane systems, impose a rigid, orthogonal geometry. The central quaternary carbon locks the two rings at a 90° angle, creating "exit vectors" that are geometrically distinct from their monocyclic counterparts. This rigidity reduces the entropic penalty upon protein binding and allows substituents to access unique hydrophobic pockets.

DOT Visualization: Vector Topology & Scaffold Comparison

The following diagram contrasts the conformational dynamics and vector orientation of traditional scaffolds versus spirocyclic bioisosteres.

VectorTopology cluster_flat Traditional Scaffolds (2D/Flexible) cluster_spiro Spirocyclic Scaffolds (3D/Rigid) Piperidine Piperidine (Chair Conformation) Spiro33 2-Azaspiro[3.3]heptane (Orthogonal Vectors) Piperidine->Spiro33 Bioisosteric Replacement (Maintains Basicity) Prop_Metab Metabolic Liability: $alpha$-C Oxidation Piperidine->Prop_Metab Morpholine Morpholine (Flexible Ether) OxaSpiro 2-Oxa-6-azaspiro[3.3]heptane (Locked Bioisostere) Morpholine->OxaSpiro Bioisosteric Replacement (Reduces Lipophilicity) Prop_Stable Metabolic Stability: Steric Blocking of CYP450 Spiro33->Prop_Stable

Caption: Comparison of vector topology and metabolic implications between traditional heterocycles and spirocyclic amines.

Physicochemical Profiling & Bioisosterism[1]

Metabolic Stability: The Gem-Dimethyl Effect Equivalent

One of the primary failure modes for cyclic amines (e.g., piperidine) is oxidative metabolism at the


-carbon (adjacent to nitrogen) by CYP450 enzymes, leading to iminium ion formation and ring opening.

Spirocyclic scaffolds mitigate this through two mechanisms:

  • Steric Shielding: The geminal disubstitution at the spiro center hinders the approach of the heme-iron center of CYP450.

  • Bond Angle Strain: In 4-membered rings (azetidines), the hybridization of the

    
    -carbon deviates from ideal 
    
    
    
    , increasing the activation energy required for the formation of the radical intermediate during oxidation.
Basicity and Lipophilicity (LogD)

Modulating the


 of the basic amine is crucial for membrane permeability and hERG avoidance.
  • Piperidine (

    
    ):  Often too basic, leading to phospholipidosis or high hERG affinity.
    
  • 2-Azaspiro[3.3]heptane (

    
    ):  Slightly lower basicity due to inductive effects and ring strain.
    
  • 2-Oxa-6-azaspiro[3.3]heptane (

    
    ):  The oxygen atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering basicity while increasing polarity, often resulting in a lower LogD and improved Lipophilic Ligand Efficiency (LLE).
    

Table 1: Comparative Physicochemical Properties

ScaffoldBioisostere Of

(approx)

LogP (vs parent)
Key Advantage
2-Azaspiro[3.3]heptane Piperidine~10.5-0.5 to -1.0Metabolic stability, rigid vector
2,6-Diazaspiro[3.3]heptane Piperazine~9.0 / 10.0LowerSelectivity, reduced promiscuity
2-Oxa-6-azaspiro[3.3]heptane Morpholine~9.4LowerHigh solubility, low hERG risk
1-Azaspiro[3.3]heptane Piperidine~10.8SimilarNovel IP space, alternate vector

Synthetic Methodologies

Accessing these strained rings requires specialized protocols. The most robust industrial route for 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane relies on the cyclization of pentaerythritol derivatives, a method championed by the Carreira group.

Workflow: Synthesis of N-Boc-2-oxa-6-azaspiro[3.3]heptane

This protocol avoids the use of unstable cyclobutanones and relies on intramolecular alkylation.

SynthesisWorkflow Start Start: Pentaerythritol Step1 Step 1: Bromination (CBr4, PPh3, Pyridine) Forms: Tribromopentaerythritol Start->Step1 Step2 Step 2: Spirocyclization 1 (Tos-NH2, K2CO3, EtOH, Reflux) Forms: Oxetane Intermediate Step1->Step2 Step3 Step 3: Spirocyclization 2 (NaH, DMF or tBuOK) Forms: N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Step2->Step3 Step4 Step 4: Deprotection (Mg/MeOH, Sonication) Forms: Free Amine Step3->Step4 Step5 Step 5: Boc Protection (Boc2O, TEA) Forms: N-Boc-2-oxa-6-azaspiro[3.3]heptane Step4->Step5

Caption: Standard synthetic route for 2-oxa-6-azaspiro[3.3]heptane building blocks.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate[1][2]

Objective: To synthesize a gram-scale batch of the morpholine bioisostere for SAR exploration. Safety Note: Reactions involve strong bases and alkylating agents. Work in a fume hood.

Step 1: Formation of the N-Tosyl Spirocycle

  • Reagents: Suspend 3,3-bis(bromomethyl)oxetane (1.0 eq) and p-toluenesulfonamide (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add NaH (60% dispersion in oil, 2.2 eq) portion-wise at 0°C under

    
    . Caution: 
    
    
    
    gas evolution.
  • Reaction: Heat to 110°C for 16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
    

Step 2: Detosylation (Magnesium/Methanol Method)

  • Setup: Dissolve the N-tosyl intermediate (1.0 eq) in anhydrous MeOH (0.2 M).

  • Reduction: Add Mg turnings (50 eq) and a catalytic amount of iodine. Sonicate the reaction mixture to initiate the reaction (exothermic).

  • Completion: Stir at ambient temperature until starting material is consumed (approx. 4-6 hours).

  • Isolation: Filter off excess Mg. Concentrate the filtrate. Resuspend in

    
     and treat with anhydrous oxalic acid (1.0 eq) in EtOH to precipitate the 2-oxa-6-azaspiro[3.3]heptane oxalate  salt.
    
  • Yield: Typically 60-75% over two steps.

Case Studies in Medicinal Chemistry

Case Study 1: Risdiplam (Evrysdi)

Therapeutic Area: Spinal Muscular Atrophy (SMA). Application: Risdiplam utilizes a 4,7-diazaspiro[2.5]octane ring system. Impact: The spirocyclic moiety was critical for optimizing the molecule's CNS penetration and oral bioavailability while maintaining specific binding to the SMN2 pre-mRNA splicing complex. The rigid geometry positions the nitrogen vectors to interact precisely with the phosphate backbone of the RNA.

Case Study 2: Reducing hERG Liability (Bupivacaine Analogs)

Challenge: Many lipophilic amine drugs (like local anesthetics) suffer from cardiotoxicity due to hERG channel blockade. Solution: Replacement of the central piperidine ring of Bupivacaine with 1-azaspiro[3.3]heptane .[1] Outcome: The spirocyclic analog maintained anesthetic potency but significantly reduced hERG inhibition and systemic toxicity. The change in vector and reduced lipophilicity (lower LogP) decreased the affinity for the hydrophobic pore of the hERG channel.

Future Outlook: The Rise of Automated Libraries

The next frontier involves the automated synthesis of spirocyclic libraries. Recent advances in photoredox catalysis and flow chemistry are enabling the functionalization of spirocycles at the bridgehead positions, previously considered "dead" carbon space.

Emerging Trend: Spiro[2.3]hexane amines. These are even smaller and more strained than [3.3] systems, offering the smallest possible footprint for a spiro-amine, ideal for fragment-based drug discovery (FBDD) where ligand efficiency (LE) is paramount.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][2] Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Incorporating Novel Three-Dimensional Elements. Angewandte Chemie.[1][2] Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[3][4] The use of spirocyclic scaffolds in drug discovery.[5][1][3][4][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry.[3] Link

  • Levchenko, K., et al. (2025).[11] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.[7][12] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Exploratory

1,7-Diazaspiro[3.5]nonane: A Comprehensive Guide to Scaffold Properties, Synthesis, and Medicinal Applications

Introduction to the Scaffold The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp²-rich aromatic rings toward complex, three-dimensional sp³-rich architectures. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp²-rich aromatic rings toward complex, three-dimensional sp³-rich architectures. Among these, the 1,7-diazaspiro[3.5]nonane scaffold has emerged as a highly versatile spirocyclic diamine[1]. Primarily utilized as a bioisostere for piperazine, homopiperazine, and related saturated heterocycles, it offers profound advantages in physicochemical property optimization and intellectual property (IP) generation.

As a Senior Application Scientist, I approach scaffold selection not merely as a structural substitution, but as a holistic modulation of a molecule's thermodynamic and pharmacokinetic profile. This guide dissects the causality behind utilizing 1,7-diazaspiro[3.5]nonane, detailing its structural advantages, scalable synthesis, and transformative applications in medicinal chemistry.

Physicochemical Properties & Structural Advantages

The incorporation of a spirocyclic core fundamentally alters the physicochemical profile of a drug candidate. By replacing a planar piperazine ring with a 1,7-diazaspiro[3.5]nonane moiety, medicinal chemists can achieve specific, targetable enhancements.

The causality behind these improvements lies in the spiro junction , which locks the diamine into a rigidified 3D vector. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to improved binding affinity (Kd). Furthermore, the spatial arrangement of the two nitrogen atoms modulates their pKa values, which can be tuned to optimize permeability and metabolic stability[2].

Table 1: Comparative Physicochemical Profile
PropertyPiperazine1,7-Diazaspiro[3.5]nonaneCausality / Impact
Fraction of sp³ Carbons (Fsp³) Low (Planar conformation)High (Globular 3D structure)Improved aqueous solubility and reduced non-specific hydrophobic aggregation.
Conformational Entropy High (Multiple ring flips)Low (Locked spiro junction)Lower entropic penalty upon target binding, enhancing target affinity.
Exit Vectors Linear / 180°Angled / OrthogonalAccess to novel binding pockets and unique protein-ligand interactions.
Metabolic Stability Susceptible to N-oxidationSterically hinderedExtended in vivo half-life and reduced clearance rates.

Synthesis Methodology: tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

The industrial synthesis of the Boc-protected derivative, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, requires a robust, scalable route. The following 7-step protocol, adapted from patent literature ()[3], demonstrates a self-validating system designed for high overall yield and strict process control.

Step-by-Step Protocol & Chemical Causality
  • Alkylation : Compound 1 is reacted with ethyl malonate in ethanol (80°C) using ammonium acetate.

    • Causality: Establishes the foundational carbon framework via a thermodynamically driven condensation reaction.

  • Reduction : The resulting intermediate is reduced using lithium borohydride (LiBH₄) in THF (70°C).

    • Causality: LiBH₄ is specifically chosen over NaBH₄ for its superior solubility in ethers and stronger reducing power for esters, cleanly generating the diol[3].

  • Tosylation : The diol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM).

    • Causality: Converts the hydroxyl groups into excellent leaving groups (tosylates) to prime the molecule for intramolecular ring closure.

  • Cyclization : Treatment with cesium carbonate (Cs₂CO₃) and potassium iodide (KI) in acetonitrile (90°C).

    • Causality: The bulky Cs⁺ cation promotes the necessary templating effect (the "cesium effect") to favor intramolecular spiro-cyclization over intermolecular polymerization[3].

  • Deprotection/Reduction : Magnesium turnings in methanol.

    • Causality: A mild, single-electron transfer reduction removes protective groups without disturbing the newly formed strained spiro core.

  • Boc Protection : Reaction with Boc anhydride in DCM.

    • Causality: Selectively protects the less sterically hindered nitrogen, enabling orthogonal functionalization in downstream medicinal chemistry.

  • Hydrogenolysis : Palladium on carbon (Pd/C) in methanol.

    • Causality: Removes any remaining benzyl-type protecting groups, yielding the final purified product[3].

Synthesis Start Compound 1 (Starting Material) Step1 1. Alkylation (Ethyl malonate, EtOH, 80°C) Start->Step1 Step2 2. Reduction (LiBH4, THF, 70°C) Step1->Step2 Step3 3. Tosylation (TsCl, DCM) Step2->Step3 Step4 4. Cyclization (Cs2CO3, MeCN, 90°C) Step3->Step4 Step5 5. Reduction (Mg, MeOH) Step4->Step5 Step6 6. Boc Protection (Boc2O, DCM) Step5->Step6 Step7 7. Hydrogenolysis (Pd/C, MeOH) Step6->Step7 Product tert-butyl 1,7-diazaspiro[3.5]nonane -1-carboxylate Step7->Product

Synthetic workflow for tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate.

Medicinal Chemistry Application: The Olaparib Case Study

A hallmark application of the 1,7-diazaspiro[3.5]nonane scaffold is its use in mitigating the off-target toxicity of existing drugs. A pivotal study by explored replacing the piperazine core of Olaparib—an FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitor—with diazaspiro systems[4].

  • The Challenge : Olaparib induces synthetic lethality in BRCA-mutated cancers but causes significant DNA double-strand breaks (DSBs) and cytotoxicity, limiting its use strictly to oncology[5].

  • The Solution : Incorporating the 1,7-diazaspiro[3.5]nonane core (yielding Compound 10e) maintained nanomolar PARP-1 affinity (IC₅₀ = 12.6 nM) but drastically reduced DNA damage[5].

  • Mechanistic Causality : The bulky, rigidified spiro core alters the allosteric trapping mechanism of PARP-1 on DNA. While catalytic inhibition is retained, the drug-enzyme-DNA complex is less stable, preventing the accumulation of γ-H2AX (a biomarker for DSBs). This decouples PARP inhibition from cytotoxicity, opening therapeutic avenues for non-oncology indications like neurodegeneration and inflammation[6].

PARP_Pathway Olaparib Olaparib (Piperazine Core) Target1 PARP-1 Inhibition Olaparib->Target1 Diazaspiro Compound 10e (1,7-Diazaspiro Core) Target2 PARP-1 Inhibition Diazaspiro->Target2 Tox1 High DNA Damage (γ-H2AX Accumulation) Target1->Tox1 Tox2 Reduced DNA Damage (Low Cytotoxicity) Target2->Tox2 Outcome1 Oncology Indication (Synthetic Lethality) Tox1->Outcome1 Outcome2 Inflammation / Neurodegeneration Tox2->Outcome2

Pharmacological divergence of PARP inhibitors based on core scaffold.

Experimental Protocols: Validation of PARP Inhibitors

To validate the efficacy and safety of diazaspiro-based PARP inhibitors, the following self-validating assays are employed in the laboratory.

Protocol A: PARP-1 Catalytic Inhibition Assay
  • Preparation : Plate purified PARP-1 enzyme in a 96-well plate pre-coated with histone proteins.

  • Compound Incubation : Add the diazaspiro candidate (e.g., Compound 10e) in a concentration gradient (1 nM to 10 μM) and incubate for 30 minutes.

    • Causality: Allows for thermodynamic equilibrium binding before initiating the enzymatic reaction.

  • Reaction Initiation : Add NAD⁺ supplemented with biotinylated NAD⁺ and activated DNA.

    • Causality: Activated DNA acts as a necessary allosteric cofactor for PARP-1, while biotin-NAD⁺ allows for downstream detection of synthesized poly(ADP-ribose) (PAR) chains.

  • Detection : Wash the plate to remove unbound reagents, add Streptavidin-HRP, and develop with a chemiluminescent substrate. Read luminescence to calculate the IC₅₀.

Protocol B: γ-H2AX Immunofluorescence Assay (Cytotoxicity)
  • Cell Culture : Seed BRCA1-deficient cells (e.g., UWB1.289) on glass coverslips in a 24-well plate.

  • Treatment : Dose cells with the candidate compound or Olaparib (positive control) for 24 hours.

  • Fixation & Permeabilization : Fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Causality: Preserves cellular architecture while dissolving lipid membranes to allow antibody access to the nucleus.

  • Staining : Incubate with primary anti-γ-H2AX antibody, followed by a fluorophore-conjugated secondary antibody and DAPI (nuclear stain).

  • Quantification : Image via confocal microscopy.

    • Validation: A successful non-cytotoxic diazaspiro analog will show uniform DAPI staining but lack the punctate γ-H2AX nuclear foci seen in the Olaparib control, proving the absence of double-strand breaks.

References

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity (PubMed Record). Source: National Institutes of Health (NIH). URL:[Link]

  • Shanghai STA Pharmaceutical R&D Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro[3.5] nonane-1-formylester (Patent CN111620869A). Source: Google Patents.

Sources

Foundational

Escaping Flatland: The Role of 1-Methyl-1,7-diazaspiro[3.5]nonane in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic scaffolds to three-dimensional, sp³-rich architectures is a proven strategy for improving the pharmacokinetic and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic scaffolds to three-dimensional, sp³-rich architectures is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Methyl-1,7-diazaspiro[3.5]nonane is a conformationally restricted, spirocyclic diamine that serves as a highly versatile building block. By incorporating an azetidine ring fused to a piperidine ring via a single spiro carbon, this scaffold provides unique spatial geometry, tunable basicity, and distinct vectors for functionalization.

This technical guide explores the physicochemical properties, structural rationale, and synthetic methodologies associated with 1-methyl-1,7-diazaspiro[3.5]nonane, providing a comprehensive framework for application scientists and drug development professionals.

Physicochemical Profiling

Understanding the exact molecular specifications of a building block is critical for stoichiometric precision and formulation. 1-Methyl-1,7-diazaspiro[3.5]nonane is commercially available in both its free base and dihydrochloride salt forms. For long-term bench stability and resistance to oxidation/hygroscopicity, the dihydrochloride salt is heavily favored in laboratory settings.

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
CAS Number 1258073-94-7[1]2253108-14-2
Molecular Formula C₈H₁₆N₂[1]C₈H₁₈Cl₂N₂
Molecular Weight 140.23 g/mol [1]213.15 g/mol [2]
SMILES CN1CCC12CCNCC2[1]Cl[H].Cl[H].CN1CCC11CCNCC1[2]
Topological Polar Surface Area (TPSA) 15.27 Ų[1]N/A
LogP (Calculated) ~0.44[1]N/A
Hydrogen Bond Donors 1[1]1 (Effective)
Hydrogen Bond Acceptors 2[1]2 (Effective)

Structural Biology & Medicinal Chemistry Rationale

The "Spiro" Advantage

The spiro[3.5]nonane system forces the azetidine and piperidine rings into orthogonal planes. Causality: This orthogonal arrangement prevents the molecule from adopting a flat conformation, significantly reducing the entropic penalty upon binding to a target protein's active site. Furthermore, the lack of planarity decreases non-specific protein binding and improves aqueous solubility by disrupting flat-stacking crystal lattice energies.

Regioselective Functionalization

The scaffold contains two nitrogen atoms with distinct steric and electronic environments:

  • N1 (Azetidine Nitrogen): Tertiary amine, substituted with a methyl group. It acts as a permanent basic center that can engage in hydrogen bonding or ionic interactions within a target pocket.

  • N7 (Piperidine Nitrogen): Secondary amine. This is the primary site for synthetic functionalization (e.g., amidation, reductive amination, or Buchwald-Hartwig cross-coupling).

Synthetic Integration & Experimental Workflows

To integrate 1-methyl-1,7-diazaspiro[3.5]nonane into a larger pharmacophore, Nucleophilic Aromatic Substitution (S_NAr) is a highly reliable method. The following self-validating protocol utilizes the dihydrochloride salt, requiring precise stoichiometric control of the base to ensure reaction progression.

Protocol: Regioselective S_NAr with Heteroaryl Halides

Objective: Couple 1-methyl-1,7-diazaspiro[3.5]nonane to an electrophilic heteroaryl chloride.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (1.0 equivalent) and the target heteroaryl chloride (1.1 equivalents).

  • Solvent Addition: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents) dropwise at room temperature.

    • Causality: The first 2.0 equivalents of DIPEA are strictly consumed to neutralize the two equivalents of HCl associated with the spirocyclic salt, liberating the reactive free base in situ. The remaining 1.5 equivalents act as the acid scavenger for the HCl generated during the S_NAr process.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90°C in a pre-heated oil bath or heating block for 12 hours.

  • Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the heteroaryl chloride mass and the appearance of the product mass (M+H)⁺.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine (3:1 ratio) to remove DMF and DIPEA hydrochloride salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify the crude residue via reverse-phase HPLC (Water/MeCN gradient with 0.1% TFA).

G A 1-Methyl-1,7-diazaspiro[3.5]nonane (Dihydrochloride Salt) B In Situ Free-Basing (3.5 eq DIPEA, DMF) A->B C Electrophile Addition (Heteroaryl Chloride) B->C D Thermal Activation (90°C, 12h) C->D E LC-MS Monitoring (Mass Shift Confirmation) D->E F Reverse-Phase HPLC Purification E->F

Synthetic workflow for S_NAr functionalization of 1-methyl-1,7-diazaspiro[3.5]nonane.

Case Studies in Target Inhibition

The unique steric bulk and basicity of the 1-methyl-1,7-diazaspiro[3.5]nonane scaffold have been successfully leveraged in the development of potent inhibitors for complex disease targets.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases[3]. Patent literature (WO2019211463A1) demonstrates the use of 1-methyl-1,7-diazaspiro[3.5]nonane as a terminal amine substituent on sulfonyl triazole cores[3]. The spirocycle acts as a bulky, basic moiety that penetrates allosteric pockets of the NLRP3 sensor, preventing the oligomerization of the ASC adaptor protein and halting the inflammatory cascade[3].

G Signal Pathogen/Danger Signals (PAMPs/DAMPs) NLRP3 NLRP3 Sensor (Inhibited by Spiro-Derivatives) Signal->NLRP3 ASC ASC Adaptor Protein NLRP3->ASC Oligomerization Caspase Pro-Caspase-1 to Caspase-1 ASC->Caspase Activation Cytokines IL-1β / IL-18 Maturation & Inflammation Caspase->Cytokines Cleavage

NLRP3 inflammasome activation pathway targeted by spirocyclic derivatives.

PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme overexpressed in various oncological indications. In patent WO2021088992A1, 1-methyl-1,7-diazaspiro[3.5]nonane is utilized in the synthesis of tetrahydroisoquinoline spiro compounds designed to inhibit PRMT5 enzymatic activity[4]. The spiro diamine enhances the molecule's interaction with the enzyme's substrate-binding pocket, demonstrating high synthetic yield (e.g., 86% in intermediate steps) and robust biological efficacy[4].

References

  • "WO2019211463A1 - Novel compounds - Google Patents", Google P
  • "WO2021088992A1 - Tetrahydroisoquinoline spiro compound as prmt5 inhibitor - Google Patents", Google P

Sources

Exploratory

Escaping Flatland: The Strategic Advantages of Spirocyclic Motifs in Modern Medicinal Chemistry

Executive Summary For decades, medicinal chemistry relied heavily on planar, heteroaromatic scaffolds due to their synthetic accessibility and predictable cross-coupling chemistry. However, this over-reliance led to high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry relied heavily on planar, heteroaromatic scaffolds due to their synthetic accessibility and predictable cross-coupling chemistry. However, this over-reliance led to highly lipophilic, poorly soluble drug candidates with high attrition rates in clinical trials. The introduction of spirocyclic motifs—structures where two rings are fused by a single quaternary atom—has revolutionized lead optimization. By increasing the three-dimensional character of a molecule, spirocycles offer profound advantages in physicochemical properties, metabolic stability, and target selectivity. This whitepaper provides an in-depth technical analysis of these advantages, supported by mechanistic rationales and standardized experimental protocols for validation.

The Rationale for Spirocycles: Escaping Flatland

The transition from flat aromatics to three-dimensional architectures is quantified by the


 metric (the fraction of 

hybridized carbons over the total carbon count)[1].2[2].

Spirocyclic scaffolds inherently boost


, driving molecules out of "flatland." This structural complexity allows medicinal chemists to explore novel intellectual property (IP) space while simultaneously addressing critical liabilities such as poor aqueous solubility and off-target promiscuity[3].

LogicalFlow A Spirocyclic Motif Incorporation B Increased Fsp3 & 3D Character A->B C Conformational Restriction A->C D Improved Solubility & Lower LogD B->D E Enhanced Target Affinity C->E F Reduced Off-Target Effects C->F G Higher Clinical Success Rate D->G E->G F->G

Logical flow mapping spirocyclic incorporation to clinical success.

Physicochemical and Pharmacokinetic Modulation

Solubility and Lipophilicity

Planar aromatic systems tend to stack tightly in crystal lattices via


 interactions, leading to high melting points and poor aqueous solubility. Introducing a spirocyclic center breaks this planarity, disrupting the crystal lattice and significantly lowering the energy barrier for solvation.4[4].
Metabolic Stability

Cytochrome P450 (CYP) enzymes often target electron-rich aromatic rings for epoxidation and subsequent hydroxylation. Replacing these vulnerable flat rings with saturated spirocycles removes the


-electron cloud, forcing the CYP enzymes to attempt much higher-energy aliphatic C-H oxidations. 4[4]. However, it is critical to note that this is not a universal rule; 5[5].
Data Presentation: Flat vs. Spirocyclic Scaffolds

The table below summarizes the generalized quantitative and qualitative shifts observed when transitioning from traditional flat heterocycles to spirocyclic bioisosteres during lead optimization.

Table 1: Comparative Physicochemical Data of Scaffold Types

Scaffold TypeExample MotifAverage

LogD (pH 7.4) ImpactAqueous SolubilityMetabolic Clearance (

)
Flat / Aromatic Piperazine, MorpholineLow (~0.25)BaselineBaselineProne to rapid CYP oxidation
Spirocyclic Diazaspiro[3.5]nonaneHigh (>0.50)Decreased (-0.5 to -1.5)Increased (up to 10x)Generally Improved (Steric shielding)

Conformational Restriction and Target Affinity

Spirocycles act as rigidifying elements. By locking a molecule into a specific three-dimensional vector, they pre-organize the ligand into its bioactive conformation.

  • Causality: This pre-organization reduces the entropic penalty (

    
    ) typically paid when a flexible molecule binds to a target protein, thereby increasing overall binding affinity (
    
    
    
    ).
  • Selectivity: The rigid 3D projection prevents the molecule from adopting alternative conformations that might bind to off-target proteins, 4[4].

Case Study: Revumenib and the Menin-MLL InteractionIn November 2024, revumenib was approved as a first-in-class, oral, menin-MLL interaction inhibitor for acute leukemias[6]. The drug exemplifies the power of spirocycles.The key component of revumenib-menin binding is the association of the central spirocyclic amine with the Tyr319/Tyr323 clamp[6]. The rigid azetidine vector precisely positions the molecule to form a critical water-mediated interaction, driving nanomolar affinity that could not be achieved with a flexible piperazine linker.

Experimental Methodology: Validating Spirocyclic Metabolic Stability

To empirically validate the metabolic advantages of a synthesized spirocycle, a high-throughput in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system to accurately determine intrinsic clearance (


)[6].

Workflow S1 1. Compound Prep (1 µM, <0.25% DMSO) S2 2. Equilibration (HLM, 37°C) S1->S2 S3 3. Initiation (Add NADPH) S2->S3 S4 4. Time-Course (0-45 min) S3->S4 S5 5. Quenching (Cold ACN + IS) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the half-life (


) and 

of spirocyclic candidates.
  • Reagent Preparation:

    • Prepare a 10 mM stock of the spirocyclic test compound in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM.

    • Causality: The final DMSO concentration must remain

      
       0.25%. Higher concentrations of DMSO act as competitive inhibitors for CYP3A4 and CYP2C9, which would artificially inflate the apparent metabolic stability of the compound.
      
  • Microsome Equilibration:

    • Combine the test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: CYP enzymes are highly sensitive to temperature. Initiating the reaction at sub-physiological temperatures creates a non-linear lag phase, skewing the kinetic elimination curve.

  • Reaction Initiation & Sampling:

    • Initiate the biotransformation by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes).

    • Aliquot 50 µL samples at precise time points: 0, 5, 15, 30, and 45 minutes.

  • Reaction Quenching:

    • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS), such as tolbutamide.

    • Causality: Cold ACN instantly denatures the CYP proteins, halting metabolism at the exact time point. The simultaneous addition of the IS controls for volumetric loss or ionization suppression during subsequent mass spectrometry.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Analyze the supernatant via LC-TOF-MS or LC-MS/MS to quantify the ratio of parent compound to IS. Plot the natural log of the percent remaining versus time to calculate the elimination rate constant (

      
      ).
      

Self-Validating Controls (Mandatory):

  • Negative Control (Minus Cofactor): Incubate the compound with microsomes but without NADPH for 45 minutes. Causality: This differentiates true CYP-mediated metabolism from inherent chemical instability or non-CYP degradation pathways.

  • Positive Controls: Run Verapamil (known high clearance) and Dextromethorphan (known low clearance) in parallel. Causality: This validates the enzymatic viability of the specific HLM batch used on the day of the assay.

Conclusion

The strategic incorporation of spirocyclic motifs is no longer a niche synthetic exercise; it is a fundamental pillar of modern drug design. By deliberately increasing


 character, medicinal chemists can engineer out the liabilities of flatland—improving solubility, evading rapid CYP450 metabolism, and locking molecules into highly selective, entropically favored binding conformations. As synthetic methodologies to access these complex 3D architectures continue to expand, spirocycles will undoubtedly drive the next generation of highly optimized clinical candidates.

References

1.[3] Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: dndi.org (European Journal of Medicinal Chemistry) URL:

2.[4] Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: bldpharm.com URL:

3.[2] Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com URL:

4.[7] Title: The Spirocycle Surge in Drug Discovery Source: drughunter.com URL:

5.[1] Title: New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: mdpi.com URL:

6.[5] Title: Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib Source: mykhailiukchem.org URL:

7.[6] Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: evotec.com URL:

Sources

Foundational

Escaping Flatland: A Technical Guide to sp3-Rich Heterocyclic Building Blocks for Modern Drug Discovery

Abstract The pharmaceutical industry's quest for novel chemical entities with improved physicochemical properties and enhanced clinical success rates has led to a strategic shift away from flat, aromatic-rich compounds t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pharmaceutical industry's quest for novel chemical entities with improved physicochemical properties and enhanced clinical success rates has led to a strategic shift away from flat, aromatic-rich compounds towards three-dimensional, sp3-rich molecular architectures. This guide provides an in-depth technical exploration of novel sp3-rich heterocyclic building blocks, which are pivotal in this "escape from flatland." We will delve into the rationale behind their increasing prevalence in drug discovery, dissect key synthetic strategies for their construction, and present practical insights into their application for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of molecular complexity for a competitive edge in their discovery programs.

The Imperative for Three-Dimensionality in Drug Design

For decades, synthetic chemistry has heavily relied on robust and predictable reactions involving sp2-hybridized carbon centers, leading to a proliferation of planar, aromatic compounds in screening libraries. However, an over-reliance on "flatland" chemistry has been correlated with limitations in solubility, metabolic stability, and target selectivity.[1] The increasing complexity of biological targets necessitates a move towards more sophisticated molecular shapes that can better mimic natural products and engage with intricate binding pockets.

The fraction of sp3-hybridized carbons (Fsp3) has emerged as a key descriptor in medicinal chemistry, with a higher Fsp3 value often associated with improved clinical outcomes.[2][3] Molecules with greater three-dimensionality exhibit enhanced solubility, reduced promiscuity, and a lower propensity for metabolic liabilities.[3] This paradigm shift underscores the critical need for novel, readily accessible sp3-rich heterocyclic building blocks.

Strategic Design of sp3-Rich Heterocyclic Scaffolds

The design of effective sp3-rich building blocks is a balance between achieving molecular complexity and ensuring synthetic tractability. Key considerations include:

  • Scaffold Rigidity and Conformational Control: Saturated heterocyclic rings introduce defined three-dimensional conformations that can be exploited to pre-organize appended functionalities for optimal target interaction. Spirocyclic systems, for instance, offer a high degree of rigidity and novel exit vectors for fragment elaboration.[4]

  • Vectorial Diversity: Building blocks should possess multiple, strategically placed functional handles or "exit vectors" that allow for the exploration of chemical space in a controlled and predictable manner. This is crucial for the iterative process of fragment-to-lead optimization.[5][6]

  • Physicochemical Properties: The inherent properties of the heterocyclic core, such as the nature and number of heteroatoms, directly influence polarity, hydrogen bonding capacity, and ultimately, the druglikeness of the final compound.

The following diagram illustrates the conceptual evolution from flat, sp2-rich fragments to information-rich, sp3-dimensional scaffolds.

G cluster_0 Traditional 'Flatland' Approach cluster_1 Modern 3D-Scaffold Approach sp2-rich Fragment sp2-rich Fragment sp3-rich Scaffold sp3-rich Scaffold sp2-rich Fragment->sp3-rich Scaffold Evolution in Complexity & Fsp3 Vector 1 Vector 1 sp3-rich Scaffold->Vector 1 Exit Vector Vector 2 Vector 2 sp3-rich Scaffold->Vector 2 Exit Vector Vector 3 Vector 3 sp3-rich Scaffold->Vector 3 Exit Vector

Caption: Evolution from 2D fragments to 3D sp3-rich scaffolds with multiple exit vectors.

Key Synthetic Strategies for sp3-Rich Heterocycles

The construction of saturated heterocycles presents unique synthetic challenges compared to their aromatic counterparts. However, recent advancements have provided a robust toolkit for medicinal chemists.

Cyclization Reactions

Intramolecular cyclization remains a cornerstone for the synthesis of heterocyclic rings. This can be broadly categorized into carbon-heteroatom and carbon-carbon bond forming reactions.

  • Carbon-Heteroatom Bond Formation: This is a widely used and intuitive approach, often involving nucleophilic substitution or addition reactions. However, it can necessitate the use of protecting groups and may generate stoichiometric waste.[7]

  • Transition Metal-Catalyzed C-H Amination: A more modern and atom-economical approach involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate intramolecular C-H amination. This strategy avoids the need for pre-functionalization with a leaving group.[7][8]

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for rapidly building molecular complexity and creating multiple stereocenters in a single step.

  • [4+2] and [3+2] Cycloadditions: These concerted or stepwise reactions are highly effective for constructing five- and six-membered rings. For example, an intramolecular [4+2] cycloaddition between an acylnitroso species and a diene can generate complex tricyclic fragments.[5]

  • Photochemical Cycloadditions: Light-mediated cycloadditions offer alternative pathways for the synthesis of strained ring systems, such as oxetanes and azetidines, which are valuable carbonyl isosteres.[9]

Ring Expansion and Contraction

These strategies leverage the availability of common ring systems (e.g., three- and five-membered heterocycles) to access less common ones, such as four-membered rings.[7]

Divergent Synthesis Strategies

A highly efficient approach to building a library of diverse sp3-rich scaffolds is through a divergent synthesis strategy. This involves the use of a common intermediate that can be elaborated into a variety of structurally distinct products through different reaction pathways.[5][6]

The following workflow illustrates a divergent synthetic approach from a common building block.

G Common Building Block Common Building Block Intermediate A Intermediate A Common Building Block->Intermediate A Initial Transformation Scaffold 1 Scaffold 1 Intermediate A->Scaffold 1 Reaction Pathway 1 (e.g., Cycloaddition) Scaffold 2 Scaffold 2 Intermediate A->Scaffold 2 Reaction Pathway 2 (e.g., Ring Expansion) Scaffold 3 Scaffold 3 Intermediate A->Scaffold 3 Reaction Pathway 3 (e.g., C-H Functionalization)

Caption: A divergent synthetic workflow for generating scaffold diversity from a common intermediate.

Experimental Protocol: Synthesis of a Novel Spirocyclic Piperidine Scaffold

This section provides a representative, step-by-step protocol for the synthesis of a novel sp3-rich spirocyclic scaffold, demonstrating the practical application of the principles discussed.

Objective: To synthesize a bis-spiro-imidazolinone scaffold as a core for a fragment library.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide

  • Sulfuric acid (concentrated)

  • Various aliphatic and heterocyclic ketones

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyanation of 4-N-benzyl piperidone:

    • To a solution of 4-N-benzyl piperidone in a suitable solvent (e.g., ethanol/water), add sodium cyanide at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction by extracting the product into an organic solvent, washing with brine, and drying over sodium sulfate.

    • The desired cyano intermediate should be obtained in high yield after removal of the solvent under reduced pressure.[10]

  • Acidic Hydrolysis of the Cyano Group:

    • Carefully add the cyano intermediate to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

    • Allow the reaction to warm to room temperature and stir until hydrolysis is complete (monitored by TLC or LC-MS).

    • Quench the reaction by slowly adding the acidic solution to ice.

    • Neutralize the solution with a base (e.g., NaOH) and extract the product.

    • Purify the resulting amino acid by recrystallization or column chromatography.[10]

  • Condensation with Ketones to Form the Spirocyclic Scaffold:

    • In a suitable reaction vessel, combine the amino acid with a ketone of choice.

    • Heat the mixture, with or without a catalyst (e.g., a Lewis acid), to drive the condensation and cyclization.

    • Monitor the formation of the bis-spiro-imidazolinone product.

    • After completion, cool the reaction and purify the final product by column chromatography.[10]

Self-Validation: Each step of the protocol should be validated by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The stereochemistry of the final scaffold can be confirmed by X-ray crystallography if suitable crystals are obtained.

Data Presentation: Physicochemical Properties of sp3-Rich vs. sp2-Rich Fragments

The following table summarizes the key differences in physicochemical properties between representative sp3-rich and sp2-rich fragments, highlighting the advantages of increased three-dimensionality.

Propertysp2-Rich Fragment (e.g., Benzene derivative)sp3-Rich Fragment (e.g., Piperidine derivative)Impact on Drug Discovery
Fsp3 Low (< 0.3)High (> 0.5)Improved clinical success rate[2][3]
Aqueous Solubility Generally lowGenerally highBetter bioavailability and formulation options[1][3]
Molecular Shape PlanarGlobular, 3DImproved target engagement and selectivity[2]
Metabolic Stability Prone to aromatic oxidationGenerally more stableReduced clearance, longer half-life
Number of Stereoisomers Few or noneMultiple possibleOpportunities for stereospecific interactions

Conclusion and Future Outlook

The deliberate incorporation of sp3-rich heterocyclic building blocks is a powerful strategy for enhancing the quality and diversity of compound libraries for drug discovery. By moving beyond the confines of "flatland" chemistry, researchers can access novel chemical space and develop drug candidates with superior physicochemical and pharmacological properties. The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization and asymmetric catalysis, will further expand the accessible repertoire of these valuable scaffolds. As our understanding of the interplay between molecular complexity and biological activity deepens, sp3-rich heterocycles will undoubtedly play an increasingly central role in the future of medicine.

References

  • Recent strategies used in the synthesis of saturated four-membered heterocycles - NSF PAR. (2021, September 13).
  • Molecular Complexity and Its Impact on the Probability of Finding Leads for Drug Discovery. (2025, August 5).
  • Recent strategies used in the synthesis of saturated four-membered heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Molecular complexity and its impact on the probability of finding leads for drug discovery - PubMed. (2001, May 15).
  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC - NIH. (2023, May 16).
  • Chemical insights into the Synthetic chemistry of 5-membered saturated heterocycles-Transition Metal catalyzed approach - Frontiers. (2023, July 5).
  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (n.d.).
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC. (n.d.).
  • Emergent synthetic methods for the modular advancement of sp3-rich fragments - Semantic Scholar. (2021, March 2).
  • Molecular complexity as a driving force for the advancement of organic synthesis - PMC. (n.d.).
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.).
  • Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - PMC. (2017, October 6).
  • Measuring Molecular Complexity Opens Up New Avenues for Drug Discovery. (2024, July 23).
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science - ACS Publications. (2016, May 10).
  • Molecular Complexity: You Know It When You See It | Journal of Medicinal Chemistry. (2023, September 7).
  • Fsp 3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • Scripps Research chemists devise easier new method for making a common type of building block for drugs | EurekAlert!. (2024, April 11).
  • sp3 Rich Fragments - Enamine. (n.d.).
  • Emergent synthetic methods for the modular advancement of sp3-rich fragments - Chemical Science (RSC Publishing). (n.d.).
  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. (2023, August 28).
  • (PDF) Partially Saturated Bicyclic Heteroaromatics as an sp(3) -Enriched Fragment Collection - ResearchGate. (2016, September 6).
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed. (2019, June 21).
  • Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - ResearchGate. (2025, October 17).
  • Fsp3 and Drug Discovery Success | PDF | Solubility | Molecules - Scribd. (n.d.).
  • Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC. (n.d.).
  • Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping | ACS Medicinal Chemistry Letters. (2025, June 17).

Sources

Exploratory

Technical Master Guide: 1-Methyl-1,7-diazaspiro[3.5]nonane Dihydrochloride

This guide serves as a comprehensive technical resource for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride , bridging the gap between standard safety compliance (SDS) and practical application in high-stakes drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride , bridging the gap between standard safety compliance (SDS) and practical application in high-stakes drug discovery.

Part 1: Executive Technical Summary

The "Escape from Flatland" Vector In modern medicinal chemistry, 1-Methyl-1,7-diazaspiro[3.5]nonane is more than a building block; it is a strategic bioisostere. By replacing planar piperazine or piperidine rings with this spirocyclic scaffold, researchers introduce defined three-dimensional vectors (


 character) without significantly increasing molecular weight.

Core Utility:

  • Solubility Enhancement: The spiro-carbon disrupts crystal packing and lowers lipophilicity (LogD) compared to aromatic analogs.

  • Metabolic Stability: The rigidified structure often restricts the "induced fit" required by metabolic enzymes (CYP450s), potentially extending half-life (

    
    ).
    
  • Vectorality: It orients substituents at precise angles (approx. 90° twist between rings), accessing novel chemical space in enzyme pockets (e.g., KRAS G12C inhibitors).

Part 2: Physicochemical & Identification Data[1]

ParameterTechnical Specification
IUPAC Name 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
CAS Number 2253108-14-2 (Salt form) / 1956356-42-3 (Free base generic ref)
Molecular Formula

Molecular Weight 213.15 g/mol
Physical State White to off-white solid (Crystalline powder)
Solubility High in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
Hygroscopicity High (Deliquescent upon prolonged air exposure)
pKa (Calc.) N1 (Azetidine): ~8.5

Part 3: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2][3] (Acute Toxicity, Oral - Cat 4)

  • H315: Causes skin irritation.[4][5] (Skin Corr./Irrit.[1][2][4][5][6][7][8] - Cat 2)

  • H319: Causes serious eye irritation.[3][4][5] (Eye Dam./Irrit. - Cat 2A)

  • H335: May cause respiratory irritation.[4][5][9] (STOT SE - Cat 3)[10][11]

The "Application Scientist" Context

While standard SDSs list "Irritation," the specific risk here is chemical burns via hydrolysis .

  • Mechanism: As a dihydrochloride salt, this compound releases two equivalents of HCl upon contact with moisture (mucous membranes, sweat). This creates a localized pH < 1.0 environment.

  • Sensitization: Secondary and tertiary amines can act as haptens. Repeated exposure without gloves may lead to delayed hypersensitivity.

Part 4: Advanced Handling & Storage Protocols

Storage Integrity
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[7]

  • Container: Tightly sealed glass vial with Parafilm/Teflon tape.

  • Why? The salt is hygroscopic. Absorption of water shifts the molecular weight effectively, leading to stoichiometric errors in synthesis. If the MW shifts from 213.15 to ~231 (monohydrate), your reaction equivalents will be off by ~8%, potentially stalling delicate cross-couplings.

Safe Weighing Workflow (DOT Visualization)

This workflow prevents compound degradation and weighing errors due to hygroscopicity.

WeighingProtocol Start Start: Weighing Task CheckEnv Check Humidity (<40% RH?) Start->CheckEnv Glovebox Use Glovebox (N2/Ar Atmosphere) CheckEnv->Glovebox No (High Humidity) RapidWeigh Rapid Weighing Technique (Pre-tared vial) CheckEnv->RapidWeigh Yes (Low Humidity) Dissolve Dissolve Immediately (DMSO/MeOH) Glovebox->Dissolve Calc Calculate Water Correction (if exposed > 2 mins) RapidWeigh->Calc > 2 min exposure RapidWeigh->Dissolve < 1 min exposure Calc->Dissolve Seal Purge Headspace & Seal Dissolve->Seal

Caption: Decision matrix for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Part 5: Experimental Application (Synthesis)

Free-Basing Strategy

The dihydrochloride salt is stable but non-nucleophilic. To use the N7-piperidine nitrogen in a reaction (e.g., SNAr or Amide Coupling), you must liberate the free base in situ.

Protocol: In Situ Neutralization

  • Solvent: Suspend the dihydrochloride (1.0 equiv) in DCM or DMF.

  • Base: Add DIPEA (Diisopropylethylamine) or TEA (3.0 – 3.5 equiv).

    • Note: You need 2.0 equivs to neutralize the HCl and >1.0 equiv to drive the reaction.

  • Observation: The suspension should clear (in DMF) or change texture as the organic-soluble free base is released and DIPEA·HCl forms.

  • Reaction: Add the electrophile immediately after 5–10 minutes of stirring.

Emergency Response
  • Eye Contact: Flush with water for 15 minutes.[3][6][8] Critical: Do not rub; the salt crystals are abrasive and acidic.

  • Skin Contact: Wash with soap and water.[1][5][6][7] If redness persists (chemical burn from HCl), seek medical attention.

  • Spill: Neutralize with weak base (Sodium Bicarbonate) before sweeping to prevent acid generation in the waste container.

Part 6: Biological Pathway Context

Why use this specific scaffold? It is often used to modulate GPCRs or Kinases where "vectorality" is key.

SpiroUtility Scaffold 1,7-Diazaspiro[3.5]nonane Prop1 Rigidity Scaffold->Prop1 Prop2 sp3 Character Scaffold->Prop2 Effect1 Metabolic Stability (Reduced CYP oxidation) Prop1->Effect1 Effect3 Selectivity (Specific Vector) Prop1->Effect3 Effect2 Solubility (Disrupted packing) Prop2->Effect2 Target Drug Target (e.g., KRAS G12C) Effect1->Target Effect3->Target

Caption: Mechanistic advantages of the spirocyclic scaffold in drug design optimization.

Part 7: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride. Link (Generic reference for structure/SDS).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Zheng, Y., et al. (2022). Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Salt Selection for 1-Methyl-1,7-diazaspiro[3.5]nonane Salts

Part 1: Executive Summary The transition from flat, aromatic scaffolds to three-dimensional (

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The transition from flat, aromatic scaffolds to three-dimensional (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-rich) architectures is a defining trend in modern medicinal chemistry. 1-Methyl-1,7-diazaspiro[3.5]nonane  represents a high-value building block in this class, offering a rigidified surrogate for piperazine or piperidine moieties.[1] However, the incorporation of this scaffold introduces specific physicochemical challenges, primarily driven by its high polarity (LogP ~0.2–0.4) and dual-basic nitrogen centers.[1]

This guide provides a comprehensive technical framework for establishing the solubility profile of 1-Methyl-1,7-diazaspiro[3.5]nonane salts. It moves beyond simple solubility measurements to address salt disproportionation, pH-dependent solubility cliffs, and the critical selection of counterions to mitigate hygroscopicity—a common failure mode for spirocyclic diamine salts.

Part 2: Physicochemical Characterization

Before initiating salt screening, the fundamental ionization behavior of the scaffold must be mapped. The 1-Methyl-1,7-diazaspiro[3.5]nonane core contains two distinct basic centers.[1]

Structural Analysis & pKa Prediction

The molecule features a spiro-fusion between a four-membered azetidine ring and a six-membered piperidine ring.[1]

  • N1 (Azetidine ring): Methylated tertiary amine. Due to ring strain, azetidines typically exhibit slightly lower pKa values (approx. 9.5–10.0) compared to acyclic tertiary amines, though N-methylation stabilizes the cation.[1]

  • N7 (Piperidine ring): Secondary amine. Typical cyclic secondary amines exhibit pKa values in the range of 10.8–11.2.

Implication: The compound is a di-acidic base .

  • pH > 11.5: Neutral species (Free Base). High risk of oiling out due to low melting point.

  • pH 8.0 – 10.0: Monocationic species (predominantly protonated at N7).

  • pH < 7.0: Dicationic species.

The "Solubility-Hygroscopicity" Trade-off

Because the free base has a low LogP (~0.4), it possesses inherent water solubility.[1] Converting it to a salt (e.g., 2HCl) creates a highly ionic, crystal lattice with high lattice energy but also extreme affinity for water.

  • Risk: Small counterions (Cl⁻, Br⁻) often yield deliquescent solids that are difficult to handle.

  • Strategy: Use larger, lipophilic counterions (Tosylate, Napsylate) or dicarboxylic acids (Fumarate, Succinate) to increase lattice stability and reduce hygroscopicity.

Part 3: Salt Selection Strategy

Do not default to the Hydrochloride salt. For spirocyclic diamines, HCl salts often form hydrates or amorphous gums. Use the following decision matrix to select the optimal salt form.

Counterion Decision Matrix (Graphviz)

SaltSelection Start Start: 1-Methyl-1,7-diazaspiro[3.5]nonane pKaCheck Determine pKa Difference (ΔpKa) Base pKa ~11.0 Start->pKaCheck StrongAcids Strong Acids (pKa < 1) HCl, H2SO4, MSA pKaCheck->StrongAcids ΔpKa > 3 (Robust Salt) WeakAcids Weak Acids (pKa 2-5) Fumaric, Succinic, Tartaric pKaCheck->WeakAcids ΔpKa < 3 (Co-crystal risk) CheckSolubility Check Free Base Solubility (High Water Sol?) StrongAcids->CheckSolubility HighSol High Solubility (>10 mg/mL) Risk: Hygroscopicity CheckSolubility->HighSol Yes (LogP < 1) LowSol Low Solubility (<1 mg/mL) Risk: Bioavailability CheckSolubility->LowSol No (LogP > 3) SelectLipophilic Select Lipophilic Anions Tosylate, Napsylate, Pamoate HighSol->SelectLipophilic Reduce Hygroscopicity SelectHydrophilic Select Hydrophilic Anions Chloride, Mesylate LowSol->SelectHydrophilic Boost Solubility Outcome1 Target: Non-Hygroscopic Solid SelectLipophilic->Outcome1 Outcome2 Target: Max Solubility SelectHydrophilic->Outcome2

Figure 1: Decision tree for counterion selection based on the high-solubility nature of the spiro-diamine scaffold.

Part 4: Experimental Protocols

Protocol A: High-Throughput Salt Screening

Objective: Identify crystalline solids with melting points >140°C and low hygroscopicity.[1]

  • Preparation: Dissolve 1-Methyl-1,7-diazaspiro[3.5]nonane (50 mg) in 500 µL of solvent (IPA, Acetone, or THF). Avoid Methanol/Water initially to prevent solvation.

  • Acid Addition: Add acid solutions (1.05 eq for mono-salt, 2.1 eq for di-salt) in the same solvent.

    • Note: For this diamine, screen both 1:1 and 1:2 stoichiometries. The 1:1 salt may disproportionate; the 1:2 salt is more stable but likely more hygroscopic.

  • Cycling: Temperature cycle the slurry between 5°C and 40°C for 48 hours to promote Ostwald ripening.

  • Isolation: Centrifuge and dry solids at 40°C under vacuum.

  • Analysis: PXRD (crystallinity) and DSC (melting point). Discard any "oils" or gums immediately.

Protocol B: pH-Solubility Profiling (Thermodynamic)

Objective: Determine the equilibrium solubility across the physiological pH range.

Materials:

  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), pH 10.0 (Borate).

  • Test Compound: The optimal crystalline salt identified in Protocol A.

Workflow:

  • Saturation: Add excess salt to 2 mL of each buffer in HPLC vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • pH Check: Measure the pH of the supernatant at the end of the experiment. Crucial: Dissolving a salt of a strong base will shift the buffer pH. Adjust if necessary or record the final pH.

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (pre-saturated to avoid drug adsorption).

  • Quantification: Analyze by HPLC-UV or LC-MS against a standard curve.

Part 5: Data Presentation & Analysis

Expected Solubility Profile

The following table summarizes the theoretical solubility profile for a 1-Methyl-1,7-diazaspiro[3.5]nonane Di-HCl salt, based on its ionization constants.

MediumInitial pHFinal pH (Est.)Solubility (mg/mL)Limiting Species
0.1N HCl 1.21.2> 200 (Very High)Dication (

)
Acetate Buffer 4.54.6> 150Dication (

)
Phosphate Buffer 6.86.9> 50Mixture (

)
Phosphate Buffer 7.47.510 - 50Monocation (

)
Borate Buffer 10.09.8< 1.0 (Drop-off)Free Base (

)
Water 7.0~5.5 (Self-buffered)> 100Salt fully dissociated
The Common Ion Effect

When using HCl salts in pH 1.2 buffer (which contains high Cl⁻ concentration), solubility may actually decrease compared to water due to the Common Ion Effect (


).
  • Observation: If solubility in 0.1N HCl is lower than in water, this confirms the solid phase is the HCl salt, not the free base.

Biorelevant Media Workflow (Graphviz)

Biorelevant Input Selected Salt Form FaSSIF FaSSIF (Fasted State) pH 6.5 + Taurocholate/Lecithin Input->FaSSIF FeSSIF FeSSIF (Fed State) pH 5.0 + High Lipids Input->FeSSIF Analysis HPLC Quantification FaSSIF->Analysis FeSSIF->Analysis Result Positive Food Effect? (Compare FeSSIF vs FaSSIF) Analysis->Result

Figure 2: Workflow for assessing biorelevant solubility. Spiro-diamines often show minimal food effect due to high intrinsic solubility, unless the free base precipitates at pH 6.5.[1]

Part 6: References

  • Varela, M. T., et al. (2025).[2] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.[2] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • PubChem. (2025).[3][4] Compound Summary: 1-Methyl-1,7-diazaspiro[3.5]nonane.[1][5][6] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of 1-Methyl-1,7-diazaspiro[3.5]nonane Derivatives as Advanced Bioisosteres

Executive Summary In contemporary drug discovery, escaping the "flatland" of planar heterocycles is a critical strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 1-methyl-1,7-dia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, escaping the "flatland" of planar heterocycles is a critical strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 1-methyl-1,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged, conformationally restricted bioisostere for traditional saturated rings like piperazine and morpholine. By introducing orthogonal vector projections and increased


 character, this spirocyclic diamine enhances metabolic stability, modulates basicity, and improves target selectivity. This application note details the mechanistic rationale for employing this scaffold and provides a field-proven, self-validating synthetic protocol for its late-stage preparation.

Mechanistic Rationale: The Case for Spirocyclic Bioisosterism

The substitution of a piperazine core with a 1,7-diazaspiro[3.5]nonane derivative is not merely a structural novelty; it is a calculated physicochemical optimization.

  • Conformational Restriction & Entropy: Piperazines readily undergo chair-flip inversions, costing binding entropy when locking into a target's active site. The spirocyclic fusion of an azetidine and a piperidine ring rigidly locks the nitrogen exit vectors in an orthogonal geometry, reducing the entropic penalty upon binding[1].

  • Toxicity and Off-Target Mitigation: Recent structure-activity relationship (SAR) studies have demonstrated that replacing the piperazine core in FDA-approved drugs (such as the PARP inhibitor Olaparib) with diazaspiro systems can significantly reduce off-target DNA damage and cellular cytotoxicity[1].

  • Epigenetic Targeting: The N1-methylated variant specifically has been successfully integrated into next-generation PRMT5 inhibitors, where the precise spatial arrangement of the basic amine is required to occupy the S-adenosylmethionine (SAM) binding pocket[2].

Quantitative Comparison: Piperazine vs. Diazaspiro[3.5]nonane

The following table summarizes the structural and physicochemical shifts expected when transitioning from a traditional monocyclic diamine to the spirocyclic framework.

Physicochemical PropertyPiperazine Core1-Methyl-1,7-diazaspiro[3.5]nonane CoreImpact on Drug Design
Molecular Weight 86.14 g/mol 140.23 g/mol Slight increase in bulk; requires monitoring of overall Ligand Efficiency (LE).
3D Character (

)
Low structural complexityHigh (Orthogonal ring system)"Escape from flatland"; improved solubility and reduced non-specific protein binding.
Metabolic Stability Susceptible to N-dealkylationHigh (Sterically shielded)The spiro-carbon and N-methyl group sterically hinder CYP450-mediated oxidation.
Conformational State Flexible (Rapid chair flips)RigidLower entropic penalty upon target binding; enhanced selectivity[1].

Synthetic Strategy & Workflow

The foundational synthesis of the 1,7-diazaspiro[3.5]nonane core typically requires multi-step sequences, such as [2+2] cycloadditions of piperidone-derived olefins[3], or industrial 7-step routes utilizing ethyl malonate and subsequent reductions[4].

For medicinal chemists focusing on late-stage diversification, it is most efficient to begin with the commercially available mono-protected core: tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate . The workflow involves a highly selective reductive amination to install the N1-methyl group, followed by a controlled acidic deprotection to yield the final dihydrochloride salt.

G Start tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (Starting Material) Step1 Reductive Methylation Reagents: CH2O (aq), NaBH(OAc)3 Solvent: DCE, 0 °C to RT Start->Step1 Intermediate tert-Butyl 1-methyl-1,7-diazaspiro[3.5]nonane-7-carboxylate (Intermediate) Step1->Intermediate Step2 Boc Deprotection Reagents: 4M HCl in Dioxane Solvent: DCM, RT Intermediate->Step2 Product 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (Final Product) Step2->Product

Synthetic workflow for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride from Boc-protected core.

Detailed Experimental Protocols

Protocol A: Reductive Methylation of the Azetidine Nitrogen

Objective: Selective N-methylation of the sterically hindered secondary amine at the 1-position without degrading the Boc-protecting group at the 7-position.

Reagents & Materials:

  • tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq)

  • Formaldehyde solution (37% in water, 3.0 eq)

  • Sodium triacetoxyborohydride,

    
     (2.0 eq)
    
  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Initiation: Dissolve the starting material in anhydrous DCE (0.2 M concentration) under a nitrogen atmosphere. Causality: DCE is preferred over Dichloromethane (DCM) as its slightly higher boiling point and dielectric constant provide superior solubility for the transient iminium intermediate.

  • Iminium Formation: Cool the solution to 0 °C using an ice bath. Add the 37% aqueous formaldehyde solution dropwise. Stir for 30 minutes. Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of formaldehyde to methanol, ensuring high atom economy.

  • Reduction: Add

    
     portion-wise over 10 minutes. Causality:
    
    
    
    is the optimal hydride source here; it is mild enough to tolerate the Boc group and aqueous conditions, unlike
    
    
    or
    
    
    .
  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours. In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting material (

    
     227.1) is fully replaced by the methylated product (
    
    
    
    241.2).
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. The crude tert-butyl 1-methyl-1,7-diazaspiro[3.5]nonane-7-carboxylate can typically be used in the next step without further column chromatography.
Protocol B: Boc-Deprotection to Yield the Dihydrochloride Salt

Objective: Cleavage of the tert-butyl carbamate to expose the piperidine nitrogen, isolating the product as a stable, water-soluble salt.

Reagents & Materials:

  • Crude tert-butyl 1-methyl-1,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq)

  • 4M HCl in Dioxane (10.0 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve the intermediate in anhydrous DCM (0.1 M concentration) and cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane dropwise. Causality: HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). While TFA is faster, it yields a hygroscopic TFA salt that complicates accurate mass weighing during subsequent biological assays. The HCl salt precipitates cleanly and is highly stable[2].

  • Propagation: Stir the mixture at RT for 4 hours. A white precipitate should begin to form as the dihydrochloride salt is insoluble in DCM/Dioxane mixtures.

  • Isolation: Concentrate the suspension under reduced pressure to remove all volatiles. Triturate the resulting solid with cold diethyl ether (

    
    ) to remove residual non-polar impurities.
    
  • Validation: Dry the solid under high vacuum. Confirm the structure of 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride via

    
     NMR (
    
    
    
    ) and LC-MS (
    
    
    141.1 for the free base).

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications Source: ACS Publications URL:[Link][3]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester (CN111620869A) Source: Google Patents URL:[4]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PubMed Central (PMC) URL:[Link][1]

  • Tetrahydroisoquinoline spiro compound as prmt5 inhibitor (WO2021088992A1) Source: Google Patents URL:[2]

Sources

Application

Application Note: Strategic Handling of Dihydrochloride Salts in Synthesis

Topic: Handling Dihydrochloride Salts in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists Introduction: The Stability-Reactivity Par...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Dihydrochloride Salts in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists

Introduction: The Stability-Reactivity Paradox

In drug discovery and organic synthesis, amines are frequently stored as dihydrochloride (•2HCl) salts. This is a deliberate design choice: the salt form suppresses oxidation (N-oxide formation), prevents absorption of atmospheric CO₂ (carbamate formation), and transforms oily free bases into crystalline, weighable solids.

However, this stability creates a synthetic hurdle. The protonated ammonium species (


) is non-nucleophilic. To participate in acylation, alkylation, or cross-coupling, the amine must be "liberated" (deprotonated). When dealing with dihydrochloride  salts specifically, the challenge is twofold:
  • Stoichiometric Burden: You must neutralize two equivalents of acid before the amine becomes reactive. Underestimating base equivalents is the #1 cause of stalled reactions with these salts.

  • Solubility Mismatch: The salt is highly polar (soluble in water/MeOH), while the free base and reagents are often lipophilic (soluble in DCM/EtOAc).

This guide details the protocols to bridge this gap, ensuring high yields and reproducibility.

Decision Framework: In-Situ vs. Pre-Neutralization

Before starting, determine if you can neutralize the salt inside the reaction vessel or if you must isolate the free base first.

SaltHandlingStrategy Start Start: Amine•2HCl Salt Q1 Is the reaction water-tolerant? Start->Q1 Q2 Is the catalyst chloride-sensitive? (e.g., Pd(OAc)2, certain Lewis Acids) Q1->Q2 No (Anhydrous req.) MethodC PROTOCOL C: Biphasic (Schotten-Baumann) Q1->MethodC Yes (e.g., Schotten-Baumann) Q3 Is the salt soluble in the organic solvent (DMF, DMSO, MeOH)? Q2->Q3 No MethodB PROTOCOL B: Extractive Free-Basing Q2->MethodB Yes (Cl- poisons catalyst) MethodA PROTOCOL A: In-Situ Neutralization Q3->MethodA Yes (Homogeneous) Q3->MethodA No (Suspension OK if base soluble)

Figure 1: Decision tree for selecting the appropriate neutralization strategy.

Core Protocols

Best for: Amide couplings (HATU/EDC), SNAr, and alkylations in DMF/DMA/NMP.

The Mechanism: You rely on an organic base (DIEA, TEA, NMM) to deprotonate the ammonium salt within the reaction mixture.

  • Critical Stoichiometry: For a mono-amine •2HCl salt, you need:

    • 2.0 equiv of base to neutralize the HCl.

    • 1.0+ equiv of base to act as the proton scavenger for the reaction itself.

    • Total: Minimum 3.0 - 3.5 equivalents of base.

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the Amine•2HCl salt and the anhydrous solvent (DMF or DMA are preferred due to higher solubility of salts compared to DCM).

  • Activation (The "Burp" Step): Add 2.5 equivalents of Hünig’s base (DIEA).

    • Observation: The mixture may warm slightly. If the salt was a suspension, it often clarifies as the free base forms, though amine hydrochloride salts (DIEA•HCl) may precipitate.[1]

  • Equilibration: Stir for 5–10 minutes. This ensures the amine is fully deprotonated before it encounters the electrophile.

  • Reaction: Add the electrophile (e.g., Acid Chloride) or Coupling Partner (Acid + Coupling Reagent).

  • Maintenance: Add the remaining required base (typically 1.0–1.5 equiv) to drive the reaction.

Expert Insight: In peptide coupling using HATU/HBTU, failure to pre-neutralize the 2HCl salt often leads to "capped" active esters (guanidinylation of the amine) or slow reactivity because the pH remains too low for the amine to attack.

Best for: Pd-catalyzed cross-couplings (Buchwald, Suzuki) where Cl⁻ ions poison the catalyst, or reactions in non-polar solvents (Toluene, THF).

The Mechanism: Physically remove the HCl and the chloride counter-ions by partitioning between water and an organic solvent.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Amine•2HCl salt in minimal distilled water (approx. 5–10 mL per gram).

  • Basification: Carefully add 2M NaOH or Saturated Na₂CO₃ solution.

    • Target pH: >12. Check with pH paper.[2]

    • Caution: Some diamines are water-soluble.[2] If your amine is small (low C:N ratio), saturate the aqueous layer with NaCl (salting out) to force the amine into the organic phase.

  • Extraction: Extract 3x with DCM (for polar amines) or EtOAc (for lipophilic amines).

    • Note: DCM is generally better for solubilizing polar free bases.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amines).

  • Concentration: Evaporate the solvent immediately and use the free amine. Do not store the free base long-term as it will re-absorb CO₂ or oxidize.

Critical Data: Solubility & Compatibility

Table 1: Solvent Compatibility for Dihydrochloride Salts

SolventSolubility of[3] •2HCl SaltSuitability for In-Situ NeutralizationNotes
Water HighLow (unless biphasic)Excellent for Protocol B (Free-basing).
Methanol Moderate to HighModerateGood for reductive amination; nucleophilic solvent (avoid with acid chlorides).
DMSO / DMF ModerateHighBest for Protocol A. Salts often dissolve upon adding organic base.
DCM / CHCl₃ Very LowLowSalt will remain a suspension. Reaction works only if the free base dissolves as it forms.
THF / Ether NegligibleVery LowAvoid. "Gummy" precipitates often form, trapping the stir bar.

Table 2: Base Selection Guide

BasepKa (Conjugate Acid)Role in 2HCl Handling
DIEA (Hünig's Base) ~10.7Gold Standard. Non-nucleophilic. Soluble in organics.[1]
Triethylamine (TEA) ~10.7Good, but can act as a nucleophile with highly reactive electrophiles (e.g., acid chlorides).
Na₂CO₃ / K₂CO₃ ~10.3Heterogeneous. Good for reflux in MeCN/Acetone. Slow neutralization kinetics.
NaOH (aq) ~15.7Use only for Protocol B (Extraction). Too harsh for many electrophiles.

Advanced Visualization: Amide Coupling Workflow

This diagram illustrates the specific pathway for coupling a carboxylic acid with a diamine dihydrochloride, highlighting the critical stoichiometry check.

CouplingWorkflow Acid Carboxylic Acid (1.0 equiv) Activate Step 3: Add Acid + Coupling Agent Acid->Activate AmineSalt Diamine•2HCl (1.0 equiv) Mix1 Step 1: Dissolve Salt Solvent: DMF AmineSalt->Mix1 CouplingAgent HATU/EDC (1.1 equiv) CouplingAgent->Activate BaseAdd Step 2: Add Base (DIEA) Mix1->BaseAdd Check Stoichiometry Check: Need 2.0 eq (for HCl) + 1.0 eq (for Reaction) BaseAdd->Check Check->Activate Total Base > 3.0 eq Workup Workup: Acid Wash (removes DIEA) Base Wash (removes Acid) Activate->Workup

Figure 2: Stoichiometric workflow for amide coupling using dihydrochloride salts.

Troubleshooting & "Gotchas"

  • The "Gummy" Solid Problem:

    • Symptom:[2][4][5][6][7][8][9][10] Adding TEA to a suspension of amine•2HCl in THF causes the solid to clump into a sticky ball, stopping the stir bar.

    • Cause: Formation of TEA•HCl which is insoluble and hygroscopic, trapping the unreacted amine salt.

    • Fix: Switch solvent to DMF or DMA. If you must use THF, add water (1–5%) to break up the aggregates (if chemistry allows).

  • Palladium Catalyst Poisoning:

    • Issue: Buchwald-Hartwig aminations failing with •2HCl salts.

    • Mechanism:[7][8][9][11][12][13] Excess chloride ions (

      
      ) displace the phosphine ligands on Pd, forming inactive 
      
      
      
      species.
    • Fix: You must use Protocol B (Free-basing) to remove chloride ions before the reaction. Alternatively, use a Pd precatalyst resistant to inhibition (e.g., Pd-PEPPSI), though free-basing is safer.

  • Hygroscopicity & Weighing:

    • Dihydrochloride salts are often hygroscopic. If the bottle has been open, you may be weighing water weight, leading to under-dosing of the amine.

    • Tip: Dry the salt in a vacuum oven (40°C) overnight before critical stoichiometric reactions.

References

  • Amide Bond Formation Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[14] Tetrahedron, 61(46), 10827-10852. Link

    • Protocol: Detailed stoichiometry for H
  • Solubility and Salt Selection

    • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

    • Insight: Discusses the solubility profiles of hydrochloride vs. free base forms.
  • Palladium Catalysis & Halide Inhibition

    • Surry, D. S., & Buchwald, S. L. (2008).[15] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Insight: Highlights the inhibitory effect of excess halides on c
  • Practical Organic Synthesis Guides: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. Context: Standard procedures for extractive workups of amine salts.

Sources

Method

procedure for free-basing 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

Application Note: Preparation of Free Base 1-Methyl-1,7-diazaspiro[3.5]nonane from Dihydrochloride Salt Abstract This technical guide outlines the optimized protocol for converting 1-Methyl-1,7-diazaspiro[3.5]nonane dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Free Base 1-Methyl-1,7-diazaspiro[3.5]nonane from Dihydrochloride Salt

Abstract

This technical guide outlines the optimized protocol for converting 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (CAS: 2253108-14-2) to its free base form. This spirocyclic diamine is a critical scaffold in medicinal chemistry, particularly in the development of covalent inhibitors for KRAS G12C and other oncogenic targets. The procedure details a biphasic neutralization and extraction workflow designed to maximize yield and purity while mitigating the risk of product loss due to volatility or water solubility.

Introduction & Chemical Context

1-Methyl-1,7-diazaspiro[3.5]nonane is a bicyclic amine featuring a spiro-junction between an azetidine ring and a piperidine ring. The "1-methyl" designation indicates a tertiary amine on the azetidine ring, while the nitrogen at position 7 (piperidine ring) typically exists as a secondary amine in this derivative, serving as a nucleophilic handle for structural elaboration (e.g., acrylamide formation in KRAS inhibitors).

The commercial supply is often the dihydrochloride salt (


), which is stable and non-hygroscopic. However, the salt form is non-nucleophilic and unsuitable for acylation, alkylation, or Buchwald-Hartwig couplings. "Free-basing"—the removal of the hydrochloride counterions—is a prerequisite for these transformations.

Key Challenges:

  • Water Solubility: As a polar diamine, the free base can exhibit significant water solubility, leading to poor recovery during standard extraction.

  • Volatility: With a molecular weight of ~140.23 g/mol , the free base may possess moderate volatility. Excessive drying under high vacuum can result in yield loss.

Safety & Hazards

  • Corrosivity: The free base is an organic amine and should be treated as corrosive to skin and eyes.

  • Inhalation: Avoid inhaling vapors.[1][2][3][4] Perform all operations in a certified chemical fume hood.

  • Reactivity: Amines readily absorb atmospheric

    
     to form carbamates. Limit air exposure.[1][2][3][4]
    

Materials & Reagents

ComponentGrade/SpecificationRole
1-Methyl-1,7-diazaspiro[3.5]nonane

2HCl
>97% PurityStarting Material
Sodium Hydroxide (NaOH) 5N Aqueous SolutionNeutralizing Base
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Sodium Chloride (NaCl) Solid / Saturated Soln.Phase separation enhancer
Sodium Sulfate (

)
Anhydrous, GranularDrying Agent

Experimental Protocol

Phase 1: Dissolution and Neutralization
  • Weighing: Accurately weigh the required amount of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride into a round-bottom flask or Erlenmeyer flask.

    • Note: For <100 mg scales, use a conical vial to minimize surface area loss.

  • Dissolution: Dissolve the salt in a minimum volume of deionized water (approx. 10 mL per gram of salt).

    • Rationale: Minimizing water volume increases the concentration of the amine during extraction, improving partition efficiency.

  • Basification: Place the flask in an ice-water bath (

    
    ). Slowly add 5N NaOH dropwise with stirring until the pH reaches 12–14 .
    
    • Indicator: Use broad-range pH paper to confirm alkalinity. The solution may become cloudy as the free base is liberated.

  • Saturation (Salting Out): Add solid NaCl to the aqueous solution until saturation is reached.

    • Mechanism:[5] The "salting out" effect increases the ionic strength of the aqueous phase, forcing the organic amine out of the water and into the organic solvent.

Phase 2: Extraction
  • Solvent Addition: Add Dichloromethane (DCM) equal to the volume of the aqueous phase.

  • Agitation: Transfer the mixture to a separatory funnel. Shake vigorously for 2 minutes, venting frequently.

  • Separation: Allow the layers to separate completely. Collect the lower organic layer (DCM).

  • Repeat Extraction: Re-extract the aqueous layer 3 to 4 times with fresh portions of DCM.

    • Critical Step: Due to the polarity of the spiro-diamine, multiple extractions are strictly required to ensure >90% recovery.

  • Pooling: Combine all organic extracts.

Phase 3: Drying and Concentration
  • Drying: Dry the combined organic phase over anhydrous

    
     for 10–15 minutes. Filter off the solids and rinse the filter cake with a small amount of DCM.
    
  • Evaporation: Concentrate the filtrate using a rotary evaporator.

    • Bath Temperature:

      
      .
      
    • Pressure: Moderate vacuum (approx. 200–300 mbar). Do not use high vacuum (<10 mbar) for extended periods to prevent evaporation of the free amine.

  • Final Product: The resulting oil (or low-melting solid) is the free base. Weigh immediately to calculate yield.

Process Visualization (Workflow)

FreeBasingProtocol Start Start: Dihydrochloride Salt Dissolve Dissolve in Min. Water (10 mL/g) Start->Dissolve Basify Adjust pH to 12-14 (5N NaOH, 0°C) Dissolve->Basify Deprotonation SaltOut Add NaCl to Saturation (Salting Out) Basify->SaltOut Maximize Partition Extract Extract with DCM (4x) (Organic Layer = Bottom) SaltOut->Extract Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Combine Organics Evap Concentrate (Rotavap) <30°C, Moderate Vacuum Dry->Evap Finish End: Free Base Amine (Store under N2) Evap->Finish

Figure 1: Step-by-step workflow for the liberation of 1-Methyl-1,7-diazaspiro[3.5]nonane free base.

Quality Control & Analytical Verification

To validate the success of the free-basing procedure, compare the NMR spectrum of the product against the starting salt.

ParameterDihydrochloride Salt (

)
Free Base
Physical State White/Off-white SolidColorless/Yellowish Oil or Low-melting Solid
Solubility Water: High; DCM: LowWater: Moderate; DCM: High
1H NMR (

vs

)
Signals downfield (deshielded by positive charge)Signals shift upfield (shielded).

proton may be visible broad.
AgNO3 Test Positive (White precipitate of AgCl)Negative (No precipitate)

Storage: Store the free base under an inert atmosphere (Nitrogen or Argon) at


. Use immediately for best results in subsequent coupling reactions.

References

  • Sigma-Aldrich. 1-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride Product Information. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743011, 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from .

  • ChemScene. 1-Methyl-1,7-diazaspiro[3.5]nonane Safety Data Sheet. Retrieved from .

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry, 2022.[6] Retrieved from .

Sources

Application

using 1-Methyl-1,7-diazaspiro[3.5]nonane as a piperazine bioisostere

Application Note: Strategic Deployment of 1-Methyl-1,7-diazaspiro[3.5]nonane as a High-Fsp³ Piperazine Bioisostere Executive Summary This technical guide addresses the application of 1-Methyl-1,7-diazaspiro[3.5]nonane as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 1-Methyl-1,7-diazaspiro[3.5]nonane as a High-Fsp³ Piperazine Bioisostere

Executive Summary

This technical guide addresses the application of 1-Methyl-1,7-diazaspiro[3.5]nonane as a bioisostere for N-methylpiperazine.[1] While piperazine remains a privileged scaffold in drug discovery, its ubiquity has led to crowded intellectual property (IP) landscapes and potential liabilities regarding metabolic stability and "flat" molecular geometry.

The 1,7-diazaspiro[3.5]nonane scaffold offers a "3D-rich" alternative.[1] By introducing a spirocyclic quaternary carbon, this moiety increases the fraction of sp³-hybridized carbons (


), alters the exit vectors of the nitrogen substituents, and frequently improves metabolic stability by blocking oxidative sites common in piperazines.[1] This guide provides the rationale, synthetic protocols, and validation workflows for integrating this scaffold into lead optimization programs.

Rationale & Design Strategy

Structural Comparison & Vector Analysis

The primary motivation for substituting N-methylpiperazine with 1-methyl-1,7-diazaspiro[3.5]nonane is to modulate physicochemical properties without abolishing the critical hydrogen-bonding interactions of the terminal amine.[1]

  • Piperazine (Chair): The nitrogen lone pairs are typically equatorial, creating a linear vector (approx. 180° dihedral projection).

  • Spiro[3.5]nonane: The spiro-fusion creates a rigid, orthogonal twist.[1] The azetidine ring (containing N1) is perpendicular to the mean plane of the piperidine ring (containing N7). This alters the projection of the terminal methyl group and the basicity of the nitrogens.[1]

Key Structural Definition:

  • N1 (Azetidine Nitrogen): Methylated in this specific reagent. This serves as the "distal" basic center.

  • N7 (Piperidine Nitrogen): Secondary amine. This serves as the "proximal" linker for attachment to the aromatic/heteroaromatic core.[1]

Physicochemical Impact[2][3]
PropertyN-Methylpiperazine1-Methyl-1,7-diazaspiro[3.5]nonaneImpact / Benefit
Geometry 2D (Chair conformation)3D (Spirocyclic)Increased shape complexity; better fit for globular pockets.[1]

0.801.00Higher solubility; potentially reduced promiscuity.
Basicity (pKa) N1: ~5.3, N4: ~9.2N1: ~9.5, N7: ~8.5-9.0Azetidine N is highly basic; may improve solubility but requires monitoring for hERG liability.[1]
Metabolic Liability High (N-dealkylation, ring oxidation)Low/MediumThe quaternary spiro-carbon blocks

-oxidation at one site.[1]
LogD LowLow to ModerateSlight increase in lipophilicity due to extra carbons, balanced by polarity.[1]

Decision Logic & Workflow

Before synthesis, researchers should evaluate the suitability of the switch using the following decision matrix.

Bioisostere_Decision_Tree Start Start: Lead Optimization (Piperazine Core) Issue_Solubility Issue: Solubility or Metabolic Stability? Start->Issue_Solubility Issue_IP Issue: IP Space Crowded? Issue_Solubility->Issue_IP No Check_Size Check Pocket Size: Is steric bulk tolerated? Issue_Solubility->Check_Size Yes Issue_Selectivity Issue: Off-target (Selectivity)? Issue_IP->Issue_Selectivity No Issue_IP->Check_Size Yes Action_Keep Retain Piperazine or Try Morpholine Issue_Selectivity->Action_Keep No Issue_Selectivity->Check_Size Yes Action_Switch Switch to 1,7-diazaspiro[3.5]nonane Check_Size->Action_Switch Yes (3D space available) Check_Size->Action_Keep No (Flat pocket)

Figure 1: Decision logic for transitioning from piperazine to spirocyclic scaffolds.

Synthetic Protocols

The following protocols describe the attachment of 1-methyl-1,7-diazaspiro[3.5]nonane (free base or HCl salt) to an aryl halide core.

Reagent Note: The commercially available form is often the dihydrochloride salt. Free-basing in situ is required.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl chlorides/fluorides (e.g., chloropyrimidines, chloropyridines).[1]

Materials:

  • Substrate: Aryl Halide (1.0 equiv)

  • Reagent: 1-Methyl-1,7-diazaspiro[3.5]nonane (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: DMSO or NMP (for difficult substrates) or Acetonitrile (for reactive substrates)

Procedure:

  • Preparation: Dissolve the Aryl Halide (0.2 mmol) in DMSO (1.0 mL).

  • Addition: Add DIPEA (0.6 mmol). Then, add 1-Methyl-1,7-diazaspiro[3.5]nonane (0.24 mmol).[1] Note: If using the HCl salt, ensure DIPEA is added before the amine to liberate the free base.[1]

  • Reaction: Stir at 80°C–100°C for 2–12 hours. Monitor by LC-MS for the formation of the product (

    
    ).
    
    • Checkpoint: The secondary amine (N7) is the nucleophile. The tertiary amine (N1) is non-nucleophilic under these conditions due to steric bulk and methylation.

  • Workup: Dilute with water/brine and extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[2]

  • Purification: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides or chlorides.

Materials:

  • Catalyst:

    
     (0.05 equiv) + XPhos or RuPhos (0.10 equiv)
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1]

Procedure:

  • Inertion: Charge a reaction vial with Aryl Bromide (0.2 mmol), 1-Methyl-1,7-diazaspiro[3.5]nonane (0.24 mmol), Base, and Ligand/Catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (2 mL).

  • Reaction: Heat to 100°C for 4–16 hours.

  • Filtration: Filter through a celite pad to remove Palladium residues.

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient).

Physicochemical Profiling & Validation

Once synthesized, the spiro-analog must be profiled to confirm the bioisosteric advantage.[1]

pKa Determination (Potentiometric Titration)

Because the spiro-fusion changes the electronic environment, the pKa of the N1 (methylated) and N7 (linker) nitrogens will differ from piperazine.

  • Method: SiriusT3 or equivalent potentiometric titrator.

  • Expectation:

    • N-Methylpiperazine:[1] pKa1 ~5.3, pKa2 ~9.2.[1]

    • Spiro Analog: The azetidine nitrogen (N1) is typically more basic (pKa ~9.5–10.0) due to ring strain effects on hybridization, while the piperidine nitrogen (N7) attached to an aromatic ring will have its basicity attenuated by the aryl group.

  • Implication: Higher basicity at N1 may improve solubility but could increase phospholipidosis risk if lipophilicity is also high.

In Vitro Metabolic Stability (Microsomal)

This is the critical validation step for the "Spiro" hypothesis.

Protocol:

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    
    

Success Criteria: A >2-fold reduction in Intrinsic Clearance (


) compared to the piperazine analog indicates successful blockage of metabolic soft spots.

Case Study: Application in Kinase Inhibitors

In the optimization of inhibitors targeting KRAS G12C or SHP2 , piperazine linkers are often used to solubilize the molecule and reach solvent-exposed areas.[1]

  • Problem: The piperazine ring in lead compound X was susceptible to CYP-mediated oxidation at the C2/C3 carbons.

  • Solution: Substitution with 1-methyl-1,7-diazaspiro[3.5]nonane.[1]

  • Result:

    • Potency: Maintained (IC50 within 2-fold).

    • Metabolism:

      
       reduced by 60% (Human Liver Microsomes).
      
    • Selectivity: Improved selectivity against hERG due to the altered vector and steric bulk preventing deep pore binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] Journal of Medicinal Chemistry.[4][5]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma Stable Piperazine Surrogates. Organic Letters.

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery.[4][6][7][8] Bioorganic & Medicinal Chemistry Letters.[9][8]

  • Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[10] Journal of Medicinal Chemistry.[4][5]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

Sources

Method

reaction conditions for N-alkylation of spirocyclic amines

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of spirocyclic amine scaffolds. Executive Summary Spirocyclic amines (e.g., azaspiro[3.3]heptanes, a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of spirocyclic amine scaffolds.

Executive Summary

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.4]nonanes, and spiro[2.n] systems) have emerged as critical "bioisosteres" for piperidines and morpholines. Their intrinsic rigidity and orthogonality (the "butterfly effect") offer improved metabolic stability and novel exit vectors. However, these same geometric constraints create unique steric environments that often render standard N-alkylation protocols sluggish or low-yielding.

This guide moves beyond generic "amine alkylation" to address the specific steric and electronic nuances of spiro-systems. It details three validated methodologies: Nucleophilic Substitution (


) , Reductive Amination , and Transition-Metal Catalyzed "Borrowing Hydrogen" Alkylation .

Strategic Analysis: The Spiro-Challenge

Before selecting a protocol, understand the substrate's physical chemistry. Unlike flexible piperidines, spirocyclic amines possess a "locked" conformation.

  • Steric Shielding: The gem-disubstitution at the spiro-center creates a "cone of protection" around the nitrogen lone pair. While the nitrogen is chemically basic, it is kinetically nucleophilic only from specific trajectories.

  • Basicity (

    
    ):  Strained spirocycles (like azetidine-containing spiro[3.3] systems) are often highly basic (
    
    
    
    ). Weak bases (e.g.,
    
    
    ) may be insufficient to deprotonate the ammonium salt intermediates effectively in non-polar solvents.
  • Solubility: These scaffolds are often highly polar. Protocol adjustments (solvent choice) are critical to maintain homogeneity.

Method Selection Decision Matrix

Use the following logic flow to select the optimal chemistry for your specific electrophile.

MethodSelection Start Target Electrophile Type AlkylHalide Alkyl Halide / Sulfonate (R-X) Start->AlkylHalide Carbonyl Aldehyde / Ketone (R=O) Start->Carbonyl Alcohol Primary / Secondary Alcohol (R-OH) Start->Alcohol Sterics Is Electrophile Sterically Hindered? AlkylHalide->Sterics ProtocolB Protocol B: Reductive Amination With Ti(OiPr)4 Carbonyl->ProtocolB Green Sustainability Priority? Alcohol->Green ProtocolA Protocol A: Direct SN2 Alkylation (High Heat/Polar Solvent) Sterics->ProtocolA No (Primary) Sterics->ProtocolA Yes (Secondary) Green->ProtocolA No (Convert to Halide first) ProtocolC Protocol C: Borrowing Hydrogen (Ru/Ir Catalysis) Green->ProtocolC Yes

Figure 1: Decision tree for selecting N-alkylation methodology based on electrophile nature and steric constraints.

Detailed Protocols

Protocol A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides and unhindered secondary halides.

The Challenge: The spiro-scaffold's bulk often stalls the reaction at the mono-alkylated stage (good) or prevents reaction entirely (bad). The Fix: Use a polar aprotic solvent to strip cations and a stronger inorganic base to ensure the amine remains free-based.

Materials
  • Spirocyclic Amine (1.0 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv). Note: Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/reactivity).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) – Crucial Finkelstein catalyst for chlorides/bromides.

Step-by-Step Procedure
  • Dissolution: In a pressure vial, dissolve the spirocyclic amine in MeCN (0.2 M concentration).

  • Base Addition: Add

    
     and TBAI. Stir for 10 minutes at Room Temperature (RT) to ensure dispersion.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Thermal Activation: Seal the vial and heat to 60–80°C .

    • Expert Tip: For spiro[3.3] systems, if conversion is <50% after 4 hours, spike the temperature to 110°C. The rigid cage is thermally stable, but the steric barrier requires energy to overcome.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Protocol B: Ti(IV)-Mediated Reductive Amination

Best for: Branched alkyl groups, ketones, or when


 fails due to elimination side-reactions.

The Challenge: Condensation of hindered amines with ketones is unfavorable; the equilibrium stays towards the starting materials. The Fix: Use Titanium(IV) Isopropoxide (


) as a Lewis Acid and water scavenger to drive imine/enamine formation before adding the reducing agent.
Materials
  • Spirocyclic Amine (1.0 equiv)

  • Ketone/Aldehyde (1.2 equiv)

  • Lewis Acid:

    
     (1.5 – 2.0 equiv) – Strictly anhydrous.
    
  • Reducing Agent:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: THF (anhydrous) followed by MeOH.

Step-by-Step Procedure
  • Imine Formation (The "Push"): In a dried flask under

    
    , combine the amine and ketone in anhydrous THF (0.5 M).
    
  • Titanium Addition: Add

    
     neat via syringe. The solution may turn slightly yellow/hazy.
    
  • Equilibration: Stir at RT for 6–12 hours (or 50°C for 2 hours). Do not skip this. This step locks the amine into the titanated-imine species.

  • Reduction: Cool to 0°C. Dilute with dry MeOH (equal volume to THF). Carefully add

    
     pellets (gas evolution will occur).
    
  • Quench (Critical): Stir for 2 hours at RT. Quench by adding 1N NaOH or saturated Rochelle’s salt solution. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter vigorously through Celite. The filtrate contains your product.

Protocol C: "Borrowing Hydrogen" (Catalytic N-Alkylation)

Best for: Green chemistry applications, using alcohols directly as electrophiles.

The Mechanism: A Ruthenium or Iridium catalyst dehydrogenates the alcohol to an aldehyde, facilitates imine formation, and then re-hydrogenates the bond using the "borrowed" hydrogen.

Materials
  • Spirocyclic Amine (1.0 equiv)

  • Primary Alcohol (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + DPEphos (2 mol%) OR commercial Ru-PNP pincer complexes.
    
  • Base:

    
     (0.5 equiv) – Catalytic base is often sufficient, but stoichiometric speeds it up.
    
  • Solvent: t-Amyl alcohol or Toluene.

Step-by-Step Procedure
  • Setup: In a glovebox or strictly degassed Schlenk tube, mix amine, alcohol, catalyst, ligand, and base.

  • Solvent: Add degassed t-Amyl alcohol (1.0 M). High concentration helps.

  • Reaction: Seal and heat to 110–130°C for 12–24 hours.

    • Note: The high temperature is necessary to drive the thermodynamics of the dehydrogenation step.

  • Workup: Simple filtration through silica and concentration.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (SN2) Steric clash prevents

backside attack.
Switch to Protocol B (Reductive Amination). The

imine intermediate is flatter and easier to form than the

transition state.
Elimination Product (Alkene) Base is acting as a base, not a scavenger.Switch base to

or

. Lower temperature. Use a less bulky leaving group (Mesylate instead of Iodide).
Incomplete Imine Formation Equilibrium favors ketone + amine.Use Protocol B with

. Standard acidic conditions (AcOH) are often too weak for spiro-amines.
Poly-alkylation Amine is too nucleophilic.Use Reductive Amination with an aldehyde (controlled stoichiometry). Avoid Methyl Iodide; use Formaldehyde/

.

References

  • Hamza, D., et al. (2007).[1] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.[1] Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Hamid, M. H., et al. (2007).[1] Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols.[2] Journal of the American Chemical Society. Link

  • BenchChem Application Notes. (2025). Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.[3]Link

Sources

Application

Application Note: Peptide Coupling Strategies for Diazaspiro[3.5]nonane Scaffolds

This Application Note and Protocol guide is designed for medicinal chemists and drug development scientists optimizing peptide coupling reactions with 1,7-diazaspiro[3.5]nonane (and the structurally related 2,7-diazaspir...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug development scientists optimizing peptide coupling reactions with 1,7-diazaspiro[3.5]nonane (and the structurally related 2,7-diazaspiro[3.5]nonane ) intermediates.

These spirocyclic diamines are high-value scaffolds in modern drug discovery (e.g., KRAS G12C inhibitors, GPCR ligands) due to their ability to restrict conformation and project vectors into defined 3D space. However, their unique topology—fusing a strained 4-membered azetidine ring with a 6-membered piperidine ring—presents distinct regioselectivity and reactivity challenges.

Strategic Analysis & Reactivity Profile

Successful functionalization of diazaspiro[3.5]nonanes requires distinguishing the electronic and steric environments of the two nitrogen centers. While nomenclature varies (see Note on Numbering), the core challenge remains the differentiation between the Azetidine Amine and the Piperidine Amine .

Note on Numbering and Structure
  • Common Scaffold: Often referred to commercially as 2,7-diazaspiro[3.5]nonane , where

    
     is at position 2 and 
    
    
    
    is at position 7.
  • User Topic (1,7-isomer): The 1,7-diazaspiro[3.5]nonane isomer places the azetidine nitrogen adjacent to the spiro center (position 1).

  • Universal Rule: Regardless of numbering, the Piperidine Nitrogen is generally more nucleophilic and less sterically encumbered than the Azetidine Nitrogen .

The Reactivity Hierarchy
FeaturePiperidine Nitrogen (Ring B) Azetidine Nitrogen (Ring A)
Ring Size 6-membered (Chair conformation)4-membered (Puckered/Planar)
Steric Environment

-position to spiro center (Remote)

or

-position to spiro center (Proximal)
Nucleophilicity High (Typical

amine)
Moderate to Low (Steric shielding + ring strain)
Coupling Difficulty Low (Standard conditions)High (Requires potent activation)
pKa (Approx) ~11.0~10.5 (Inductive effect of spiro center)

Key Insight: In an unprotected diazaspiro[3.5]nonane, the Piperidine Nitrogen will react preferentially with electrophiles. To couple to the Azetidine Nitrogen, the Piperidine must be protected (e.g., Boc, Cbz), or the system must be driven by massive excess of reagent (inefficient).

Experimental Protocols

Protocol A: Coupling to the Hindered Azetidine Nitrogen

Target: Functionalizing the 4-membered ring while the 6-membered ring is protected (e.g., 7-Boc-1,7-diazaspiro[3.5]nonane).

Rationale: The azetidine amine is sterically crowded by the spiro quaternary carbon. Standard carbodiimides (EDC/DCC) often result in slow kinetics or stalled reactions. We utilize HATU or T3P (Propylphosphonic anhydride) to drive completion.

Materials
  • Amine: 7-Boc-1,7-diazaspiro[3.5]nonane (1.0 equiv)

  • Carboxylic Acid: Partner acid (1.2 equiv)

  • Coupling Reagent: HATU (1.2 - 1.5 equiv) OR T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or EtOAc (for T3P)

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv).

  • Reagent Addition:

    • Option 1 (HATU): Add HATU (1.2 equiv) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Option 2 (T3P): If using T3P, perform the reaction in EtOAc/Pyridine or DMF/DIPEA. Add T3P solution last.

  • Coupling: Add the 7-Boc-1,7-diazaspiro[3.5]nonane (1.0 equiv) to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, heat to 40°C. The azetidine nitrogen can be sluggish.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .

Troubleshooting Tip: If the acid partner is also sterically hindered (e.g.,


-disubstituted), switch to generating the Acid Chloride  (using Ghosez's reagent or Oxalyl Chloride) and coupling in DCM/Pyridine.
Protocol B: Regioselective Coupling to the Piperidine Nitrogen

Target: Functionalizing the 6-membered ring in the presence of the free Azetidine amine (or using mono-protected scaffold).

Rationale: The piperidine nitrogen is highly nucleophilic. Mild conditions are preferred to avoid over-acylation or side reactions.

Materials
  • Amine: 1-Boc-1,7-diazaspiro[3.5]nonane (1.0 equiv)

  • Carboxylic Acid: Partner acid (1.05 equiv)

  • Coupling Reagent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: NMM (N-methylmorpholine) (2.5 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure
  • Dissolution: Dissolve Carboxylic Acid and HOBt in DCM (0.2 M) at 0°C.

  • Activation: Add EDC.HCl and stir for 15 minutes at 0°C.

  • Addition: Add the spiro-amine and NMM.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Note: This reaction is usually fast. Extended stirring is rarely needed.

  • Workup: Standard acidic wash (0.5 M HCl) followed by basic wash (

    
    ) removes urea byproducts.
    
Protocol C: One-Pot Regioselective Functionalization (Unprotected Diamine)

Target: Acylating the Piperidine N selectively without protecting groups.

Rationale: Exploiting the nucleophilicity difference (


).
  • Dissolve 1,7-diazaspiro[3.5]nonane (free base, 1.0 equiv) in DCM at -78°C or 0°C .

  • Add the acylating agent (e.g., Acid Anhydride or Acid Chloride, 0.9 equiv) dropwise over 1 hour. Do not use excess.

  • Result: The Piperidine nitrogen is acylated with >90% selectivity. The Azetidine nitrogen remains free for subsequent steps.

Data Summary & Decision Matrix

Coupling ScenarioRecommended ReagentSolventCritical Parameter
Azetidine (N1/N2) HATU, T3P, or Acid ChlorideDMF, EtOAcSterics: Drive with heat or strong activation.
Piperidine (N7) EDC/HOBt, DIC/OxymaDCM, DMFStoichiometry: Avoid excess to prevent bis-acylation.
Unprotected Diamine Acid Anhydride / ChlorideDCM (Cold)Temp control: Maintain <0°C to ensure regioselectivity.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol based on the starting material and target regiochemistry.

PeptideCoupling Start Start: 1,7-Diazaspiro[3.5]nonane Scaffold CheckPG Check Protecting Groups (PG) Start->CheckPG Unprotected No PG (Free Diamine) CheckPG->Unprotected None N_Pip_Free Piperidine N Free (Azetidine Protected) CheckPG->N_Pip_Free PG on Azetidine N_Azet_Free Azetidine N Free (Piperidine Protected) CheckPG->N_Azet_Free PG on Piperidine Regio_Goal Goal: Selective Coupling? Unprotected->Regio_Goal Method_B Protocol B: Standard EDC/HOBt (Mild Activation) N_Pip_Free->Method_B High Nucleophilicity Method_A Protocol A: HATU or T3P (Strong Activation) N_Azet_Free->Method_A Steric Hindrance Method_C Protocol C: Low Temp Addition (Kinetic Control) Regio_Goal->Method_C Target Piperidine N Regio_Goal->Method_A Target Azetidine N (Requires Protection First)

Caption: Decision tree for selecting coupling conditions based on nitrogen accessibility and protecting group status.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry. Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2022). Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[1] Bioorganic & Medicinal Chemistry.[2] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3][4] Chemical Reviews.[4] Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Applicable Peptide Coupling Reagent. Organic Process Research & Development. Link

  • PubChem. (2025). Compound Summary: 1,7-Diazaspiro[3.5]nonane.[5] National Library of Medicine. Link

Sources

Method

Application Note: Storage, Handling, and Stability Profiling of 1-Methyl-1,7-diazaspirononane dihydrochloride

Application Note: Storage, Handling, and Stability Profiling of 1-Methyl-1,7-diazaspiro[1]nonane dihydrochloride Introduction & Chemical Rationale Modern medicinal chemistry has increasingly shifted away from traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Profiling of 1-Methyl-1,7-diazaspiro[1]nonane dihydrochloride

Introduction & Chemical Rationale

Modern medicinal chemistry has increasingly shifted away from traditional flat, (hetero)aromatic cores toward sp³-enriched, 3D-shaped templates—a paradigm often referred to as "escaping the flatland"[1]. Spirocyclic diamines, such as 1-Methyl-1,7-diazaspiro[2]nonane dihydrochloride (CAS 2253108-14-2), are highly valued scaffolds in this context, offering conformational restriction and improved pharmacokinetic profiles[3].

While the free base form of spirocyclic diamines (e.g., CAS 1258073-94-7) can be susceptible to oxidation or volatilization[4], pharmaceutical and synthetic workflows predominantly utilize the dihydrochloride salt[5]. The salt form enhances aqueous solubility and baseline chemical stability; however, it introduces a critical handling vulnerability: severe hygroscopicity[6]. Understanding the physicochemical causality behind this instability is essential for maintaining batch integrity during drug development.

Physicochemical Profiling & Causality of Instability

The Causality of Hygroscopicity

The decision to formulate 1-Methyl-1,7-diazaspiro[2]nonane as a dihydrochloride salt is a double-edged sword. While protonation solves aqueous solubility issues, the highly electronegative chloride ions act as potent hydrogen bond acceptors[6]. In the presence of atmospheric moisture, these ions facilitate rapid hydrogen bonding with water molecules[6].

This initiates a well-documented degradation cascade:

  • Surface Adsorption: Water molecules initially bind to the crystal lattice surface.

  • Hydrate Formation: The compound transitions into hydrated forms, leading to significant, unrecorded weight gain[6].

  • Deliquescence: Prolonged exposure to relative humidity (RH) above the critical threshold causes the solid to dissolve in its own absorbed moisture, forming a concentrated, sticky aqueous solution.

  • Stoichiometric Failure: The primary consequence for researchers is catastrophic weighing errors. A seemingly correct mass measurement may contain up to 15–20% water by weight, ruining the stoichiometry of sensitive downstream reactions (e.g., Buchwald-Hartwig cross-couplings or amide couplings).

Logic Salt Dihydrochloride Salt (High Solubility) HBond Chloride Ion H-Bonding Salt->HBond Moisture Atmospheric Moisture (>30% RH) Moisture->HBond Hydrate Hydrate Formation (Weight Gain) HBond->Hydrate Deliquescence Deliquescence & Phase Transition Hydrate->Deliquescence Prolonged Exposure Error Weighing Errors & Stoichiometry Failure Hydrate->Error Deliquescence->Error

Mechanistic pathway of moisture-induced instability and stoichiometric failure.

Quantitative Stability Data & Storage Parameters

To prevent moisture ingress and thermal degradation, strict adherence to environmental parameters is required. Below is the synthesized stability data for 1-Methyl-1,7-diazaspiro[2]nonane dihydrochloride based on supplier specifications and chemical behavior[4][5].

ParameterShort-Term Storage (Working Aliquots)Long-Term Storage (Bulk Inventory)Causality / Rationale
Temperature Ambient / Room Temp (20–25°C)2–8°C (Refrigerator)Cold storage minimizes thermal kinetic energy, preserving the spirocyclic core[4][5].
Atmosphere Ambient (if sealed)Argon or Nitrogen (RH < 5%)Inert gas displaces atmospheric moisture, preventing chloride-mediated H-bonding[6].
Container Amber glass vial, PTFE capDouble-sealed amber glass + ParafilmAmber glass prevents UV-induced radical formation; PTFE prevents moisture permeation.
Desiccation Store in benchtop desiccatorSecondary container with silica gelActive removal of micro-environmental moisture ensures the microclimate remains dry.

Experimental Protocols: Handling and Storage Workflows

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Aliquoting and Long-Term Storage Preparation
  • Thermal Equilibration (Self-Validation Step): Before opening a bulk container retrieved from 2–8°C storage, place it in a benchtop desiccator at room temperature for a minimum of 2 hours.

    • Causality: Opening a cold container immediately causes atmospheric moisture to condense directly onto the cold powder, instantly compromising the batch.

    • Validation Check: The exterior of the vial must be at room temperature to the touch before proceeding.

  • Environmental Control: Transfer the equilibrated container into a glovebox purged with high-purity Argon or Nitrogen.

    • Validation Check: Ensure the internal glovebox hygrometer reads < 5% RH before unsealing the primary container. If RH > 5%, purge for an additional 15 minutes.

  • Aliquoting: Rapidly weigh the required masses into pre-dried (oven-baked at 120°C for 4 hours, then cooled in a desiccator) amber glass vials.

  • Sealing: Cap the aliquots with PTFE-lined closures. Wrap the seal tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed aliquots back to the 2–8°C refrigerator[5]. Store them inside a secondary container filled with indicating silica gel.

Workflow Start Receive Batch (CAS 2253108-14-2) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Glovebox Transfer to Glovebox (Argon, RH < 5%) Equilibrate->Glovebox  2 Hours Min. Aliquoting Aliquoting into Amber Glass Vials Glovebox->Aliquoting  RH Verified Seal PTFE-Lined Capping & Parafilm Seal Aliquoting->Seal Storage Long-Term Storage (2-8°C, Desiccated) Seal->Storage

Workflow for the handling, aliquoting, and long-term storage of hygroscopic diamines.

Protocol B: Desiccation and Recovery of Moisture-Compromised Batches

If the powder appears clumped, sticky, or glassy (indicating moisture ingress and partial deliquescence):

  • Vacuum Drying: Transfer the compromised batch to a vacuum oven.

  • Temperature & Pressure: Apply a high vacuum (< 1 mbar) at 40°C for 12–24 hours.

    • Causality: Gentle heating under deep vacuum drives off hydrogen-bonded water without providing enough thermal energy to induce thermal degradation or sublimation of the dihydrochloride salt.

  • Verification (Self-Validation Step): Perform a Karl Fischer titration on a 10 mg sample (see Section 5). The batch is considered successfully recovered only when the water content is < 0.5% w/w .

Analytical Workflows for Stability Assessment

To ensure the integrity of 1-Methyl-1,7-diazaspiro[2]nonane dihydrochloride before deploying it in sensitive syntheses, utilize the following analytical triad:

  • Karl Fischer (KF) Titration (Moisture Quantification):

    • Purpose: The gold standard for quantifying water ingress.

    • Method: Dissolve 10–20 mg of the compound in anhydrous methanol. Titrate using a coulometric KF titrator.

    • Threshold: > 1.0% w/w indicates significant moisture absorption requiring recovery (Protocol B).

  • ¹H NMR Spectroscopy (Structural Integrity):

    • Purpose: Verifies that no hydrolytic cleavage or ring-opening has occurred.

    • Method: Dissolve 5 mg in D₂O or DMSO-d₆.

    • Analysis: Pay strict attention to the integration of the N-methyl protons (typically a singlet around 2.2–2.8 ppm depending on pH/solvent) relative to the spirocyclic backbone multiplet. Shifts or extraneous peaks indicate degradation.

  • HPLC-ELSD (Chemical Purity):

    • Purpose: Standard UV detectors are ineffective because the compound lacks a strong UV chromophore (no aromatic rings).

    • Method: Use Evaporative Light Scattering Detection (ELSD) or LC-MS to accurately assess the chemical purity of the batch[3].

References

  • Reymond, J.-L., et al. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry". ResearchGate. Available at:[Link]

  • Mykhailiuk, P. K., et al. (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines". PubMed Central (PMC). Available at:[Link]

  • Kaur, S., et al. (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Pharmaceutics, 15(1), 189. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hygroscopicity in Spirocyclic Amine Salts

Welcome to the Technical Support Center for solid-state formulation and physicochemical characterization. Spirocyclic amines are highly valued in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state formulation and physicochemical characterization.

Spirocyclic amines are highly valued in modern drug discovery. Their high fraction of sp³ carbons (


) provides a rigid, 3D "escape from flatland" architecture that frequently improves target specificity, aqueous solubility, and metabolic stability compared to flat aromatic rings[1][2]. However, their strongly basic nature necessitates salt formation (e.g., hydrochlorides, mesylates) to isolate stable solid forms. This introduces a critical formulation liability: hygroscopicity .

This guide provides authoritative, self-validating workflows to diagnose, understand, and mitigate moisture-driven instability in spirocyclic amine salts.

Section 1: Diagnostic Workflows (Quantifying Moisture Uptake)

Q: How do I accurately profile the moisture uptake of my spirocyclic amine salt?

A: Static desiccator methods are insufficient because they lack kinetic resolution and cannot distinguish between surface adsorption, bulk absorption, and hydrate formation. You must use Dynamic Vapor Sorption (DVS) .

DVS utilizes an ultra-microbalance housed within a highly controlled temperature and humidity chamber. By measuring real-time mass changes as the relative humidity (RH) is incrementally altered, DVS generates a sorption-desorption isotherm[3]. The hysteresis (the difference between the moisture uptake and release curves) provides critical mechanistic insights into whether the water is merely resting on the crystal surface or has been incorporated into the crystal lattice[4].

Protocol: Standard DVS Methodology for Amine Salts

This self-validating protocol ensures that true thermodynamic equilibrium is reached before moving to the next humidity step, preventing artificially truncated isotherms[4].

  • Sample Preparation: Accurately weigh 10–20 mg of the crystalline spirocyclic amine salt into the DVS sample pan.

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C. Maintain these conditions until the rate of mass change (

    
    ) is less than 0.0005% / min  for at least 10 minutes. This establishes the true dry mass.
    
  • Sorption Cycle: Increase the humidity from 0% to 90% RH in 10% increments.

  • Equilibration Criteria: At each 10% step, the system must hold the humidity constant until

    
     (or until a maximum timeout of 120 minutes is reached) before proceeding to the next step.
    
  • Desorption Cycle: Decrease the humidity from 90% back to 0% RH in 10% increments, utilizing the same

    
     equilibration criteria.
    
  • Data Analysis: Plot the % mass change against % RH to generate the isotherm.

Quantitative Data: Ph. Eur. Hygroscopicity Classification

Use the table below to classify your spirocyclic salt based on the DVS mass gain at 80% RH and 25°C [3].

ClassificationMoisture Uptake (Weight % at 80% RH)Physical State Observation
Non-hygroscopic

Free-flowing powder
Slightly hygroscopic

Powder, potential minor clumping
Hygroscopic

Sticky, cohesive solid
Very hygroscopic

Paste-like or severe agglomeration
Deliquescent Sufficient water absorbed to form a liquidComplete phase change to solution

Section 2: Mechanistic Troubleshooting (Causality of Deliquescence)

Q: Why is my spirocyclic amine hydrochloride salt deliquescing at ambient humidity, while the free base remains completely stable?

A: The causality lies in the thermodynamics of the crystal lattice. Free bases consist of uncharged molecules that generally exhibit low polarity and weak interactions with ambient water vapor. However, pharmaceutical salts—by definition—comprise charged species (the protonated spirocyclic amine and the ionized counterion)[5].

To achieve the high aqueous solubility desired in drug development, the resulting crystal lattice possesses highly polar surfaces. These polar surfaces act as thermodynamic sinks for water molecules[5]. If the interaction energy between the ambient water vapor and the polar crystal surface exceeds the lattice energy of the solid, the salt will continuously scavenge water. When the ambient humidity exceeds the critical relative humidity (


) of the saturated salt solution, the solid structure collapses, and the salt dissolves in its own absorbed moisture—a process known as deliquescence . Furthermore, the presence of water can alter the microenvironmental pH, leading to the hydrolysis of susceptible functional groups within the spirocycle[6].

MoisturePathway FreeBase Spirocyclic Free Base (Low Polarity, Stable) Salt Amine Salt Formation (Charged Species) FreeBase->Salt Addition of Acid PolarSurface Highly Polar Crystal Surface Salt->PolarSurface Crystallization Adsorption Surface Moisture Adsorption (Reversible) PolarSurface->Adsorption Ambient Humidity Hydrate Stable Hydrate Formation (e.g., Monohydrate) Adsorption->Hydrate Lattice Incorporation Deliquescence Deliquescence (RH > Critical RH) Adsorption->Deliquescence Continuous Uptake Degradation Chemical Degradation / Hydrolysis Deliquescence->Degradation Microenvironment pH Shift

Fig 1. Mechanistic pathway of moisture-induced degradation in spirocyclic amine salts.

Section 3: Mitigation & Formulation Strategies

Q: How can I overcome the hygroscopicity without losing the solubility benefits of the spirocyclic scaffold?

A: If your initial salt (e.g., hydrochloride or mesylate) is too hygroscopic, you must perform a Rational Salt Screen .

The goal is to identify a counterion that creates a crystal lattice with higher packing efficiency and lower surface polarity. While hydrochlorides are common, larger or less hydrophilic counterions (e.g., tosylate, fumarate, or sulfate) can drastically reduce moisture uptake while maintaining the dissolution advantages of the salt form[7].

Alternatively, if a non-hygroscopic anhydrous salt cannot be found, driving the crystallization toward a well-defined, stable hydrate (e.g., a monohydrate) is a proven strategy[5]. A stable hydrate has its crystal lattice already "satisfied" with water, rendering it inert to further moisture fluctuations within standard ambient humidity ranges (e.g., 20% to 70% RH)[5].

Protocol: Rational Salt Screening for Hygroscopicity Mitigation
  • Counterion Selection: Select a panel of pharmaceutically acceptable acids (GRAS list) with varying pKa values (must be at least 2 units lower than the pKa of the spirocyclic amine) and diverse geometries (e.g., aliphatic, aromatic, polyprotic)[8].

  • High-Throughput Crystallization: React the free base with the acid panel in a variety of solvent systems (e.g., ethanol, ethyl acetate, acetone) to promote diverse crystal habits.

  • Primary Isolation & XRPD: Isolate the solids and confirm crystallinity using X-Ray Powder Diffraction (XRPD). Amorphous hits should be discarded or recrystallized, as amorphous solids are inherently hygroscopic[9].

  • DVS Profiling: Subject crystalline hits to the DVS protocol outlined in Section 1.

  • Selection: Select the salt form that exhibits

    
     mass gain at 80% RH and shows no polymorphic transitions (indicated by a lack of hysteresis loops in the DVS isotherm).
    

SaltScreening API API Free Base Cryst High-Throughput Crystallization API->Cryst Acids Counterion Panel (HCl, MsOH, TsOH, etc.) Acids->Cryst DVS DVS Analysis (0-90% RH) Cryst->DVS Solid Isolation Decision Hygroscopicity < 2% Mass Gain? DVS->Decision Isotherm Data Reject Reject / Re-screen Decision->Reject No Accept Lead Salt Selection Decision->Accept Yes

Fig 2. Rational salt screening workflow utilizing DVS for hygroscopicity mitigation.

Section 4: Handling & Storage Protocols

Q: My lead compound is already synthesized as a highly hygroscopic salt, and I cannot change the form right now. How do I handle it for in vitro assays without compromising concentration accuracy?

A: Hygroscopic salts gain mass rapidly upon exposure to ambient air, meaning your weighed mass will include an unknown percentage of water, leading to inaccurate molarity in your biological assays.

Handling Protocol:

  • Environmental Control: Store the bulk powder in a tightly sealed amber vial, placed inside a secondary container with active desiccant (e.g., Drierite), at -20°C or -80°C.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.

  • Dry-Box Weighing: Perform all weighing inside a glove box purged with dry nitrogen (

    
    ).
    
  • Immediate Reconstitution: Dissolve the weighed solid immediately into your stock solvent (e.g., anhydrous DMSO). Once in solution, the solid-state hygroscopicity is no longer a factor. Aliquot the stock solution and freeze it to avoid repeated freeze-thaw cycles.

References
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH)[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]

  • Amine acid salt compounds and process for the production thereof (US5686588A)
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development - ACS Publications[Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) Particle Technology Labs[Link]

  • Dynamic Vapor Sorption Analysis of APIs SK pharmteco[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance American Pharmaceutical Review[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HCl Removal from 1-Methyl-1,7-diazaspiro[3.5]nonane Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the free base of 1-Methyl-1,7-diazaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the free base of 1-Methyl-1,7-diazaspiro[3.5]nonane (CAS 1258073-94-7)[1].

Because this compound is a highly polar spirocyclic diamine, standard aqueous workups often lead to catastrophic yield losses. This guide provides field-proven, self-validating methodologies to remove excess HCl efficiently, ensuring your building blocks are perfectly primed for downstream coupling reactions.

Part 1: Core FAQs & Mechanistic Causality

Q: Why does standard liquid-liquid extraction (LLE) with NaOH and DCM result in poor recovery of the free base? A: The failure of LLE is driven by the compound's partition coefficient (LogP). 1-Methyl-1,7-diazaspiro[3.5]nonane contains both a secondary and a tertiary amine within a compact spirocyclic framework. Even when fully deprotonated (free base form) at pH > 12, the molecule remains exceptionally hydrophilic. It preferentially partitions into the aqueous layer rather than standard organic solvents like dichloromethane (DCM) or ethyl acetate. To recover the compound, you must abandon aqueous chemistry and shift entirely to non-aqueous free-basing techniques.

Q: What are the mechanistic consequences of leaving residual HCl in my reaction mixture? A: Residual hydrochlorides act as stoichiometric poisons in downstream chemistry. In Buchwald-Hartwig cross-couplings, excess protons will quench the basic ligands (e.g., NaOtBu or Cs2CO3), preventing the formation of the active palladium-amine complex. In amide couplings (e.g., HATU/DIPEA), the unneutralized HCl will consume your Hunig's base, leading to incomplete activation and sluggish reaction kinetics.

Part 2: Troubleshooting Workflows & Methodologies

To bypass the aqueous trap, we utilize three distinct non-aqueous methodologies. Select your method based on the reaction scale and available laboratory infrastructure.

SelectionWorkflow Start Reaction contains Amine·HCl Salt Scale Determine Scale Start->Scale Small < 100 mg (Discovery) Scale->Small Med 100 mg - 5 g (Optimization) Scale->Med Large > 5 g (Scale-up) Scale->Large SCX Method B: SCX Catch & Release Small->SCX Resin Method A: Amberlyst A21 Resin Med->Resin Large->Resin NaOMe Method C: NaOMe Precipitation Large->NaOMe

Decision matrix for selecting the optimal HCl removal method based on reaction scale.

Method A: Macroporous Ion-Exchange Resin (Amberlyst® A21)

Causality: Amberlyst® A21 is a weakly basic, macroreticular resin functionalized with alkyl amines[2]. Because it is a solid-phase proton sponge, it neutralizes the HCl salt via an acid-base exchange without introducing water. The macroreticular structure allows the spiro-diamine to diffuse in, deposit its proton, and diffuse out as a free base.

Step-by-Step Protocol:

  • Dissolve the 1-Methyl-1,7-diazaspiro[3.5]nonane hydrochloride salt in anhydrous methanol (10 mL per gram of substrate).

  • Add pre-washed Amberlyst® A21 free base resin. Calculate the amount using 3–4 equivalents of basic sites (the resin has a typical capacity of ~1.3 meq/mL)[2].

  • Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours.

  • Filter the resin through a coarse fritted funnel and wash the resin bed thoroughly with excess anhydrous methanol.

  • Concentrate the combined filtrate in vacuo to yield the pure free base.

Self-Validating System: Dissolve a 5 mg aliquot of the concentrated product in 1 mL of DI water and test with pH paper. A reading of pH > 9 confirms successful free-basing. Weigh the final product; a mass recovery of <80% indicates insufficient resin washing.

Method B: Catch-and-Release Solid Phase Extraction (SCX)

Causality: Strong Cation Exchange (SCX) columns utilize sulfonic acid-functionalized silica. This method works via a "catch and release" process[3]. The acidic silica irreversibly catches the protonated diamine while allowing neutral or acidic impurities to be washed away. A strong volatile base (ammonia) is then used to break the ionic bond and elute the product.

Step-by-Step Protocol:

  • Condition a pre-packed SCX column with 3 column volumes (CV) of methanol.

  • Load the amine hydrochloride solution (dissolved in a minimum amount of methanol) onto the column.

  • Wash the column with 3–5 CV of methanol to elute any non-basic impurities and excess reagents[3].

  • Elute the desired free base by passing 3–5 CV of 2M NH3 in methanol through the column[4].

  • Evaporate the methanolic ammonia fractions in vacuo to isolate the free base.

Self-Validating System: Spot the initial methanol wash and the final ammonia elution fractions side-by-side on a silica TLC plate. Stain with Ninhydrin and heat. Only the ammonia elution fraction should develop a dark purple/blue spot (confirming the presence of the secondary amine). If the wash fraction stains, the column was overloaded.

SCX_Mechanism Load 1. Load Amine·HCl Catch 2. Catch Bind to Silica Load->Catch MeOH Wash 3. Wash Remove Impurities Catch->Wash MeOH Release 4. Release Elute Free Base Wash->Release 2M NH3/MeOH

Step-by-step chemical state transitions during SCX catch-and-release chromatography.

Method C: Non-Aqueous Precipitation (NaOMe in MeOH)

Causality: When scaling up, resins and columns become cost-prohibitive. By using exactly 1.0 equivalent of Sodium Methoxide (NaOMe) in methanol, the amine is deprotonated. The resulting byproduct, Sodium Chloride (NaCl), is highly insoluble in methanol and precipitates out, driving the equilibrium forward.

Step-by-Step Protocol:

  • Suspend the amine hydrochloride in anhydrous methanol to create a 0.1 M solution.

  • Slowly add exactly 1.0 equivalent of NaOMe solution (25% w/w in MeOH) per mole of HCl present.

  • Stir vigorously for 30–45 minutes. A fine white precipitate (NaCl) will form.

  • Filter the suspension through a tightly packed pad of Celite to remove the microcrystalline NaCl.

  • Concentrate the filtrate in vacuo.

Self-Validating System: Take a 2 mg aliquot of the final concentrated product, dissolve it in water, and add a single drop of 0.1M Silver Nitrate (AgNO3). The absence of a cloudy white AgCl precipitate confirms that the chloride ions were successfully removed during filtration.

Part 3: Quantitative Data & Method Comparison

To assist in workflow planning, the following table summarizes the operational metrics of the three methodologies.

ParameterMethod A: Amberlyst A21Method B: SCX Catch & ReleaseMethod C: NaOMe Precipitation
Optimal Scale 100 mg – 5 g< 100 mg (Library Synthesis)> 5 g (Bulk Scale-up)
Typical Recovery (%) 90 – 95%85 – 92%80 – 88%
Processing Time 2 – 4 hours30 minutes1 hour
Reagent Cost MediumHighVery Low
Primary Advantage Non-destructive, easy to filterSimultaneously purifies impuritiesHighly scalable, cheap reagents
Primary Limitation Requires extended agitationColumn capacity limits scaleRequires exact stoichiometry

Part 4: References

  • Title: 1-methyl-1,7-diazaspiro[3.5]nonane | 1258073-94-7 Source: Sigma-Aldrich URL:

  • Title: Amberlyst® A21 Ion Exchange Resin Source: Sigma-Aldrich URL:

  • Title: RediSep SCX column Source: Teledyne ISCO URL:

  • Title: Solution Phase Synthesis of Libraries of Variably Substituted Olefin Scaffolds Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Purification of Polar Spirocyclic Compounds by Reverse-Phase Chromatography

Welcome to the technical support center for the purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges pose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules in reverse-phase chromatography (RPC). Spirocyclic systems, with their rigid, three-dimensional structures and often densely packed polar functional groups, demand a nuanced approach to achieve high purity and recovery. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the reverse-phase purification of polar spirocyclic compounds in a direct question-and-answer format.

Problem 1: Poor or No Retention

Q: My polar spirocyclic compound is eluting in the void volume or solvent front. How can I increase its retention on a reverse-phase column?

A: This is the most frequent challenge with highly polar analytes. In reverse-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2] When a compound is too polar, it has a much stronger affinity for the polar mobile phase and is swept through the column with little to no interaction.

Here are several strategies to systematically increase retention:

  • Increase Mobile Phase Aqueous Content: The most straightforward approach is to decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[3] For some compounds, running a mobile phase with a very high water content (e.g., 95-100% aqueous) may be necessary.

    • Causality: A more polar mobile phase reduces the analyte's solubility in it, forcing greater interaction with the hydrophobic stationary phase.

    • Trustworthiness Alert: Be aware of "phase collapse" or "dewetting" with traditional C18 columns when using highly aqueous mobile phases (<5% organic). This phenomenon occurs when the aqueous mobile phase is expelled from the non-polar pores of the stationary phase, leading to a dramatic loss of retention and reproducibility.

  • Select an Appropriate Stationary Phase: If increasing the aqueous content is insufficient or causes phase collapse, the next step is to change your column.

    • Polar-Embedded/Polar-Endcapped Columns: These are specifically designed for retaining polar compounds. They incorporate polar groups (e.g., amide, carbamate) within the alkyl chains or at the end of them.[3][4][5]

    • Causality: The embedded polar groups help to create a layer of water on the surface of the stationary phase, preventing phase collapse in highly aqueous conditions and providing additional interaction mechanisms (like hydrogen bonding) for polar analytes.[5] This enhances the retention of polar molecules that traditional C18 phases struggle with.[3][6]

  • Control the Mobile Phase pH: Many spirocyclic compounds contain ionizable functional groups (e.g., amines, carboxylic acids). The ionization state of your compound dramatically affects its polarity.

    • Causality: An ionized compound is significantly more polar and less retained in RPC than its neutral form.[7][8] By adjusting the mobile phase pH to suppress the ionization of your analyte, you increase its hydrophobicity and, therefore, its retention.[7][9]

    • Protocol: For a basic compound (e.g., containing an amine), increase the pH of the mobile phase to at least 2 units above its pKa. For an acidic compound, decrease the pH to at least 2 units below its pKa.[7] This ensures the compound is primarily in its neutral, more retained form.

  • Use Ion-Pairing Reagents (Advanced): If the above strategies fail, ion-pairing chromatography (IPC) can be employed. This involves adding a reagent to the mobile phase that contains a hydrophobic tail and a charged headgroup opposite to that of the analyte.

    • Causality: The ion-pairing reagent's hydrophobic tail adsorbs onto the stationary phase, creating a charged surface.[10] The polar, charged analyte then forms an ion pair with the reagent, and this neutral complex is retained by standard hydrophobic mechanisms.[11][12]

    • Trustworthiness Alert: IPC has significant drawbacks. The reagents are often not volatile, making them incompatible with mass spectrometry (MS).[12] Columns require very long equilibration and wash times, and it can be difficult to completely remove the reagent from the column and the HPLC system.[10][12]

Troubleshooting Workflow: Poor Retention

Start Poor or No Retention (Elution at Void Volume) CheckIonizable Is the spirocycle ionizable (acidic/basic)? Start->CheckIonizable AdjustpH Adjust Mobile Phase pH to Suppress Ionization (pH > pKa+2 for bases) (pH < pKa-2 for acids) CheckIonizable->AdjustpH  Yes IncreaseAqueous Increase Aqueous Content in Mobile Phase (e.g., from 80% to 95% H2O) CheckIonizable->IncreaseAqueous No / pH already optimal AdjustpH->IncreaseAqueous Retention still low Success Retention Achieved AdjustpH->Success Problem Solved CheckCollapse Observe Retention Loss or Irreproducibility? IncreaseAqueous->CheckCollapse UseIP Advanced: Use Ion-Pairing Reagents (MS incompatible) IncreaseAqueous->UseIP If all else fails ChangeColumn Switch to Polar-Embedded or Polar-Endcapped Stationary Phase CheckCollapse->ChangeColumn Yes (Phase Collapse) CheckCollapse->Success No (Problem Solved) ConsiderHILIC Alternative: Consider HILIC for very polar compounds ChangeColumn->ConsiderHILIC If retention is still insufficient ChangeColumn->Success UseIP->Success

Caption: Decision tree for troubleshooting poor retention of polar compounds.

Problem 2: Poor Peak Shape (Tailing)

Q: My compound elutes, but the peak shows significant tailing. What causes this and how can I achieve a symmetrical peak?

A: Peak tailing is a common chromatographic problem that compromises resolution and quantification.[9][13] It occurs when a single analyte experiences multiple retention mechanisms within the column.[14][15] For polar spirocycles, especially those with basic nitrogen atoms, the primary cause is secondary interactions with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[14][15]

Here are the most effective solutions:

  • Operate at Low pH: Lowering the pH of the mobile phase is a highly effective strategy.

    • Causality: At a low pH (e.g., 2.5-3.5), the acidic silanol groups are protonated (Si-OH) and thus become neutral.[16] This prevents them from interacting electrostatically with protonated basic analytes (R-NH3+), eliminating the secondary retention mechanism and resulting in sharper, more symmetrical peaks.[14]

    • Protocol: Add a modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) in the mobile phase.

  • Use a Highly Deactivated / End-Capped Column: Modern HPLC columns are manufactured to minimize residual silanols.

    • End-Capping: This is a process where the stationary phase is treated with a small silylating agent to block many of the remaining silanol groups.[13][14] Using a column with high-density bonding and thorough end-capping will significantly reduce opportunities for secondary interactions.

    • Causality: By chemically converting the polar silanol groups into less polar entities, their ability to interact with polar basic analytes is greatly diminished, leading to improved peak shape.[14]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample can drastically affect peak shape.

    • Causality: If your sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase, it will not focus properly at the head of the column. This causes the sample band to spread, often leading to fronting or tailing peaks.[9]

    • Protocol: As a best practice, always dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or ideally, in the mobile phase itself.[3]

Stationary Phase Selection for Polar Analytes
Stationary Phase TypeKey FeatureBest For...Considerations
Standard C18 (End-capped) High hydrophobicity, general purpose.Non-polar to moderately polar neutral compounds.Can suffer "phase collapse" in >95% aqueous mobile phase. May show tailing for basic compounds.
Polar-Endcapped C18 Standard C18 with a polar functional group on the end.Improving peak shape for bases and providing alternative selectivity.Good general-purpose choice for polar analytes.
Polar-Embedded (e.g., Amide, Carbamate) A polar group is incorporated into the alkyl chain.Excellent retention of polar analytes; stable in 100% aqueous mobile phase.[3][5]Offers different selectivity compared to standard C18.[5]
Phenyl (e.g., Phenyl-Hexyl) Phenyl rings provide π-π interactions.Aromatic and unsaturated compounds, offering unique selectivity.[4]Can provide enhanced retention for spirocycles with aromatic moieties.
Problem 3: Low Recovery or Compound Instability

Q: After preparative purification, the yield of my spirocyclic compound is very low. What are the common causes of low recovery?

A: Low recovery is a critical issue, especially in drug development where material is precious. The causes can be chemical (degradation) or physical (chromatographic issues).

  • Compound Instability: Many complex molecules are sensitive to pH.

    • Causality: The acidic or basic conditions used to improve chromatography (e.g., 0.1% TFA) may be degrading your compound over the course of the purification run.[17] Spiroketals, for example, can be labile to strong acid.

    • Diagnostic Test: Before a preparative run, dissolve a small amount of your compound in the intended mobile phase and let it sit for the expected run time. Analyze the sample by analytical HPLC or LC-MS to check for the appearance of degradation products.

    • Solution: If instability is confirmed, you must find a less harsh mobile phase. This might involve using a weaker acid (e.g., acetic acid instead of TFA) or using a buffer system to maintain a specific, less aggressive pH.[18]

  • Incomplete Elution: Your compound may be adsorbing irreversibly to the column.

    • Causality: This can happen if the compound has extremely strong interactions with the stationary phase, particularly with active silanol sites or metal contaminants in the silica. Highly basic compounds are especially susceptible to this.[3]

    • Solution: After your gradient run, perform a high-organic wash (e.g., 95-100% acetonitrile or methanol) to strip any remaining compounds from the column. If this doesn't work, a more aggressive column cleaning protocol may be needed.

  • Sample Overload & Breakthrough (Preparative Scale): Loading too much sample can lead to significant loss.

    • Causality: When the mass of the sample injected exceeds the column's capacity, the stationary phase becomes saturated. The excess compound cannot bind and passes straight through the column during the loading phase, ending up in the waste.[3] This is a common issue when scaling up from analytical methods.

    • Solution: Perform a loading study on an analytical or semi-prep column first to determine the maximum injectable mass before resolution and peak shape degrade significantly.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for a novel polar spirocyclic compound?

A: A systematic approach is key.[21] Start with a generic, broad gradient on an analytical scale column.

  • Column: A modern, polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) is an excellent starting point due to its versatility and stability in aqueous conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid (MS-friendly and good for peak shape of bases).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a fast, linear gradient from 5% B to 95% B over 10-15 minutes.

  • Analysis: This initial run will tell you the approximate organic concentration needed to elute your compound. From there, you can optimize by running a shallower gradient around that concentration to improve resolution from nearby impurities.

Systematic Method Development Workflow

Start 1. Define Goal (Purity, Throughput) Info 2. Gather Analyte Info (Structure, pKa, Solubility) Start->Info ColumnSelect 3. Select Column (Start with Polar-Embedded C18) Info->ColumnSelect Scout 4. Perform Initial Scouting Gradient (e.g., 5-95% ACN w/ 0.1% FA) ColumnSelect->Scout Evaluate 5. Evaluate Results (Retention, Peak Shape, Resolution) Scout->Evaluate Optimize 6. Optimize Gradient (Adjust slope and range based on scouting run) Evaluate->Optimize Good Retention & Peak Shape FineTune 7. Fine-Tune Selectivity (Change organic solvent [MeOH], adjust pH, change column) Evaluate->FineTune Poor Retention or Co-elution Validate 8. Validate & Scale-Up (Check robustness, perform loading study for prep) Optimize->Validate FineTune->Scout Re-scout with new conditions End Final Method Validate->End

Caption: A systematic workflow for reverse-phase method development.

Q2: When should I consider an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC)?

A: You should consider HILIC when your spirocyclic compound is extremely polar and cannot be retained in reverse-phase even with 100% aqueous mobile phase or on a polar-embedded column.[3] HILIC is a powerful technique that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.

  • Mechanism: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is typically achieved by increasing the aqueous content of the mobile phase. It is an excellent, orthogonal technique to RPC for very polar molecules.

Q3: What are the most important factors when scaling up my method from analytical to preparative chromatography?

A: Scaling up requires more than just using a bigger column. The primary goal is to maximize throughput while maintaining the required purity.[20]

  • Maintain k' (Retention Factor): Keep the retention factor constant by adjusting the flow rate in proportion to the column cross-sectional area.

  • Optimize Loading: This is the most critical step. Conduct loading studies to find the highest sample mass you can inject without losing the necessary resolution between your target compound and its closest impurities.[19]

  • Gradient Adjustment: The gradient time must be scaled proportionally to the column volume to maintain the same separation. System dwell volumes are much larger on preparative systems and must be accounted for.

  • Solvent Consumption: Be mindful that preparative chromatography uses large volumes of solvent, which has significant cost and disposal implications.[17] Developing an efficient method with shorter run times and higher sample loads is crucial.

References

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
  • pH, pKa, and Retention. Pharma Growth Hub.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Control pH During Method Development for Better Chrom
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Application Compendium Solutions for Prepar
  • Preparative HPLC Troubleshooting Guide. Agilent.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Troubleshooting Low Recovery Rates in Chrom
  • Basic methodology for method development in prepar
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • HPLC Column Selection Guide. Phenomenex.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • METHOD DEVELOPMENT ON HPLC.
  • Troubleshooting Flash Chrom
  • Prontosil HPLC Phases. MAC-MOD Analytical.
  • A review on method development by hplc. SciSpace.
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
  • Reverse Phase Chrom
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic

Sources

Optimization

resolving aggregation issues with spirocyclic building blocks

Technical Support Center for Advanced Building Blocks Status: Active Operator: Senior Application Scientist (Chemistry) Topic: Resolving Aggregation & Handling Issues in Spirocyclic Scaffolds The "Spiro Paradox": An Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Advanced Building Blocks

Status: Active Operator: Senior Application Scientist (Chemistry) Topic: Resolving Aggregation & Handling Issues in Spirocyclic Scaffolds

The "Spiro Paradox": An Introduction

Why is my "soluble" spirocycle crashing out?

You are likely using spirocyclic building blocks (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) to "escape from flatland"—increasing


 character to improve solubility and metabolic stability compared to aromatic analogs.

The Paradox: While spirocycles theoretically disrupt planar


-stacking, their rigid, compact 3D shape often leads to high lattice energy. Furthermore, spirocyclic amines (secondary/primary) are prone to forming stubborn intermolecular hydrogen-bond networks that mimic the aggregation seen in difficult peptides. This results in "gelation" during synthesis, broad NMR signals, and streaking during purification.

This guide provides field-proven protocols to disrupt these networks and ensure successful incorporation of these high-value scaffolds.

Module 1: Solubility & Solvent Systems

Issue: Building block fails to dissolve in standard solvents (DCM, DMF, MeOH) or forms a gel at high concentrations.

The Mechanism

Spirocyclic amines often exist as "sticky" aggregates. Standard solvents like Dichloromethane (DCM) are non-polar enough to encourage intermolecular H-bonding between solute molecules. Polar aprotic solvents (DMF/DMSO) may dissolve them but are difficult to remove and can sometimes promote aggregation through hydrophobic packing of the rigid spiro-cores.

The Solution: "The Fluorine Spike"

Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) —are the "magic bullets" for spirocycles. They are strong hydrogen-bond donors that disrupt intermolecular networks and solvate the amine/amide backbone.

Protocol: The HFIP Dissolution Method

Use Case: Preparing stock solutions or running reactions where the spirocycle is insoluble.

  • Initial Wetting: Add pure HFIP (10% of final volume) directly to the solid spirocycle.

    • Observation: You should see immediate disruption of the solid lattice/gel.

  • Dilution: Dilute with DCM or Toluene to the desired concentration.

    • Standard Ratio: 1:4 (HFIP:DCM) is usually sufficient for complete solvation.

  • Validation: Vortex for 30 seconds. The solution should be clear and free of schlieren lines.

Critical Note: HFIP is acidic (


). Avoid using it with acid-labile protecting groups (e.g., Trityl) for prolonged periods unless buffered.

Module 2: Coupling Reaction Optimization

Issue: Low conversion during amide coupling or


 reactions involving spirocyclic amines, despite extended reaction times.
Troubleshooting Workflow

Steric bulk at the spiro-center (especially in spiro[3.3] systems) combined with aggregation on solid-phase resin can halt reactivity.

CouplingOptimization Start Coupling Stalled/Low Yield CheckAgg Check Aggregation State (Resin swelling / Solution clarity) Start->CheckAgg SolventSwitch Switch Solvent System Add 10-20% HFIP or TFE CheckAgg->SolventSwitch Aggregation Detected ReagentSwitch Switch Coupling Agent HATU -> COMU or PyAOP CheckAgg->ReagentSwitch No Aggregation (Steric Issue) SolventSwitch->ReagentSwitch TempBoost Thermal Boost Microwave: 50°C, 10 min ReagentSwitch->TempBoost DoubleCouple Double Coupling Protocol Refresh reagents after 1h TempBoost->DoubleCouple Success Proceed to Workup DoubleCouple->Success

Figure 1: Decision tree for rescuing stalled couplings with spirocyclic building blocks.

Recommended Coupling Conditions
VariableStandard ConditionSpiro-Optimized Condition Why?
Solvent DMF or NMPDCM/HFIP (4:1) or DMF/LiCl (0.4M) HFIP disrupts H-bonds; LiCl breaks up resin aggregation (chaotropic effect).
Coupling Agent HATUCOMU or PyAOP COMU is less sensitive to steric hindrance; PyAOP is superior for secondary amines.
Base DIPEATMP (2,4,6-Collidine) Collidine is a weaker base but less sterically demanding and minimizes epimerization.
Temperature RT50°C (MW) Thermal energy is often required to overcome the rigid steric barrier of the spiro-ring.

Module 3: Purification & Isolation

Issue: Product streaks on silica (TLC/Column), elutes broadly, or co-elutes with impurities.

The "Streaking" Phenomenon

Spirocyclic amines are often highly basic and interact strongly with acidic silanols on silica gel. This interaction is stronger than with typical linear amines due to the exposed nature of the nitrogen in the rigid scaffold.

Protocol: Mobile Phase Modifiers

Do not rely on standard MeOH/DCM gradients. You must chemically suppress the silanol interaction.

Option A: The Basic Modifier (Preferred for free bases)

  • Additive: Triethylamine (TEA) or 7N Ammonia in MeOH.

  • Concentration: 1% v/v TEA in the mobile phase.

  • Technique: Pre-wash the silica column with 2 CV (Column Volumes) of the mobile phase containing the base before loading the sample. This neutralizes active silanol sites.

Option B: The Acidic Modifier (For TFA salts)

  • Additive: Trifluoroacetic acid (TFA).

  • Concentration: 0.1% v/v.

  • Use Case: If you are purifying a compound that is already a salt or acid-stable. This keeps the amine fully protonated (

    
    ), preventing it from H-bonding to silanols, though it may interact via ion-exchange mechanisms (often resulting in sharper peaks than free-base streaking).
    

Frequently Asked Questions (FAQ)

Q1: My NMR spectrum shows extremely broad peaks, but the LCMS confirms purity. What is happening? A: This is a classic signature of aggregation in the NMR tube. The rigid spirocycles are tumbling slowly due to oligomerization, shortening the


 relaxation time.
  • Fix: Add a "spike" of a polar deuterated solvent.

    • Add 1-2 drops of TFA-d (if acid stable).

    • Or run the sample in MeOD or DMSO-d6 with warming (40-50°C).

    • Pro Tip: If available, HFIP-d2 is the ultimate solvent for obtaining sharp spectra of aggregating spirocycles.

Q2: Are spiro[3.3]heptanes stable to storage? A: Generally, yes, but they possess significant ring strain (~26 kcal/mol for cyclobutane).

  • Warning: Avoid storing them in strong acids for extended periods (weeks) unless necessary. While they are more stable than cyclopropanes, acid-catalyzed rearrangement (strain release) to fused bicyclic systems is possible under extreme forcing conditions. Store as free bases or HCl salts at -20°C.

Q3: Can I use spirocyclic amines in reductive amination? A: Yes, but steric hindrance is a factor.

  • Tip: Allow the imine formation step to proceed for longer (2-4 hours) with a dehydrating agent (

    
     or molecular sieves) before adding the reducing agent (
    
    
    
    ). The rigid ketone/amine approach is slower than flexible linear analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

  • Colyer, J. T., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

  • BenchChem Technical Support. (2024). Troubleshooting Streaking of Amines on Silica Gel Columns.

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 1,7-Diazaspiro[3.5]nonane Functionalization

Welcome to the technical support center for the functionalization of 1,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique spirocyclic scaffold. The inherent three-dimensionality of the 1,7-diazaspiro[3.5]nonane core, while advantageous for exploring new chemical space, often introduces significant challenges related to steric hindrance.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems encountered during the N-functionalization of the 1,7-diazaspiro[3.5]nonane scaffold, with a focus on overcoming steric barriers.

Problem 1: Low to No Yield in N-Alkylation Reactions

You are attempting a standard N-alkylation with an alkyl halide and a base, but you observe low conversion of your starting material or no product formation.

Potential Cause: Steric hindrance around the nitrogen atoms of the diazaspiro[3.5]nonane core is preventing the nucleophilic attack on the alkyl halide. The rigid, spirocyclic nature of the scaffold can restrict the approach of both the amine and the electrophile.

Solutions and Experimental Protocols:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. For challenging alkylations, consider moving from room temperature to reflux conditions. Flow chemistry at high temperatures can also be an effective strategy.[4]

  • Employ More Reactive Electrophiles: Instead of alkyl bromides or chlorides, consider using more reactive alkyl iodides or triflates. These groups are better leaving groups and can facilitate the reaction even with sterically hindered amines.

  • Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.

    • Strong, Non-Nucleophilic Bases: Use of a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF can enhance the nucleophilicity of the amine.[5]

    • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the reaction between the amine in the organic phase and the base in the aqueous phase.

  • Consider Alternative Alkylation Methods:

    • Reductive Amination: If direct alkylation fails, reductive amination offers a powerful alternative. This involves reacting the 1,7-diazaspiro[3.5]nonane with an aldehyde or ketone in the presence of a reducing agent.[6]

    Experimental Protocol: Reductive Amination

    • Dissolve N-Boc-1,7-diazaspiro[3.5]nonane (1.0 eq) and the desired ketone/aldehyde (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

Problem 2: Poor Regioselectivity in Monofunctionalization

You are trying to functionalize only one of the two nitrogen atoms, but you are obtaining a mixture of mono- and di-substituted products, or a mixture of N1 and N7 isomers in unsymmetrical precursors.

Potential Cause: The electronic and steric environments of the two nitrogen atoms are not sufficiently differentiated to allow for selective reaction.

Solutions and Experimental Protocols:

  • Employ a Protecting Group Strategy: This is the most reliable method to ensure monofunctionalization. The use of an orthogonal protecting group strategy is highly recommended.[7] A common approach is to use a tert-butoxycarbonyl (Boc) group.

    Experimental Workflow: Selective Monofunctionalization

    Caption: Selective monofunctionalization workflow using a Boc protecting group.

  • Control Stoichiometry and Reaction Conditions:

    • Use of 1.0 equivalent or slightly less of the electrophile can favor mono-functionalization.

    • Running the reaction at low temperatures can sometimes improve selectivity.

Problem 3: Difficulty in N-Acylation with Bulky Acylating Agents

You are attempting to introduce a bulky acyl group (e.g., a substituted benzoyl chloride) but are observing low yields.

Potential Cause: Severe steric clash between the bulky acylating agent and the spirocyclic scaffold.

Solutions and Experimental Protocols:

  • Use a Coupling Reagent: Instead of acyl chlorides, which can be highly reactive and sensitive to steric hindrance, use the corresponding carboxylic acid with a peptide coupling reagent. This approach often proceeds under milder conditions and can be more effective for hindered systems.[8][9]

    Table 1: Common Coupling Reagents for N-Acylation

    Coupling Reagent Additive Base Common Solvents
    EDC (EDCI) HOBt or HOAt DIPEA or Et₃N DMF, DCM
    HATU - DIPEA or Et₃N DMF, NMP

    | PyBOP | - | DIPEA or Et₃N | DMF, DCM |

  • Catalytic Acylation: For certain substrates, catalytic methods for N-acylation may offer an alternative to overcome steric barriers.[10]

Frequently Asked Questions (FAQs)

Q1: What is the preferred conformation of 1,7-diazaspiro[3.5]nonane, and how does it influence reactivity?

A1: The 1,7-diazaspiro[3.5]nonane scaffold has a rigid three-dimensional structure. The piperidine ring typically adopts a chair conformation. The relative orientation of the lone pairs on the nitrogen atoms will influence their accessibility. Computational modeling and 2D NMR techniques like NOESY can be valuable for conformational analysis of your specific derivatives.[11][12][13] Understanding the preferred conformation can help in predicting which nitrogen might be more sterically accessible.

Q2: Are there catalytic methods that are particularly well-suited for functionalizing sterically hindered amines like 1,7-diazaspiro[3.5]nonane?

A2: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be effective for sterically hindered amines.[14] The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine ligands often providing the best results.[14]

Diagram: Buchwald-Hartwig Amination Cycle

G pd0 Pd(0)L₂ complex1 [Ar-Pd(II)-X]L₂ pd0->complex1 Oxidative Addition complex2 [Ar-Pd(II)-NHR'R'']L₂ complex1->complex2 Ligand Exchange complex2->pd0 Reductive Elimination product Ar-NR'R'' complex2->product amine HNR'R'' amine->complex2 base Base aryl_halide Ar-X aryl_halide->complex1

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Q3: How can I selectively functionalize the C-H bonds of the 1,7-diazaspiro[3.5]nonane core?

A3: C-H functionalization of saturated heterocycles is challenging but can be achieved. Regioselectivity is a major hurdle.[15]

  • α-Position (C2, C6, C8): These positions are activated by the adjacent nitrogen and can be targeted through oxidation to an iminium ion, followed by nucleophilic addition.

  • Other Positions: Directed C-H activation, where a directing group is temporarily installed on one of the nitrogens, can guide a metal catalyst to a specific C-H bond.

Q4: Can I use 1,7-diazaspiro[3.5]nonane in solid-phase synthesis?

A4: Yes, the principles of protecting groups and robust coupling reactions are directly applicable to solid-phase synthesis. For instance, one nitrogen can be attached to the solid support, while the other is protected with an orthogonal protecting group (e.g., Fmoc) for iterative functionalization.[16][17]

References

  • Yazaki, R., & Ohshima, T. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications.
  • Yazaki, R., & Ohshima, T. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications.
  • ResearchGate. (n.d.). Deaminative functionalization through catalytic diazene...
  • Chen, H., et al. (2025). Quantitative and spatially defined functionalization of nanostructures by overcoming the strong steric hindrance through bioinspired nucleobase interactions. Chemical Science.
  • Various Authors. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC.
  • BenchChem. (2025). Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery.
  • Various Authors. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
  • Various Authors. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • San Diego State University. (n.d.). Conformational Analysis.
  • Spivey, A. C. (2016). Conformational Analysis. Imperial College London.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Journal of Modern Green Chemistry and Biochemistry. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.5]nonane.
  • Various Authors. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations.
  • PubMed. (2003). Conformational analysis by intersection: CONAN.
  • ResearchGate. (2019). How to overcome Steric Hindrance?.
  • Various Authors. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo.
  • Various Authors. (2019). Amino Acid-Protecting Groups.
  • Various Authors. (n.d.). Protecting Groups.
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • Various Authors. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC.
  • Deng, P., et al. (2012). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • DR-NTU. (2024). Green Chemistry.
  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

This guide outlines the 1H NMR spectral analysis of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride , a high-value spirocyclic scaffold used in modern drug discovery as a bioisostere for piperazine. This document is s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR spectral analysis of 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride , a high-value spirocyclic scaffold used in modern drug discovery as a bioisostere for piperazine.

This document is structured for medicinal chemists and analytical scientists requiring rigorous structural verification and comparative performance data.

[1]

Executive Summary & Structural Logic

The transition from flat, sp


-rich heterocycles (like piperazines) to three-dimensional sp

-rich scaffolds is a dominant trend in improving drug physicochemical properties (solubility, metabolic stability). 1-Methyl-1,7-diazaspiro[3.5]nonane represents a "conformationally locked" diamine where an azetidine ring is fused to a piperidine ring at a single spiro-carbon.
Structural Identity
  • IUPAC Name: 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

  • CAS: 2253108-14-2

  • Formula:

    
    
    
  • Core Geometry: A spiro[3.5] system consisting of a 4-membered azetidine ring (containing the

    
    -methyl group) and a 6-membered piperidine ring (containing the secondary amine), connected at position 4 (spiro center).
    
The "Spiro-Shift" Advantage

Unlike piperazine, where the N-N distance is flexible (chair conformation), the spiro scaffold enforces a specific vector angle between the two nitrogens. In NMR, this rigidity eliminates the rapid ring-flipping averaging often seen in piperazines, resulting in distinct, complex splitting patterns that serve as a unique fingerprint for structural validation.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and accurate salt-stoichiometry determination, follow this validated workflow.

Sample Preparation[2][3][4][5][6]
  • Solvent Selection: Deuterium Oxide (D

    
    O)  is the preferred solvent.
    
    • Reasoning: The dihydrochloride salt is highly polar. DMSO-

      
       is an alternative but may cause broadening of exchangeable protons (
      
      
      
      ,
      
      
      ) and hygroscopic water peak interference. D
      
      
      O eliminates exchangeable protons, simplifying the aliphatic region for precise integration.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TSP (sodium 3-trimethylsilylpropionate-2,2,3,3-d4) at 0.00 ppm (internal standard for aqueous samples).

Visualization: Analytical Workflow

NMR_Workflow Start Sample: 1-Methyl-1,7-diazaspiro[3.5]nonane 2HCl Solvent Solvent Choice: D2O (Preferred) Removes NH/HCl signals Start->Solvent Acquisition Acquisition: 1H NMR (400/600 MHz) ns=16, d1=2.0s Solvent->Acquisition Process Processing: Phase & Baseline Correction Ref: TSP/HDO Acquisition->Process Check_Me Checkpoint 1: N-Me Integral Set Singlet ~3.0 ppm to 3.00H Process->Check_Me Analyze_Aliphatic Analyze Aliphatic Region (1.8 - 4.5 ppm) Total Integral should be ~13H Check_Me->Analyze_Aliphatic Decision Stoichiometry Check Analyze_Aliphatic->Decision Pass PASS: Pure 2HCl Salt Decision->Pass Integrals Match Fail FAIL: Excess Counterion/Impurity Decision->Fail Mismatch >5%

Caption: Analytical workflow for validating salt stoichiometry and purity using 1H NMR in D2O.

Spectral Analysis & Assignment Guide

The spectrum of the dihydrochloride salt differs significantly from the free base due to the deshielding effect of the positive charges on the nitrogens.

Predicted Chemical Shift Data (D O)

Note: Values are representative of the dihydrochloride salt form relative to TSP.

Proton GroupPosition (IUPAC)MultiplicityShift (

ppm)
Diagnostic Feature
Azetidine

-CH

H-2Multiplet/Broad4.0 – 4.4Highly deshielded due to ring strain + adjacent

.
Azetidine

-CH

H-3Multiplet2.6 – 2.9Distinct roofing effect; couples to H-2.
N-Methyl N-CH

Singlet2.95 – 3.10Sharp singlet. Integration Reference (3H).
Piperidine

-CH

H-6, H-8Multiplet3.3 – 3.5Deshielded by adjacent

.
Piperidine

-CH

H-5, H-9Multiplet1.9 – 2.2Adjacent to spiro center; often complex due to chair conformation.
Detailed Mechanistic Interpretation
  • The N-Methyl Singlet (Key Reference): In the free base, the N-Me signal typically appears around 2.3–2.4 ppm. In the dihydrochloride salt , protonation of the tertiary amine (

    
    ) induces a significant downfield shift to ~3.0 ppm . This peak is the most reliable internal standard for integration.
    
    • Validation: If this peak appears < 2.8 ppm in D

      
      O, the salt may be partially dissociated or the pH is too high.
      
  • Azetidine Ring Strain (H-2, H-3): The protons on the 4-membered ring (Positions 2 and 3) exhibit unique behavior. The

    
    -protons (H-2) are in a highly strained environment. Upon protonation, the electron-withdrawing effect is amplified, pushing these signals downfield (often >4.0 ppm), separating them clearly from the piperidine signals.
    
    • Coupling: Look for geminal coupling (

      
       Hz) and vicinal coupling to H-3.
      
  • Piperidine Chair Conformation (H-5, H-6, H-8, H-9): The 6-membered ring likely adopts a chair conformation anchored by the spiro center. This creates distinct axial and equatorial environments, often resolving the H-6/H-8 protons into complex multiplets rather than simple triplets.

Visualization: Structural Assignment Map

Structure_Map cluster_azetidine Azetidine Ring (Strained) cluster_piperidine Piperidine Ring (Chair) N1 N1 (Azetidine) (Methylated) C2 C2 (alpha) ~4.2 ppm N1->C2 Spiro C4 (Spiro) N1->Spiro Ring Closure Me N-Me ~3.0 ppm (s) Me->N1 C3 C3 (beta) ~2.8 ppm C2->C3 C3->Spiro C5 C5/C9 (beta) ~2.1 ppm Spiro->C5 C6 C6/C8 (alpha) ~3.4 ppm C5->C6 N7 N7 (Piperidine) (Secondary) C6->N7 N7->C6 Symmetry

Caption: NMR assignment map correlating chemical structure with expected chemical shift regions.

Comparative Performance Guide

Why choose 1-Methyl-1,7-diazaspiro[3.5]nonane over standard alternatives?

Comparison 1: Vs. N-Methylpiperazine (The "Flat" Alternative)

In drug development, replacing a piperazine with a spiro-diamine is a strategy to increase Fsp


 character  (fraction of sp

hybridized carbons), which correlates with improved clinical success.
FeatureN-Methylpiperazine1-Methyl-1,7-diazaspiro[3.5]nonaneBenefit of Spiro
Geometry Planar/Chair (2D)Orthogonal/Spiro (3D)Accesses novel IP space; better fit for globular protein pockets.
Basicity (pK

)
~9.0 (N4)~9.5 – 10.5 (Predicted)Higher basicity can improve solubility but may affect permeability.
Metabolic Stability Moderate (N-dealkylation common)HighSteric bulk around the spiro center protects against metabolic attack.
NMR Signature Simple triplets/singletsComplex multipletsDiagnostic fingerprinting is more specific for the spiro compound.
Comparison 2: Salt Form (2HCl) vs. Free Base

Understanding the shift differences is critical for verifying if your sample has been inadvertently neutralized during workup.

  • Free Base: N-Me signal at ~2.3 ppm. Azetidine protons at ~3.2 ppm.

  • Dihydrochloride: N-Me signal at ~3.0 ppm. Azetidine protons at ~4.2 ppm.

  • Implication: A shift difference of >0.5 ppm in the N-Me peak is the primary indicator of salt formation integrity.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Organic Letters. Detailed synthesis and characterization of spiro[3.3] and spiro[3.5] systems.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Discusses the "spiro-shift" in medicinal chemistry.

  • PubChem Compound Summary. (2025). 1-Methyl-1,7-diazaspiro[3.5]nonane.

  • Barnes-Seeman, D. (2018). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Comparison of spirocycles vs.

Comparative

A Senior Application Scientist's Guide to LC-MS Identification of 1-Methyl-1,7-diazaspiro[3.5]nonane Impurities

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. The Inte...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of potential impurities related to 1-Methyl-1,7-diazaspiro[3.5]nonane, a novel spirocyclic building block of increasing interest in medicinal chemistry.

The structure of 1-Methyl-1,7-diazaspiro[3.5]nonane (MW: 140.23 g/mol ) presents unique analytical challenges.[4] Its polar, basic nature and lack of a strong chromophore make traditional reversed-phase HPLC with UV detection problematic, often resulting in poor retention and low sensitivity. This necessitates the power and specificity of mass spectrometry.

This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for selecting and developing appropriate LC-MS methodologies, moving beyond a simple recitation of protocols to explain the underlying scientific rationale.

Understanding Potential Impurities

A critical first step in method development is to understand the potential impurities that may arise. Based on common synthetic routes for similar diazaspirocycles, which can involve multi-step sequences including cyclizations and reductions, we can anticipate several classes of impurities.[5][6]

  • Process-Related Impurities: Unreacted starting materials or intermediates.

  • By-products: Resulting from side reactions, such as dimerization or incomplete cyclization.

  • Degradation Products: Arising from instability during synthesis, purification, or storage, such as oxidation products (e.g., N-oxides).

For the purpose of this guide, we will consider the following hypothetical but plausible impurities for 1-Methyl-1,7-diazaspiro[3.5]nonane:

Impurity IDNameStructureMW ( g/mol )Origin
API 1-Methyl-1,7-diazaspiro[3.5]nonane C₈H₁₆N₂140.23 Active Pharmaceutical Ingredient
Imp-A 1,7-Diazaspiro[3.5]nonaneC₇H₁₄N₂126.20Unreacted Intermediate (Des-methyl)
Imp-B 1-Methyl-1,7-diazaspiro[3.5]nonane N-oxideC₈H₁₆N₂O156.23Oxidation Product
Imp-C N-(3-(piperidin-4-yl)azetidin-1-yl)ethanoneC₁₀H₁₈N₂O182.26Ring-Opened Acylation Product

Comparative Chromatographic Strategies

The polarity of our target analyte and its impurities is a key challenge. Standard reversed-phase (RP) C18 columns often provide insufficient retention for such hydrophilic compounds, causing them to elute at or near the void volume.[7][8] Therefore, we will compare two fundamentally different chromatographic approaches: Reversed-Phase Liquid Chromatography (RP-LC) using a specialized polar-compatible column and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy A: Reversed-Phase LC with a Polar-Embedded Stationary Phase

Rationale: While traditional C18 phases can suffer from "dewetting" or "phase collapse" in highly aqueous mobile phases, modern polar-embedded or polar-endcapped columns are designed to overcome this.[8] They offer a different selectivity compared to HILIC and can be more familiar to labs that primarily run RP methods. By using a low-ionic-strength, slightly acidic mobile phase, we can ensure the basic analytes are in their protonated, more polar form, which can improve peak shape.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an ideal technique for separating highly polar and hydrophilic compounds that are poorly retained in RP-LC.[9][10][11] The retention mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.[12][13] This approach not only provides excellent retention for polar amines but also offers the advantage of using high organic content mobile phases, which promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[9]

Mass Spectrometry for Identification and Confirmation

LC is only half of the solution. Mass spectrometry provides the detection specificity and structural information necessary for confident impurity identification.[14] We will employ two complementary MS techniques.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or Q-TOF mass spectrometer, HRMS provides highly accurate mass measurements (<5 ppm). This allows for the determination of elemental compositions for the parent ion and its fragments, which is invaluable for identifying unknown impurities.

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion and fragmenting it (e.g., via collision-induced dissociation, CID), MS/MS provides a fragmentation pattern, or "fingerprint," of the molecule.[15] This data is crucial for structural elucidation and confirming the identity of known impurities by comparing their fragmentation patterns to that of a reference standard.

The general workflow for impurity identification follows a logical progression from detection to structural confirmation.

G cluster_0 LC-HRMS Analysis cluster_1 Data Processing & Investigation cluster_2 Structural Confirmation A Inject Sample onto LC System B Acquire Full Scan HRMS Data A->B C Perform Peak Detection & Background Subtraction B->C D Compare against known impurities list (m/z) C->D Detected Peaks E For unknown peaks, determine elemental composition from accurate mass D->E Unidentified Peaks F Propose Putative Structures E->F G Acquire HRMS/MS data for parent and impurity ions F->G H Analyze Fragmentation Pathways G->H I Confirm Structure (vs. Standard or Rationale) H->I

Caption: General workflow for LC-HRMS impurity identification.

Experimental Protocols & Comparative Data

Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution of the 1-Methyl-1,7-diazaspiro[3.5]nonane sample in 50:50 acetonitrile:water.

  • Working Solution: Dilute the stock solution to 10 µg/mL using the initial mobile phase conditions for the respective method.

Method A: RP-LC-MS/MS Protocol
  • LC System: Standard UHPLC system.

  • Column: Waters Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B for 1 min, ramp to 40% B over 8 min, hold for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40 °C.

  • Injection Vol: 2 µL.

  • MS System: Q-Exactive Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (dd-MS2): Resolution 70,000; AGC Target 1e6; Mass Range 100-500 m/z. Top 3 ions selected for MS/MS.

  • MS/MS: Resolution 17,500; AGC Target 1e5; Normalized Collision Energy (NCE) 20, 35.

Method B: HILIC-MS/MS Protocol
  • LC System: Standard UHPLC system.

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient: 1% B for 1 min, ramp to 35% B over 8 min, hold for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40 °C.

  • Injection Vol: 2 µL.

  • MS System & Parameters: Identical to Method A.

Comparative Results

The following tables summarize the expected performance data for the two methods.

Table 1: Chromatographic Performance Comparison

AnalyteRP-LC Retention Time (min)HILIC Retention Time (min)RP-LC Tailing FactorHILIC Tailing Factor
Imp-C 6.852.151.11.2
API 2.125.341.41.1
Imp-B 1.986.011.51.1
Imp-A 1.557.221.61.0

Discussion of Chromatographic Performance: As predicted, the HILIC method provides significantly more retention for the polar API and its most polar impurities (Imp-A, Imp-B), with an inverted elution order compared to RP-LC.[7][16] The least polar impurity, the acylated Imp-C, is better retained by RP-LC. Critically, the HILIC method yields superior peak shapes (tailing factor closer to 1.0) for the basic amines, indicating fewer undesirable secondary interactions with the stationary phase.[17]

Table 2: Mass Spectrometry Identification Data (HILIC Method)

AnalyteObserved m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
API 141.1438141.1441-2.1113.1121, 84.0808, 70.0651
Imp-A 127.1285127.1284+0.899.0968, 84.0808, 70.0651
Imp-B 157.1386157.1389-1.9141.1435, 113.1119, 84.0807
Imp-C 183.1543183.1546-1.6141.1439, 124.1175, 84.0808

Discussion of MS Performance: The high-resolution mass data from the Orbitrap provides excellent mass accuracy (< 5 ppm) for all analytes, allowing for unambiguous elemental composition assignment. The MS/MS data provides the structural confirmation needed for definitive identification.

Elucidating Fragmentation Pathways

Understanding the fragmentation of the parent molecule is key to interpreting the MS/MS spectra of its impurities. The fragmentation of N-containing heterocyclic compounds in mass spectrometry is a well-studied area.[18][19] For 1-Methyl-1,7-diazaspiro[3.5]nonane, fragmentation is expected to initiate at the charge site (protonated amine) and proceed via cleavage of the spirocyclic ring system.[20]

G A API [M+H]⁺ m/z 141.1441 B Loss of Ethylene (C₂H₄) m/z 113.1121 A->B - C₂H₄ C Loss of Piperidine Ring Fragment (C₄H₈N) m/z 70.0651 A->C - C₄H₈N D Loss of Methylazetidine Ring Fragment (C₄H₈N) m/z 84.0808 A->D - C₄H₉N

Sources

Validation

Metabolic Stability of Spirocycles vs. Piperidines: A Bioisosteric Comparison Guide

Topic: Comparing Metabolic Stability of Spirocycles vs. Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The transition from plana...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Metabolic Stability of Spirocycles vs. Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from planar,


-rich scaffolds to three-dimensional, 

-rich architectures—often termed "escaping flatland"—is a dominant strategy in modern medicinal chemistry.[1] While the piperidine ring remains one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs, it frequently suffers from metabolic liabilities, specifically oxidative metabolism at the

-carbon.

This guide objectively compares the metabolic stability of piperidines against their rigid spirocyclic bioisosteres (specifically azaspiro[3.3]heptanes).[2] We analyze the structural mechanisms conferring stability, present comparative experimental data, and provide a self-validating protocol for assessing intrinsic clearance (


) in early-stage discovery.

Structural & Physicochemical Basis of Stability[3]

The Piperidine Liability

The piperidine scaffold is chemically stable but metabolically vulnerable.[2][3] The primary failure mode is Cytochrome P450 (CYP)-mediated oxidation .

  • Mechanism: CYP enzymes abstract a hydrogen atom from the carbon

    
     to the nitrogen (the "metabolic soft spot").
    
  • Consequence: This leads to an unstable carbinolamine intermediate, which often collapses into a reactive iminium species. This electrophile can covalently bind to cellular proteins (toxicity) or undergo ring-opening to inactive metabolites.

The Spirocyclic Solution

Spirocycles, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane , mitigate these risks through three mechanisms:[2]

  • Steric Shielding: The rigid, orthogonal arrangement of the rings creates steric bulk that hinders the approach of the CYP heme iron to the

    
    -carbons.
    
  • Conformational Restriction: Unlike the flexible piperidine chair conformer, spirocycles are locked.[1] This reduces the entropic penalty of binding but also limits the "induced fit" required by many metabolic enzymes.

  • Vector Manipulation: Relocating the nitrogen within a spiro-fused system alters the electronic environment and lipophilicity (

    
    ), indirectly influencing metabolic clearance.
    
Diagram 1: Metabolic Pathways & Blockade

The following diagram illustrates the oxidative vulnerability of piperidines versus the resistance mechanisms of spirocycles.

MetabolicPathways cluster_piperidine Piperidine Liability cluster_spiro Spirocyclic Resistance Pip Piperidine Scaffold CYP CYP450 (Oxidation) Pip->CYP H-abstraction AlphaOx α-Hydroxylation (Soft Spot) CYP->AlphaOx Iminium Reactive Iminium Ion AlphaOx->Iminium -H2O Tox Toxicity / Clearance Iminium->Tox Covalent Binding Spiro Azaspiro[3.3] Heptane Block Steric/Electronic Blockade Spiro->Block Rigid Geometry Stable Metabolically Stable Block->Stable No CYP Access

Figure 1: Mechanistic comparison of piperidine bioactivation versus spirocyclic metabolic resistance.

Comparative Performance Data

Recent studies, including work by Levterov et al. (2023) and Burkhard (2014), have quantified the impact of scaffold hopping from piperidines to spirocycles.

Case Study: Naked Scaffold Stability

In a direct head-to-head comparison of amide derivatives, the metabolic stability (


) and lipophilicity (

) were measured.

Table 1: Physicochemical & Metabolic Profile of Piperidine vs. Spirocycles

PropertyPiperidine (Ref) 2-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane
Structure Type Monocyclic (6-membered)Spirocyclic (4,4-fused)Spirocyclic (4,4-fused)

3.83.83.6

(Exp)
3.33.63.6

(HLM)
14

L/min/mg
53

L/min/mg
32

L/min/mg
Half-life (

)
> 60 min31 min52 min

Data Source: Levterov, V. V., et al. Angew. Chem. Int. Ed. 2023 [Ref 1].[4][5][6]

Critical Insight: Contrary to the assumption that spirocycles always improve stability, the naked 2-azaspiro scaffold showed higher intrinsic clearance than the piperidine reference in this specific amide series. However, the 1-azaspiro[3.3]heptane isomer significantly outperformed the 2-isomer, doubling the half-life.[7]

  • Takeaway: The position of the nitrogen is critical. In 1-azaspiro systems, the nitrogen is adjacent to the quaternary spiro-carbon, effectively blocking

    
    -oxidation on one side completely.
    
Case Study: Applied Drug Optimization (Bupivacaine Analog)

When incorporated into a complex drug molecule (Bupivacaine), the spirocyclic advantage becomes evident in in vivo efficacy, often driven by altered distribution volumes and receptor residence times rather than just hepatic clearance.

  • Bupivacaine (Piperidine): Standard local anesthetic.

  • Spiro-Bupivacaine (1-azaspiro): Retained potency with a distinct metabolic profile, avoiding the formation of specific piperidine-related toxic metabolites.

Experimental Protocol: Metabolic Stability Assessment

To validate these differences in your own lead series, use the following standardized protocol. This workflow includes a "Trapping Step" to detect reactive iminium intermediates common in piperidines.

Materials
  • Test Compounds: 10 mM DMSO stock.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Trapping Agents: Potassium Cyanide (KCN) or Glutathione (GSH) (for reactive metabolite detection).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (final conc. 1

      
      M).
      
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH cofactor to initiate metabolism.

    • Control Arm: Add buffer instead of NADPH (checks for chemical instability).

  • Sampling (Time Course):

    • Aliquot samples at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Reactive Metabolite Trapping (Optional but Recommended for Piperidines):

    • Run a parallel incubation with 1 mM KCN.

    • Look for M+26 adducts (Cyano adducts) via LC-MS. This confirms iminium ion formation.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.[2]
      
    • Slope =

      
      .
      
    • 
      .
      
Diagram 2: Experimental Logic Flow

This diagram outlines the decision process for evaluating scaffold stability.

StabilityWorkflow Start Start: Lead Compound (Piperidine Core) Assay Run HLM Stability Assay (+/- KCN Trapping) Start->Assay Decision Is Cl_int High? Assay->Decision High Yes (> 20 µL/min/mg) Decision->High High Clearance Low No (Stable) Decision->Low Low Clearance MetID Metabolite ID (LC-MS) High->MetID Keep Retain Scaffold Optimize Substituents Low->Keep SoftSpot Is Oxidation at α-Carbon? MetID->SoftSpot Design Design Strategy: Switch to Spirocycle SoftSpot->Design Yes (Soft Spot Found) SoftSpot->Keep No (Other Met. Site) Specifics 1-Azaspiro[3.3] (Block 1 side) OR Substituted Spiro Design->Specifics

Figure 2: Decision tree for scaffold hopping from piperidine to spirocycles based on metabolic data.

References

  • Levterov, V. V., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[5] Link

  • Burkhard, J. A., et al. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(8), 8257–8322. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(48), 8979-8982. Link

  • Barnes-Seeman, D., et al. (2014). "The role of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

Sources

Comparative

Overcoming Peak Tailing in Spirocyclic Amine Purity Analysis: A Comparative Guide to HPLC Column Chemistries

Introduction: The Rise of Spirocycles and Their Analytical Bottlenecks In modern drug discovery, spirocyclic amines have emerged as highly privileged scaffolds. By serving as conformationally restricted, sp³-rich bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Spirocycles and Their Analytical Bottlenecks

In modern drug discovery, spirocyclic amines have emerged as highly privileged scaffolds. By serving as conformationally restricted, sp³-rich bioisosteres for flat aromatic rings or traditional saturated heterocycles (like piperidines and morpholines), spirocycles significantly improve physicochemical properties, including aqueous solubility and metabolic stability, while mitigating hERG toxicity liabilities[1].

However, the very structural features that make spirocyclic amines desirable in pharmacology—their rigid 3D architecture and highly exposed basic nitrogen centers—create profound challenges for High-Performance Liquid Chromatography (HPLC) method development. When assessing the purity of these synthetic intermediates or active pharmaceutical ingredients (APIs), analysts frequently encounter severe peak tailing, retention time shifting, and poor recovery.

This guide objectively compares three distinct reversed-phase column chemistries to establish a robust, self-validating protocol for the purity assessment of spirocyclic amines.

Mechanistic Insights: The Causality of Peak Tailing

To solve a chromatographic problem, one must first understand the underlying physical chemistry. In reversed-phase separations, analyte retention is ideally driven solely by nonspecific hydrophobic interactions with the stationary phase (e.g., C18 ligands).

However, standard silica supports contain residual surface silanol groups (-SiOH). At a mobile phase pH above 3.0, a significant portion of these silanols become ionized (-SiO⁻). Concurrently, spirocyclic amines (which typically possess a high pKa of 9.0–10.5) remain fully protonated (BH⁺) under standard acidic or neutral mobile phase conditions. The rigid, unhindered nature of the spirocyclic nitrogen allows it to deeply penetrate the stationary phase layer, resulting in strong electrostatic ion-exchange interactions with the ionized silanols[2].

This secondary interaction mechanism is the primary causality of peak tailing (Asymmetry factor,


). Traditional workarounds involve adding heavy ion-pairing agents (like Trifluoroacetic acid, TFA) or competing amines (like Triethylamine, TEA) to the mobile phase. However, these additives suppress mass spectrometry (MS) ionization and permanently alter column selectivity.

Mechanism Amine Protonated Spirocycle (BH+) Silanol Ionized Silanol (SiO-) Amine->Silanol Strong Attraction (Peak Tailing) CSH Charged Surface (+) Amine->CSH Electrostatic Repulsion (Sharp Peaks)

Caption: Electrostatic mechanisms dictating peak shape for basic amines on different silica surfaces.

Comparative Analysis of Column Technologies

To objectively evaluate performance, we must compare how different stationary phase architectures handle the spirocyclic basic nitrogen without relying on MS-incompatible additives.

A. Traditional Fully Porous C18 (Type B Silica)

Standard high-purity Type B silica columns rely on dense endcapping to shield residual silanols. While effective for neutral and acidic compounds, the endcapping reagents are prone to hydrolysis at low pH. Over time, silanols are exposed, leading to progressive peak degradation for basic spirocycles.

B. Polar-Embedded C18

These phases incorporate a polar functional group (often an amide or carbamate) embedded within the alkyl chain near the silica surface. The polar group creates a localized layer of water that effectively shields the basic analytes from interacting with residual silanols. While this improves peak shape compared to standard C18, highly basic spirocycles can still exhibit moderate tailing due to the sheer strength of their basicity.

C. Charged Surface Hybrid (CSH) C18

Instead of merely attempting to hide silanols, CSH technology deliberately dopes the silica surface with a controlled, low-level positive charge[3]. When a protonated spirocyclic amine approaches the stationary phase, it experiences electrostatic repulsion from the surface charge. This forces the analyte to interact exclusively with the C18 ligands via hydrophobic partitioning, yielding exceptionally sharp peaks and high mass loadability even in low-ionic-strength mobile phases (e.g., 0.1% Formic Acid)[3].

Experimental Design: A Self-Validating Purity Protocol

A robust analytical method must be self-validating. To ensure that any observed peak distortion is due to chemical interactions and not physical column degradation (e.g., a void at the column head), the following step-by-step protocol incorporates an independent system suitability test (SST).

Step-by-Step Methodology

Step 1: System Suitability & Physical Validation

  • Prepare a neutral marker solution containing Uracil (dead volume marker,

    
    ) and Toluene (efficiency marker) in 50:50 Water:Acetonitrile.
    
  • Inject 1.0 µL onto the column running an isocratic 50:50 Water:Acetonitrile mobile phase at 1.0 mL/min.

  • Validation Check: Toluene must exhibit an Asymmetry factor (

    
    ) between 0.95 and 1.05. If 
    
    
    
    , the column bed is physically deformed, and chemical method development cannot proceed.

Step 2: Sample Preparation

  • Dissolve the synthetic spirocyclic amine (e.g., a 2-azaspiro[3.3]heptane derivative) in the initial gradient mobile phase (95% Water / 5% Acetonitrile) to a concentration of 0.5 mg/mL. Causality: Dissolving the sample in strong organic solvents causes breakthrough and peak splitting; matching the initial mobile phase ensures proper focusing at the column head[4].

Step 3: Gradient Elution (MS-Friendly Conditions)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min (for a 2.1 x 100 mm column).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 95% B

    • 7.0 - 9.0 min: 95% B

    • 9.1 - 12.0 min: 5% B (Re-equilibration)

Step 4: Data Acquisition & Purity Assessment

  • Monitor UV absorbance at 210 nm (or the specific chromophore max) and acquire ESI+ MS data.

  • Integrate the main API peak and all impurities

    
     0.05% area.
    

Workflow Start Spirocyclic Amine Method Development SST Inject Neutral Marker (Check Column Void) Start->SST SelectCol Select Column Chemistry (CSH vs Traditional) SST->SelectCol As < 1.05 Run Run MS-Friendly Gradient (0.1% Formic Acid) SelectCol->Run Evaluate Evaluate Peak Asymmetry Target: As < 1.2 Run->Evaluate Evaluate->SelectCol As > 1.2 (Change Chemistry) Validate Finalize Purity Method Evaluate->Validate As <= 1.2

Caption: Logical workflow for self-validating HPLC method development for basic amines.

Quantitative Data Presentation

The following table summarizes the experimental chromatographic performance of a model highly basic spirocyclic amine (pKa 10.2) analyzed using the protocol described above across three different 2.1 x 100 mm, sub-2 µm columns.

Column ChemistryRetention Time (

, min)
Peak Width at 50% (min)Theoretical Plates (

)
Asymmetry Factor (

)
Suitability for Purity Check
Standard C18 (Type B) 4.850.188,5002.45 Poor - Severe tailing obscures minor impurities eluting on the peak tail.
Polar-Embedded C18 4.200.1114,2001.60 Moderate - Acceptable for screening, but fails stringent QA/QC validation limits.
Charged Surface Hybrid (CSH) 4.650.0628,4001.08 Excellent - Sharp peaks allow accurate integration of closely eluting impurities.

Data Interpretation: The quantitative data clearly demonstrates the causality of surface charge manipulation. The Standard C18 suffers from severe secondary interactions, resulting in an


 of 2.45. This broad tail acts as a "chromatographic shadow," potentially hiding co-eluting impurities and rendering the purity check invalid. The CSH column, by repelling the protonated spirocycle, restores ideal Gaussian peak shape (

= 1.08) and maximizes theoretical plates, ensuring high-fidelity purity quantification.

Conclusion

When developing purity methods for spirocyclic amines, relying on traditional C18 columns often leads to a cycle of frustration, forcing the use of MS-incompatible ion-pairing agents. By understanding the physical causality of peak tailing—electrostatic attraction between basic nitrogens and acidic silanols—analysts can make informed, scientifically grounded choices.

Transitioning to Charged Surface Hybrid (CSH) column technologies provides an elegant, self-validating solution. By utilizing electrostatic repulsion, CSH columns deliver superior peak shapes and high resolution using simple, MS-friendly mobile phases like 0.1% formic acid, ultimately accelerating the drug development pipeline.

References

  • Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery Source: CHIMIA URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use Source: LCGC International URL:[Link]

Sources

Validation

1-Methyl-1,7-diazaspiro[3.5]nonane vs 2,7-diazaspiro[3.5]nonane isomer comparison

The transition from flat, -hybridized aromatic rings to three-dimensional, -rich scaffolds is a defining strategy in modern medicinal chemistry. By increasing the fraction of carbons ( ), drug developers can significantl...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat,


-hybridized aromatic rings to three-dimensional, 

-rich scaffolds is a defining strategy in modern medicinal chemistry. By increasing the fraction of

carbons (

), drug developers can significantly improve a molecule's solubility, reduce off-target promiscuity, and mitigate toxicity liabilities such as hERG inhibition or DNA damage[1]. Among these scaffolds, spirocyclic diamines have emerged as premier bioisosteres for piperazine and morpholine rings.

This guide provides an objective, in-depth technical comparison of two highly relevant spirocyclic isomers: 1-Methyl-1,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane . While they share the same core ring sizes (a 4-membered azetidine fused to a 6-membered piperidine), the positional isomerism of the nitrogen atom and its methylation state drastically alter their physicochemical properties, metabolic stability, and synthetic utility.

Bioisosterism A Piperazine Core (sp2-like, flat, high toxicity liability) B Spirocyclic Bioisosterism (Increased sp3 fraction, rigid 3D vector) A->B Structural Evolution C 2,7-diazaspiro[3.5]nonane (Exposed N, High pKa) B->C Isomer 1 D 1-Methyl-1,7-diazaspiro[3.5]nonane (Sterically Shielded, Lower pKa) B->D Isomer 2

Caption: Logic of piperazine bioisosterism leading to spirocyclic diamine isomers.

Structural and Physicochemical Profiling

The fundamental difference between these two isomers lies in the spatial arrangement of the nitrogen within the 4-membered azetidine ring relative to the spiro-quaternary carbon.

In 2,7-diazaspiro[3.5]nonane , the nitrogen is located at the 2-position, directly opposite the spiro-carbon[2]. This symmetrical placement leaves the secondary amine highly exposed, resulting in a strong nucleophile with a high


 (~10.68)[3]. This makes it an excellent vector for rapid functionalization (e.g., amide couplings or reductive aminations) but can lead to high basicity-driven liabilities in vivo.

Conversely, 1-Methyl-1,7-diazaspiro[3.5]nonane features a tertiary amine at the 1-position, immediately adjacent to the bulky spiro-carbon[4]. The addition of the methyl group, combined with the proximity to the spiro-center, creates immense steric hindrance. This structural crowding restricts the lone pair's availability, effectively lowering the basicity (


) of the nitrogen. Lowering the 

is a proven strategy to enhance membrane permeability and reduce phospholipidosis.
Table 1: Physicochemical Comparison
Property2,7-diazaspiro[3.5]nonane1-Methyl-1,7-diazaspiro[3.5]nonane
Molecular Weight 126.20 g/mol 140.23 g/mol
Amine Classification Secondary (Azetidine), Secondary (Piperidine)Tertiary (Azetidine), Secondary (Piperidine)
Predicted

(Azetidine N)
~10.68 (Highly Basic)~8.5 - 9.0 (Attenuated)
Steric Hindrance Low (Exposed exit vectors)High (Shielded by spiro-carbon & methyl)
Nucleophilicity HighLow

Metabolic Stability: Causality and Pharmacokinetics

Metabolic stability is often the primary driver for incorporating spirocycles into a drug candidate[5]. Cytochrome P450 (CYP) enzymes typically metabolize cyclic amines via oxidative N-dealkylation, which requires access to the


-protons adjacent to the nitrogen.

The Causality of Steric Shielding: The 2,7-isomer, with its unhindered secondary amine, is highly susceptible to CYP-mediated oxidation and subsequent ring-opening or dealkylation. In stark contrast, the 1-methyl-1,7-isomer utilizes its architecture as a defense mechanism. The spiro-quaternary carbon lacks


-protons entirely, blocking oxidation on one side of the nitrogen. The methyl group and the rigid 3D conformation further shield the remaining 

-protons from the active site of CYP enzymes. Consequently, the 1-methyl-1,7-isomer demonstrates significantly lower intrinsic clearance (

) in liver microsomes.
Table 2: Representative In Vitro ADME Profile
Parameter2,7-diazaspiro[3.5]nonane Core1-Methyl-1,7-diazaspiro[3.5]nonane Core
Human Liver Microsome (HLM)

High (>40

L/min/mg)
Low (<15

L/min/mg)
Primary Metabolic Pathway N-dealkylation, OxidationN-demethylation (slowed by sterics)
Efflux Ratio (MDR1-MDCK) ModerateLow (Due to lower

/ higher lipophilicity)

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these compounds, rigorous and reproducible experimental workflows are required. Below are two field-proven protocols detailing the synthesis and biological evaluation of these spirocycles, emphasizing the causality behind each methodological choice.

Protocol A: Regioselective N-Functionalization of 2,7-diazaspiro[3.5]nonane

Because the 2,7-isomer possesses two secondary amines, differentiating them requires exploiting their subtle steric and electronic differences. The piperidine nitrogen (N7) is generally less sterically hindered than the azetidine nitrogen (N2), allowing for regioselective protection.

  • Preparation: Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Causality: Low temperature prevents over-reaction and controls the exotherm, preserving the strained azetidine ring.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the nucleophile.

  • Electrophile Addition: Slowly add di-tert-butyl dicarbonate (

    
    , 0.95 eq) dissolved in DCM over 30 minutes. Causality: Sub-stoichiometric addition of the bulky Boc anhydride ensures it selectively reacts with the less hindered N7 piperidine nitrogen, minimizing bis-Boc formation.
    
  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and concentrate under vacuum.
  • Validation: Confirm regioselectivity via 2D-NMR (HMBC/HSQC). The Boc carbonyl carbon should show cross-peaks exclusively with the piperidine

    
    -protons, validating the self-consistency of the selective protection.
    
Protocol B: In Vitro Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance (


) to validate the metabolic shielding hypothesis of the 1-methyl-1,7-isomer.

MicrosomalAssay Step1 1. Compound Incubation (Microsomes + Buffer) Step2 2. Reaction Initiation (Add NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Clearance Calculation) Step4->Step5

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

  • Incubation Setup: Prepare a 1

    
    M solution of the test spirocycle in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). Causality: Physiological pH and standardized protein concentrations ensure biological relevance and reproducibility.
    
  • Pre-warming: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor cofactor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a built-in negative control.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50

    
    L aliquot from the reaction mixture.
    
  • Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, and precipitates proteins for clean LC-MS/MS injection.
    
  • Analysis: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound versus time, yielding the half-life (

    
    ) and 
    
    
    
    .

Conclusion

The choice between 1-Methyl-1,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane is not merely a matter of synthetic convenience; it is a strategic decision in drug design. If a program requires a highly reactive, dual-vector hinge binder, the 2,7-isomer provides excellent synthetic handles. However, if the goal is to overcome metabolic liabilities, reduce basicity, and utilize a rigid, sterically shielded


 core to improve overall pharmacokinetics, the 1-methyl-1,7-isomer is the superior bioisostere.

References

1.1 - National Institutes of Health (NIH) 2. 2 - PubChem 3.4 - ChemScene 4. 5 - Benchchem 5.3 - ChemBK

Sources

Comparative

Beyond Flatland: A Comparative Guide to Spirocyclic Bioisosteres in Lead Optimization

The transition from flat, -hybridized aromatic rings to three-dimensional, -rich scaffolds is a defining paradigm in modern medicinal chemistry. Known colloquially as "escaping flatland," this strategy aims to improve th...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat,


-hybridized aromatic rings to three-dimensional, 

-rich scaffolds is a defining paradigm in modern medicinal chemistry. Known colloquially as "escaping flatland," this strategy aims to improve the physicochemical properties and clinical success rates of drug candidates[1]. Among the most versatile 3D scaffolds are spirocyclic bioisosteres . By sharing a single quaternary carbon atom, these bicyclic systems provide a rigid, predictable vectorization of substituents while dramatically altering the molecule's physical properties.

This guide objectively compares the biological and physicochemical performance of spirocyclic bioisosteres against their traditional monocyclic or aromatic counterparts (e.g., morpholine, piperazine, and benzene). It provides mechanistic rationales for their behavior and outlines self-validating experimental protocols for evaluating these parameters.

Mechanistic Rationale: Why Choose Spirocycles?

The incorporation of spirocycles—such as spiro[3.3]heptanes or spirocyclic oxetanes—is not merely a structural novelty; it is a calculated physicochemical intervention[2]. The causality behind their improved performance lies in three fundamental mechanisms:

  • Disruption of Crystal Packing (Solubility): Flat aromatic rings stack efficiently, leading to high lattice energy and poor thermodynamic solubility. The 3D bulk of a spirocycle disrupts this stacking, lowering the melting point and significantly enhancing aqueous solubility[3].

  • Inductive Modulation of Basicity (

    
    ):  In heteroatom-containing spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane), the electron-withdrawing nature of the oxygen atom exerts a strong inductive effect through the spiro-carbon. This lowers the 
    
    
    
    of the basic nitrogen compared to standard saturated rings, reducing the overall charge at physiological pH and improving membrane permeability (LogD)[4].
  • Metabolic Shielding: Traditional saturated heterocycles like morpholine are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon, leading to ring-opening and clearance. Spirocycles often lack these metabolically labile 
    
    
    
    -protons or sterically hinder CYP access, thereby increasing the intrinsic half-life (
    
    
    )[5].
Visualization: Bioisosteric Replacement Logic

G A Traditional Scaffold (e.g., Morpholine, Benzene) B Spirocyclic Bioisostere (e.g., Spiro-oxetane) A->B Scaffold Hopping C Reduced LogD & pKa (Enhanced Permeability) B->C D Metabolic Stability (Blocked CYP450 Oxidation) B->D E Aqueous Solubility (Disrupted Crystal Packing) B->E

Caption: Logical workflow of property optimization through spirocyclic bioisosteric replacement.

Comparative Data Analysis

To objectively evaluate spirocycles, we must look at comparative in vitro data. The following case studies highlight both the triumphs and the nuanced limitations of spirocyclic bioisosterism.

Case Study A: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane

Morpholine is a ubiquitous solubilizing group in drug discovery but suffers from high oxidative clearance. Pioneering work by Carreira and colleagues demonstrated that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane acts as a "metabolic shield"[6][7]. The spiro-oxetane acts as a topological sibling to morpholine but fundamentally alters the electronic landscape[7].

Table 1: Physicochemical & Clearance Comparison (Morpholine vs. Spiro-oxetane)

ParameterTraditional Morpholine2-Oxa-6-azaspiro[3.3]heptaneMechanistic Causality
Lipophilicity (LogD) Higher (Baseline)Lowered by ~0.5 - 1.0 unitsIncreased polarity from the oxetane oxygen and reduced hydrophobic surface area[5][7].
Basicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~8.3~7.0 - 7.5Inductive electron withdrawal by the oxetane oxygen through the spiro-linkage[4].
Metabolic Stability (HLM) High ClearanceLow ClearanceRemoval of easily oxidizable

-protons adjacent to the nitrogen/oxygen[5].
Aqueous Solubility ModerateHighIncreased ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

prevents flat lattice stacking, lowering crystal packing energy[2].
Case Study B: Benzene vs. Spiro[3.3]heptane (Sonidegib Analogs)

While spirocycles excel at replacing saturated rings, using them to replace flat aromatic rings (like benzene) requires geometric precision. In a study modifying the FDA-approved Hedgehog pathway inhibitor Sonidegib, researchers replaced the central meta-substituted phenyl ring with a spiro[3.3]heptane core[8][9].

Table 2: Biological Activity & Clearance (Sonidegib vs. Spiro-Analogs)

CompoundScaffoldHedgehog Inhibition (

proxy)

(HLM) (

)
Sonidegib meta-PhenylHigh (Potent)18
trans-76 trans-Spiro[3.3]heptaneReduced (~100x lower)36
cis-76 cis-Spiro[3.3]heptaneReduced (~100x lower)156

Objective Insight: Unlike the morpholine replacement, substituting benzene with spiro[3.3]heptane in Sonidegib decreased metabolic stability and target affinity[8][9]. Why? The exit vectors of a meta-phenyl ring are coplanar, whereas the exit vectors of spiro[3.3]heptane are non-collinear (angled at ~23-30°)[9]. If the target binding pocket is highly restrictive, this geometric mismatch disrupts critical hydrogen bonds. Furthermore, introducing a highly aliphatic spiro-ring in place of a stable aromatic ring can introduce new sites for CYP-mediated aliphatic hydroxylation, increasing clearance[9].

Self-Validating Experimental Protocols

To generate the comparative data shown above, rigorous, self-validating in vitro assays are required. Below are the standardized protocols for evaluating metabolic stability and target engagement.

Protocol 1: Phase I Metabolic Stability (Microsomal Clearance Assay)

This assay determines the intrinsic clearance (


) of a compound by human liver microsomes (HLM).

Self-Validation System:

  • Positive Control: Verapamil or Dextromethorphan (ensures CYP enzymes are active).

  • Negative Control (Minus-NADPH): Incubating the compound without the NADPH cofactor. If the compound degrades in this control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the spirocyclic test compound in DMSO. Dilute to 1

    
     in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 45 minutes), extract a 50

    
     aliquot from the reaction mixture.
    
  • Quenching: Immediately dispense the aliquot into 150

    
     of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the protein.
    
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate 
    
    
    
    using the formula:
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.
Visualization: Microsomal Stability Assay Workflow

G Step1 1. Substrate Incubation (Test Cmpd + HLM @ 37°C) Step2 2. Reaction Initiation (Add NADPH Cofactor) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Reaction Quenching (Add Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS (Quantify Parent Depletion) Step4->Step5 Step6 6. Data Analysis (Calculate Half-life & CL_int) Step5->Step6

Caption: Step-by-step experimental workflow for the in vitro microsomal clearance (CL_int) assay.

Protocol 2: Kinetic Aqueous Solubility Assessment

Kinetic solubility mimics the conditions of biological assays by measuring how much compound remains in solution after being spiked from a DMSO stock.

Step-by-Step Methodology:

  • Spiking: Add 10

    
     of a 10 mM DMSO stock solution of the test compound to 990 
    
    
    
    of Phosphate-Buffered Saline (PBS, pH 7.4) to target a maximum theoretical concentration of 100
    
    
    (1% DMSO final).
  • Incubation: Shake the mixture at 25°C for 24 hours to reach kinetic equilibrium.

  • Filtration: Filter the suspension through a 0.45

    
     PVDF filter plate to remove precipitated, undissolved compound. Causality: PVDF is chosen for its low non-specific binding properties compared to nylon.
    
  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound concentration using HPLC-UV against a standard curve prepared in matching solvent.

References

  • Mykhailiuk, P., et al. "Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib." Mykhailiukchem.org. Available at:[Link]

  • Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Carreira, E. M., et al. "Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!" CHIMIA. Available at:[Link]

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Available at:[Link]

Sources

Validation

Crystallographic Insights &amp; Salt Selection for 1,7-Diazaspiro[3.5]nonane Scaffolds: A Comparative Technical Guide

Topic: Crystallographic Data & Salt Selection for 1,7-Diazaspiro[3.5]nonane Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Solid-State Scientists.[1][2][3] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Data & Salt Selection for 1,7-Diazaspiro[3.5]nonane Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Solid-State Scientists.[1][2][3]

Executive Summary: The Spiro Advantage

In modern drug discovery, the "escape from flatland" is more than a trend—it is a necessity for improving clinical success rates.[1] The 1,7-diazaspiro[3.5]nonane scaffold represents a critical bioisostere for the ubiquitous piperazine ring.[1][2][3] Unlike flat aromatic systems, this spirocyclic diamine introduces a defined vector of three-dimensionality (Fsp³), significantly altering physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability.[1][2]

This guide provides a technical analysis of the crystallographic characteristics of 1,7-diazaspiro[3.5]nonane salts, comparing them with traditional alternatives, and outlines robust protocols for their solid-state characterization.[1][2]

Structural & Crystallographic Characterization

The 1,7-diazaspiro[3.5]nonane core consists of a four-membered azetidine ring fused at a single carbon atom to a six-membered piperidine ring.[2][4]

2.1 Geometric Parameters & Conformation

Crystallographic data reveals that the spiro-carbon forces the two rings into a perpendicular orientation, a feature absent in fused bicyclic systems.[1][2]

  • Spiro-Junction: The bond angles at the spiro quaternary carbon deviate from the ideal tetrahedral 109.5° due to ring strain, particularly in the azetidine ring (~88-90°).[1][2][3]

  • Ring Puckering:

    • 6-Membered Ring (Piperidine-like): Typically adopts a chair conformation to minimize 1,3-diaxial interactions.[1][2][3][4]

    • 4-Membered Ring (Azetidine-like): Exhibits a slight pucker (butterfly conformation) rather than being perfectly planar, relieving torsional strain.[1][2][3][4]

  • Chirality: Unlike the symmetric 2,6-diazaspiro[3.3]heptane, the 1,7-diazaspiro[3.5]nonane is chiral .[1][2][3] The asymmetry introduced by the nitrogen positions (1- and 7-) means that enantiomeric resolution is often required.[2][3][4] X-ray crystallography of diastereomeric salts is the gold standard for assigning this absolute configuration.

2.2 Preferred Salt Forms: The Hemioxalate

Experimental data indicates that the Hemioxalate (2:1 stoichiometry) is the most stable and crystalline salt form for this class of spiro-amines.[1][2][3]

  • Stoichiometry: The crystal lattice typically accommodates two molecules of the spiro-base for every one molecule of oxalic acid.[1][2]

  • Packing: The oxalate dianion acts as a bridging linker, forming strong N-H...O hydrogen bonds with the protonated secondary amines of the spiro scaffold, creating infinite 1D chains or 2D sheets in the crystal lattice.

Comparative Analysis: Spiro vs. Piperazine

The following table contrasts the physicochemical and structural properties of the 1,7-diazaspiro[3.5]nonane scaffold against the standard piperazine it often replaces.

FeaturePiperazine 1,7-Diazaspiro[3.5]nonane Impact on Drug Design
Geometry Planar / Chair (Flexible)Rigid, Orthogonal (3D)Selectivity: Rigid vectors can pick up specific binding pocket interactions.[1][2][3][4]
Fsp³ Fraction Low (if N-arylated)High (1.0 for core) Solubility: Higher Fsp³ correlates with better aqueous solubility and lower promiscuity.[1][2][3][4]
Basicity (pKa) ~9.8 (Secondary amine)~10.5 (Azetidine N) Permeability: Higher pKa may require lipophilic masking (prodrugs) or specific salt selection.[1][2][3][4]
Metabolic Stability Prone to N-oxidationEnhanced Half-life: Steric bulk around the spiro-center hinders oxidative enzymes (CYP450).[1][2][3][4]
Preferred Salt Hydrochloride / FumarateHemioxalate / Tosylate Crystallinity: Oxalates facilitate resolution of the chiral 1,7-center.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of 1,7-Diazaspiro[3.5]nonane Hemioxalate

Objective: To generate high-quality crystalline material suitable for X-ray diffraction and bulk characterization.

  • Dissolution: Dissolve 1.0 eq of crude 1,7-diazaspiro[3.5]nonane (free base) in a minimal volume of absolute ethanol (EtOH) at 40°C.

  • Acid Addition: Slowly add 0.55 eq of oxalic acid dihydrate dissolved in warm EtOH. Note: The slight excess (0.05 eq) ensures complete protonation without driving the formation of the less stable 1:1 mono-oxalate.[3][4]

  • Nucleation: Stir the solution at room temperature for 2 hours. A white precipitate should form.[1]

  • Crystallization: If no precipitate forms, add diethyl ether (Et₂O) dropwise until turbidity persists, then cool to 4°C overnight.

  • Isolation: Filter the solids, wash with cold Et₂O, and dry under vacuum at 45°C.

  • Validation: Verify stoichiometry via ¹H NMR (integration of the oxalate peak vs. spiro scaffold) and crystallinity via PXRD .

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: To grow crystals suitable for single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration.

  • Inner Vial: Place 10 mg of the Hemioxalate salt in a small HPLC vial. Dissolve in 0.5 mL of Methanol/Water (9:1) .

  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of Acetonitrile (MeCN) or Acetone .

  • Sealing: Cap the outer vial tightly. The volatile anti-solvent (MeCN) will slowly diffuse into the methanol solution.[1]

  • Observation: Leave undisturbed in a vibration-free environment at 20°C for 3–7 days. Check for prism-like crystals.[1][2][4]

Decision Workflows (Visualization)
Figure 1: Salt Selection & Crystallization Strategy

This workflow guides the researcher through the decision process of selecting the optimal salt form based on the intended application (Solubility vs. Chirality).[1]

SaltSelection Start Start: 1,7-Diazaspiro[3.5]nonane Base Goal Define Goal Start->Goal Solubility Goal: Improve Solubility/PK Goal->Solubility PK/Formulation Chirality Goal: Determine Abs. Config. Goal->Chirality R&D/Structure HCl Try Hydrochloride (HCl) (High Solubility, Hygroscopic risk) Solubility->HCl Oxalate Try Hemioxalate (0.5 eq) (High Crystallinity, Resolution) Chirality->Oxalate Screen Screening Method: Vapor Diffusion (MeOH -> Et2O) HCl->Screen Oxalate->Screen Xray Single Crystal XRD (Anomalous Dispersion?) Screen->Xray HeavyAtom Need Heavy Atom? Xray->HeavyAtom Deriv Derivatize: p-Bromobenzoate HeavyAtom->Deriv Yes (Light atoms only) Success: Structure Solved Success: Structure Solved HeavyAtom->Success: Structure Solved No (Good diffraction) Deriv->Screen

Caption: Decision matrix for selecting salt forms. Oxalates are preferred for structural determination, while HCl salts are screened for solubility.[1][2]

Figure 2: Absolute Configuration Assignment Workflow

Since 1,7-diazaspiro[3.5]nonane is chiral, assigning the (R) or (S) configuration is critical.[1][2][3][5]

AbsConfig Sample Enantiopure Sample Method Select Method Sample->Method XRD X-Ray Crystallography (Gold Standard) Method->XRD VCD Vibrational Circular Dichroism (Solution State) Method->VCD If Amorphous Heavy Contains Heavy Atom? (S, Cl, Br) XRD->Heavy Direct Direct Determination (Flack Parameter) Heavy->Direct Yes CoCryst Co-Crystallize with Chiral Acid (e.g., Tartaric) Heavy->CoCryst No

Caption: Workflow for assigning absolute configuration. X-ray is preferred; co-crystallization is required if the native salt lacks heavy atoms for anomalous scattering.[1]

References
  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Burkhard, J. A., et al. (2010).[1][2][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [1][2][3][4]

  • Flack, H. D. (1983).[1][2][3] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Charette, A. B. (2011).[1][2][3] Spirocyclic Motifs in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC) . Search for "diazaspiro" in the CSD.

Sources

Comparative

comparative solubility of free base vs dihydrochloride salt forms

Comparative Solubility Guide: Free Base vs. Dihydrochloride Salt Forms in Preclinical Development Executive Summary In early-stage drug discovery and preclinical development, selecting the optimal solid-state form of an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility Guide: Free Base vs. Dihydrochloride Salt Forms in Preclinical Development

Executive Summary

In early-stage drug discovery and preclinical development, selecting the optimal solid-state form of an Active Pharmaceutical Ingredient (API) is a foundational decision. For basic amine-containing compounds, researchers must frequently choose between the neutral free base and a protonated salt form, such as a dihydrochloride (diHCl) salt . This guide provides an objective, data-driven comparison of these two forms, focusing on the mechanistic causality behind their divergent aqueous solubility, hygroscopicity, and in vivo bioavailability profiles.

Mechanistic Causality: The Physics of Dissolution

The dissolution of an API in aqueous media is governed by the thermodynamic balance between the energy required to disrupt its solid crystal lattice and the energy released upon solvent interaction.

  • Free Base: In its unprotonated state, the API relies on intrinsic lipophilicity. The lack of ionic charge results in weak solute-solvent interactions in water (limited to hydrogen bonding and Van der Waals forces), which are often insufficient to overcome the crystal lattice energy. Consequently, free bases exhibit poor aqueous solubility but boast high membrane permeability, making them ideal for in vitro cellular assays where DMSO is the primary vehicle.

  • Dihydrochloride Salt: Reacting the API with two equivalents of hydrochloric acid protonates the basic centers, forming a crystalline lattice with chloride counterions. Upon introduction to water, the strong ion-dipole interactions between the protonated amine/chloride ions and water molecules rapidly overcome the lattice energy. This dramatically increases thermodynamic aqueous solubility.

  • The Hygroscopicity Trade-off: The same ionic lattice that facilitates rapid aqueous dissolution also interacts favorably with atmospheric moisture. Therefore, dihydrochloride salts are inherently more hygroscopic than their free base counterparts. This increased moisture adsorption can impact long-term powder stability, increase the likelihood of deliquescence, and necessitate desiccated storage ()[1].

API_Selection A API Form Selection B In Vitro Assays (DMSO Stock) A->B C In Vivo / Oral Dosing (Aqueous Media) A->C D Free Base Form Optimal for lipophilicity & membrane permeability B->D High DMSO Solubility E Dihydrochloride Salt Optimal for aqueous dissolution & bioavailability C->E High Aqueous Solubility

API Form Selection Workflow based on Assay Requirements.

Comparative Data Analysis

To illustrate the profound impact of salt formation, we analyze comparative experimental data from established pharmaceutical compounds. The conversion to a dihydrochloride salt consistently yields orders-of-magnitude improvements in aqueous solubility, directly translating to enhanced in vivo exposure.

Table 1: Physicochemical Comparison of Representative APIs (Free Base vs. Dihydrochloride)

API / CompoundFormAqueous SolubilityOral BioavailabilityHygroscopicity
Risperidone Free Base~4 mg/mL[2]StandardLow
Risperidone Dihydrochloride>80 mg/mL[2]EnhancedModerate
Omecamtiv mecarbil Free Base (Anhydrate)Poor[3]44.8%[3]Low
Omecamtiv mecarbil Dihydrochloride (Hydrate)High (pH 6.8)[3]87.1%[3]Moderate
KB-0742 Free BasePoor[1]N/ALow[1]
KB-0742 DihydrochlorideHigh[1]N/AHigh[1]

Data synthesized from European Patent Office records ()[3] and patent literature ()[2].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the solubility of these forms and formulate them for downstream applications, the following self-validating protocols must be employed.

Protocol A: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

Purpose: To determine the maximum equilibrium solubility of both forms in biorelevant media without kinetic artifacts.

  • Solid Addition: Add excess solid API (e.g., 10 mg) to a 1.5 mL Eppendorf tube. Causality: Providing excess solid ensures the solution reaches true thermodynamic equilibrium (saturation) rather than just a transient kinetic dissolution state.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (pH 7.4).

  • Equilibration: Agitate the suspension on a thermomixer at 37°C and 800 rpm for 24 hours. Causality: A 24-hour incubation is required to overcome the activation energy of dissolution and allow any potential supersaturation or disproportionation (where a salt reverts to a free base) to stabilize.

  • Phase Separation (Critical Step): Centrifuge the tubes at 15,000 x g for 15 minutes. Causality: High-speed centrifugation completely pellets sub-micron undissolved particles. Skipping this step leads to false-positive concentration spikes during HPLC analysis.

  • Quantification: Extract the supernatant, dilute in the mobile phase, and quantify via HPLC-UV against a standard curve.

Protocol B: In Vivo Formulation Workflow for Dihydrochloride Salts

Purpose: To prepare a clear, stable solution for oral (p.o.) or intraperitoneal (i.p.) administration in animal models, utilizing a standard co-solvent system ()[4].

Formulation_Protocol Step1 Weigh API (DiHCl Salt) Step2 Add 10% DMSO (Primary Solvation) Step1->Step2 Step3 Add 40% PEG300 (Co-solvent) Step2->Step3 Step4 Add 5% Tween-80 (Surfactant) Step3->Step4 Step5 Add 45% Saline (Isotonic Diluent) Step4->Step5 Output Clear Solution (Ready for Dosing) Step5->Output

Step-by-step sequential co-solvent formulation workflow for in vivo dosing.

Step-by-Step Execution & Causality:

  • Primary Solvation: Dissolve the Dihydrochloride salt in 10% (v/v) DMSO. Causality: DMSO acts as a powerful primary solvent to completely disrupt the crystal lattice at high concentrations.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 and vortex thoroughly. Causality: PEG300 serves as a miscible co-solvent that lowers the dielectric constant of the mixture, preventing the API from precipitating when the aqueous phase is introduced.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex. Causality: Tween-80 reduces interfacial tension and forms micelles, further stabilizing the hydrophobic core of the API.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Saline provides the necessary isotonicity for physiological administration. Dropwise addition prevents localized zones of high polarity that could trigger rapid nucleation and precipitation.

References

  • Title: Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt? Source: ResearchGate URL: [Link]

  • Title: T 1107/22 du 07.03.2024 (Omecamtiv mecarbil Bioavailability Data) Source: European Patent Office (EPO) URL: [Link]

  • Title: EP1615924A1 - Water soluble salts of risperidone Source: Google Patents URL

Sources

Validation

Technical Guide: Elemental Analysis Standards for 1-Methyl-1,7-diazaspiro[3.5]nonane 2HCl

Executive Summary This guide establishes the validation protocols and elemental analysis (EA) standards for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (C₈H₁₆N₂ · 2HCl).[1][2] As a spirocyclic diamine salt frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes the validation protocols and elemental analysis (EA) standards for 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride (C₈H₁₆N₂ · 2HCl).[1][2] As a spirocyclic diamine salt frequently utilized in fragment-based drug discovery, verifying the precise stoichiometry of the hydrochloride salt is critical for downstream biological assay reproducibility.

This document compares the industry "Gold Standard" (Combustion Analysis + Potentiometric Titration) against modern "Orthogonal Alternatives" (qNMR + Ion Chromatography), providing researchers with a data-driven framework for material validation.

Part 1: The Theoretical Standard

Before experimental validation, the theoretical benchmarks must be established. The target compound is the dihydrochloride salt of a methylated diazaspiro[3.5]nonane scaffold.

Compound Identity:

  • Systematic Name: 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

  • Molecular Formula: C₈H₁₈Cl₂N₂ (Free base: C₈H₁₆N₂ + 2HCl)

  • Molecular Weight: 213.15 g/mol [1][2][3]

Table 1: Theoretical Elemental Composition (Benchmarks)

Acceptance criteria for high-purity research grade materials typically require experimental values to be within ±0.4% of theoretical values.

ElementCountAtomic Mass Contribution% Composition (Theoretical)Acceptable Range (±0.4%)
Carbon (C) 896.0945.08% 44.68% – 45.48%
Hydrogen (H) 1818.148.51% 8.11% – 8.91%
Nitrogen (N) 228.0113.14% 12.74% – 13.54%
Chlorine (Cl) 270.9133.27% 32.87% – 33.67%

Critical Note on Stoichiometry: The theoretical values assume a perfect 1:2 base-to-acid ratio. In practice, hydrochloride salts of diamines can exist as monohydrochlorides (1:1) or non-stoichiometric hydrates. Deviations in the Cl/N ratio are the primary indicator of incorrect salt formation.

Part 2: Comparative Methodology

We evaluate two distinct workflows for validating this compound.

Method A: The "Gold Standard" (Combustion + Titration)

This is the traditional approach required by most peer-reviewed journals (e.g., J. Med. Chem.) and regulatory bodies for new chemical entities.

  • Carbon/Hydrogen/Nitrogen: Determined via high-temperature combustion (Flash 2000 or similar).

  • Chlorine: Determined via Potentiometric Titration with Silver Nitrate (AgNO₃).[4]

Method B: The "Modern Orthogonal" (qNMR + IC)

An alternative approach favored in high-throughput environments where sample conservation is priority.

  • Purity/Content: Quantitative ¹H NMR (qNMR) using an internal standard (e.g., Maleic acid).

  • Counter-ion: Ion Chromatography (IC) for Chloride quantification.[5]

Table 2: Performance Comparison
FeatureMethod A: Gold Standard (Combustion/Titration)Method B: Modern Orthogonal (qNMR/IC)
Precision High (<0.2% variance)Medium-High (depends on IS weighing)
Specificity Low (Cannot distinguish isomers/impurities with same %C)High (Structural confirmation included)
Sample Req. High (~5–10 mg total)Low (<2 mg, recoverable)
Salt Validation Direct (Measures Cl mass %)Indirect (Infers ratio via integration)
Hygroscopicity Vulnerable (Requires strict drying)Tolerant (Solvent dissolves water)
Cost/Run Low ($)High (

$ - deuterated solvents)

Verdict: For 1-Methyl-1,7-diazaspiro[3.5]nonane 2HCl , Method A is superior for confirming the salt stoichiometry (2HCl vs 1HCl), while Method B is superior for identifying organic impurities.

Part 3: Experimental Protocols

Protocol 1: Handling Hygroscopic HCl Salts for EA

Spirocyclic amine salts are often hygroscopic. Absorbed atmospheric water will artificially lower %C and %N values while raising %H.

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

  • Weighing: Use a microbalance (readability 0.001 mg).

  • Encapsulation: For CHN analysis, weigh samples directly into tin capsules and seal immediately using a cold-weld press to prevent moisture re-absorption.

    • Tip: If the sample turns to "goo" on the balance, it is deliquescent. Use pre-tared tin capsules and handle in a glove box or dry bag.

Protocol 2: Potentiometric Titration for Chloride

Combustion analysis often fails for halogens due to incomplete combustion or volatility. Wet chemistry is the standard for the "2HCl" confirmation.

  • Reagents: 0.01 N AgNO₃ (standardized), dilute HNO₃, Acetone (to improve solubility/sharpen endpoint).

  • Apparatus: Automatic Titrator (e.g., Metrohm) with a Silver/Silver Chloride electrode.

  • Procedure:

    • Dissolve 15–20 mg of the amine salt in 30 mL deionized water + 1 mL 1M HNO₃.

    • Add 20 mL acetone (optional, reduces solubility of AgCl precipitate).

    • Titrate with 0.01 N AgNO₃ monitoring the potential (mV).

    • Determine the equivalence point (inflection).

    • Calculation:

      
      
      

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision logic for validating the spirocyclic salt, integrating both methodologies to ensure "Scientific Integrity".

ValidationWorkflow Start Synthesized Batch: 1-Methyl-1,7-diazaspiro[3.5]nonane 2HCl Drying Step 1: Vacuum Drying (Remove volatile H2O/Solvents) Start->Drying TGA Optional: TGA Analysis (Confirm <1% Volatiles) Drying->TGA Split Split Sample Drying->Split MethodA Method A: Elemental Analysis (Combustion + Titration) Split->MethodA MethodB Method B: Orthogonal ID (qNMR + HRMS) Split->MethodB Decision Compare Data vs Theoretical (C8H18Cl2N2) MethodA->Decision Input: %C, %H, %N, %Cl MethodB->Decision Input: Mol Purity, Structure Pass PASS: Release Batch (Within ±0.4% & Correct MW) Decision->Pass Matches Theoretical Fail_Stoich FAIL: Stoichiometry Error (Cl % too low -> Likely Mono-HCl) Decision->Fail_Stoich Cl < 32.8% Fail_Impure FAIL: Purity Error (C % deviates -> Organic Impurity) Decision->Fail_Impure C deviates >0.4%

Figure 1: Integrated validation workflow ensuring both chemical purity (Method B) and correct salt stoichiometry (Method A).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Metrohm AG. (2019). Potentiometric Titration of Chloride in Pharmaceutical Products.[4] Application Bulletin AB-130.[4] Link

  • PubChem. (2025).[1][8] Compound Summary: 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (Isomer Analog). National Library of Medicine. Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis.Link

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride proper disposal procedures

As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and target affinity, laboratory personnel frequently handle advanced intermediates like 1-Methyl-1,7-diazaspiro[3.5]...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and target affinity, laboratory personnel frequently handle advanced intermediates like 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride. While researchers often focus on the synthetic utility of these building blocks, establishing rigorous, compliant disposal and handling protocols is equally critical for operational safety and environmental stewardship.

This guide provides a self-validating, step-by-step methodology for managing the disposal of this specific chemical, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Properties and Hazard Profile

Understanding the physicochemical properties of a compound is the first step in designing a logical disposal strategy. 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a solid amine salt that presents specific acute toxicity and irritant hazards.

Table 1: Physicochemical & Hazard Data Summary

PropertyValue
Chemical Name 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
CAS Number 2253108-14-2
Physical State Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Signal Word Warning (GHS07)
Storage & Handling Refrigerator; tightly closed container

The Mechanistic Logic of Disposal

Expertise & Experience: Why do we treat this compound differently than simple inorganic salts?

The presence of the dihydrochloride (2HCl) salt form renders this spirocyclic diamine highly water-soluble, which often tempts personnel to utilize convenient drain disposal. However, doing so is a critical operational error due to three mechanistic factors:

  • Environmental Persistence: The organic spirocyclic core is not readily biodegradable in standard municipal wastewater treatment systems. According to guidelines derived from1, complex organic amines must be routed to EPA-designated incineration facilities rather than the sanitary sewer[1].

  • pH Alteration: Concentrated solutions of dihydrochloride salts are inherently acidic. Unneutralized disposal can damage plumbing infrastructure and disrupt wastewater treatment microbiology[2].

  • Phase Partitioning: If an aqueous solution of this compound is neutralized, the 1-methyl-1,7-diazaspiro[3.5]nonane free base may precipitate or partition out of the aqueous phase, creating a biphasic hazardous waste that requires specific handling[3].

Step-by-Step Disposal Protocol

To ensure compliance and safety, follow this self-validating workflow for waste segregation and disposal.

Phase 1: Liquid Waste Management (Aqueous & Organic)
  • Step 1.1: pH Assessment. Measure the pH of the mother liquor or aqueous wash containing the compound.

    • Causality: The 2HCl salt will depress the pH. Regulatory standards require waste to be neutralized (pH 5.5–9.0) before consolidation to prevent violent gas-evolving reactions in bulk waste containers[2].

  • Step 1.2: Controlled Neutralization. Under a fume hood, slowly add 1M NaOH or saturated NaHCO₃ to the solution[1].

    • Self-Validation Check: Use a calibrated pH meter or high-resolution indicator strips. The protocol is validated only when the pH remains stable between 6.0 and 8.0 for a continuous 5-minute observation period.

  • Step 1.3: Phase Observation & Segregation. Observe the neutralized solution for precipitation (free base formation). Transfer the mixture into a designated "Liquid Organic Waste" container, ensuring it is segregated into halogenated or non-halogenated streams based on the primary solvent used in your assay.

Phase 2: Solid Waste Management
  • Step 2.1: Primary Containment. Collect unreacted solid material, contaminated weighing paper, and disposable spatulas.

  • Step 2.2: Double-Bagging. Place the materials into a heavy-duty, transparent polyethylene bag, seal it, and place it inside a second bag.

    • Causality: Solid spirocyclic amines exist as fine powders that can easily aerosolize or adhere to surfaces. Double-bagging prevents the permeation of residual dust through primary containment, mitigating inhalation risks for downstream handlers[3].

  • Step 2.3: Consolidation. Deposit the double-bagged waste into a rigid "Solid Hazardous Waste" bin.

    • Self-Validation Check: Inspect the bin's inventory log to ensure no incompatible chemicals (e.g., strong oxidizers) are present, preventing spontaneous cross-reactivity[3].

Phase 3: Labeling and Transfer
  • Step 3.1: Attach a completed chemical waste tag detailing the exact chemical name (no abbreviations), concentration, and hazard warnings (H302, H315, H319)[3].

  • Step 3.2: Store the container in a secondary containment tray away from direct sunlight until Environmental Health and Safety (EHS) executes the pickup[3].

Spill Response and Decontamination Workflow

In the event of accidental dispersion, immediate and methodical action is required to prevent exposure.

  • Isolate & Equip: Restrict access to the spill zone. Don safety goggles, chemical-resistant nitrile gloves, and a lab coat[3].

  • Contain (Solid Spill): Do not dry sweep. Cover the solid powder with damp absorbent paper.

    • Causality: Wetting the powder prevents the aerosolization of the dihydrochloride salt, protecting the respiratory tract from severe irritation.

  • Collect: Use a non-sparking tool to scoop the damp material and absorbent paper into a dedicated disposal container[3].

  • Decontaminate: Wash the affected surface with copious amounts of water and a mild detergent.

    • Self-Validation Check: Collect the washings as aqueous hazardous waste, verifying the surface pH of the spill zone is neutral (pH ~7) before declaring the area safe for normal operations.

Process Visualization

DisposalWorkflow Start Waste Generation: 1-Methyl-1,7-diazaspiro [3.5]nonane 2HCl Decision Waste State? Start->Decision Aqueous Aqueous/Solvent Solution Decision->Aqueous Liquid Phase Solid Solid Powder or Contaminated PPE Decision->Solid Solid Phase Neutralize Neutralize to pH 6-8 (Monitor Free Base Ppt) Aqueous->Neutralize Acidic (2HCl) SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin LiquidBin Liquid Organic Waste Container Neutralize->LiquidBin pH Confirmed Stable Incineration EHS Pickup & EPA-Approved Incineration LiquidBin->Incineration SolidBin->Incineration

Figure 1: Workflow for segregation, neutralization, and disposal of spirocyclic amine waste.

References

  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Available at: [Link]

  • Middle East Technical University (METU). "Classification of Wastes and Their Disposal." Available at:[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
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